4-Hydroxyphenyl diphenyl phosphate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyphenyl) diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O5P/c19-15-11-13-18(14-12-15)23-24(20,21-16-7-3-1-4-8-16)22-17-9-5-2-6-10-17/h1-14,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNBQOZUKISRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044382 | |
| Record name | 4-Hydroxyphenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56806-74-7 | |
| Record name | 4-Hydroxyphenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxyphenyl diphenyl phosphate chemical structure and properties
An In-Depth Technical Guide to 4-Hydroxyphenyl diphenyl phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenyl diphenyl phosphate is an organophosphate ester of significant interest due to its role as a metabolite of widely used flame retardants and plasticizers, such as triphenyl phosphate (TPHP). Understanding its chemical characteristics, synthesis, and biological interactions is crucial for assessing the environmental and health impacts of its parent compounds. This guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthesis of this compound, along with insights into its biological significance and relevant experimental methodologies.
Chemical Structure and Identification
This compound is characterized by a central phosphate group bonded to two phenyl groups and one 4-hydroxyphenyl group.
-
IUPAC Name: (4-hydroxyphenyl) diphenyl phosphate[1]
-
CAS Number: 56806-74-7[1]
-
Molecular Formula: C₁₈H₁₅O₅P[1]
-
SMILES: C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O[1]
Physicochemical Properties
| Property | Value | Reference/Note |
| Molecular Weight | 342.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| XLogP3 | 4.2 | Computed[1] |
| Monoisotopic Mass | 342.06571057 Da | Computed[1] |
| Melting Point | Not available | Data for diphenyl phosphate: 62-66 °C |
| Boiling Point | Not available | Data for diphenyl phosphate: 280 °C |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method for the synthesis of aryl phosphate esters involves the reaction of a diaryl chlorophosphate with a phenol. In this case, the reaction of diphenyl chlorophosphate with hydroquinone (B1673460) would yield the desired product.
Plausible Experimental Protocol:
Reaction: Diphenyl chlorophosphate + Hydroquinone → this compound + HCl
Reagents and Materials:
-
Diphenyl chlorophosphate
-
Hydroquinone
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) to act as an HCl scavenger
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1.0 equivalent) in the anhydrous aprotic solvent.
-
Add the tertiary amine base (1.1 equivalents) to the solution and stir.
-
Slowly add a solution of diphenyl chlorophosphate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours (monitoring by TLC is recommended).
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt of the tertiary amine.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Applications and Biological Significance
This compound is primarily of interest as a metabolite of organophosphate flame retardants (OPFRs) like triphenyl phosphate (TPHP). OPFRs are widely used as additives in plastics, electronics, textiles, and furniture to reduce flammability. Due to their additive nature, they can leach into the environment, leading to human exposure.
Role as a Metabolite
TPHP is metabolized in the body to diphenyl phosphate (DPHP) and hydroxylated metabolites, including this compound. The presence of these metabolites in urine is used as a biomarker for human exposure to TPHP. Studies have shown that the biotransformation of OPFRs can sometimes lead to metabolites with different or even greater toxicity than the parent compound.
Biological Activity and Toxicology
Research on the biological effects of this compound is often in the context of the toxicology of its parent compounds.
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Endocrine Disruption: Organophosphate esters, including TPHP and its metabolites, have been investigated for their potential as endocrine-disrupting chemicals.
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Toxicity Studies: In vitro studies on the cytotoxicity of TPHP and its hydroxylated metabolite (OH-TPHP) in HepG2 cells have shown that the hydroxylated metabolite can exhibit greater cytotoxicity than the parent compound. The toxic effects observed were related to lipid metabolism, with evidence of induced endoplasmic reticulum stress.
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Developmental Toxicity: Studies on the major metabolite of TPHP, diphenyl phosphate (DPHP), have shown developmental toxicity in zebrafish embryos, including cardiac defects.
-
Insulin (B600854) Resistance: Research has indicated that TPHP can induce hepatic insulin resistance, a key factor in type 2 diabetes, through mechanisms involving endoplasmic reticulum stress. The metabolite DPHP was found to be less potent in this regard.
Experimental Methodologies
Analysis of Metabolites
The detection and quantification of this compound and other OPFR metabolites in biological samples like urine are typically performed using:
-
Solid-Phase Extraction (SPE): To concentrate the analytes from the sample matrix.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive and selective detection and quantification.
In Vitro Toxicity Assays
Commonly used in vitro models and assays to assess the toxicity of OPFRs and their metabolites include:
-
Cell Viability Assays: Using cell lines such as HepG2 (human liver carcinoma) or L02 (human normal liver) to determine cytotoxicity.
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Gene Expression Analysis (e.g., RNA sequencing): To identify the molecular pathways affected by the compound.
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Endocrine Activity Assays: Using reporter gene assays in cell lines to screen for agonist or antagonist activity on nuclear receptors.
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Zebrafish Embryo Model: To assess developmental toxicity and cardiotoxicity.
Visualizations
Synthesis Pathway of this compound
Caption: Plausible synthesis of this compound.
Metabolic Pathway of Triphenyl Phosphate (TPHP)
Caption: Simplified metabolic pathway of Triphenyl Phosphate (TPHP).
Experimental Workflow for In Vitro Toxicity Assessment
Caption: General workflow for in vitro toxicity testing.
References
An In-depth Technical Guide to the Synthesis of 4-Hydroxyphenyl Diphenyl Phosphate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the synthesis of 4-Hydroxyphenyl diphenyl phosphate (B84403), a molecule of interest for various research applications, including its role as a metabolite of organophosphate flame retardants. This document outlines a reliable synthetic pathway, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Introduction
4-Hydroxyphenyl diphenyl phosphate is a member of the organophosphate ester family. Its structure, featuring a phosphate core bonded to two phenyl groups and one hydroxyphenyl group, makes it a subject of interest in toxicology, environmental science, and drug development. Understanding its synthesis is crucial for producing high-purity material for research purposes, enabling accurate biological and chemical studies. This guide details a robust two-step synthetic approach involving the use of a benzyl (B1604629) protecting group for the selective phosphorylation of hydroquinone (B1673460).
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process to ensure the selective phosphorylation of only one of the hydroxyl groups of hydroquinone. Direct phosphorylation of hydroquinone is challenging as it tends to yield a mixture of mono- and di-substituted products that are difficult to separate. The chosen pathway, therefore, involves:
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Protection: Mono-benzylation of hydroquinone to yield 4-benzyloxyphenol. This step ensures that only one hydroxyl group is available for the subsequent phosphorylation reaction.
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Phosphorylation: Reaction of 4-benzyloxyphenol with diphenyl phosphoryl chloride to form the protected intermediate, 4-benzyloxyphenyl diphenyl phosphate.
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Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, this compound.
This methodology provides a controlled and efficient route to the desired product with high purity.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary.
Step 1: Synthesis of 4-Benzyloxyphenol
This procedure is adapted from the benzylation of 4-bromophenol[1].
Reaction:
Caption: Synthesis of 4-Benzyloxyphenol.
Procedure:
-
To a stirred solution of hydroquinone (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents) and benzyl bromide (1 equivalent).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
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Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 4-benzyloxyphenol.
Step 2: Synthesis of 4-Benzyloxyphenyl Diphenyl Phosphate
Reaction:
Caption: Synthesis of the protected phosphate intermediate.
Procedure:
-
Dissolve 4-benzyloxyphenol (1 equivalent) in dry dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
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Add pyridine (1.2 equivalents) to the solution.
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Slowly add diphenyl phosphoryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound (Deprotection)
This procedure is based on the hydrogenolysis of a benzyl ether[1].
Reaction:
Caption: Deprotection to yield the final product.
Procedure:
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Dissolve 4-benzyloxyphenyl diphenyl phosphate (1 equivalent) in methanol.
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Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).
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Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
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The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅O₅P | [2][3] |
| Molecular Weight | 342.28 g/mol | [3] |
| Appearance | White to off-white solid | |
| CAS Number | 56806-74-7 | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Mass Spec (LC-ESI-QTOF) | [M+H]⁺ m/z = 343.073 | [3] |
| Key Fragments (eV): 251.0452, 249.0319, 231.0203, 109.0281 | [3] | |
| ¹H NMR | Expected signals: aromatic protons (multiplets), hydroxyl proton (singlet) | |
| ¹³C NMR | Expected signals: aromatic carbons, carbon bearing hydroxyl group, carbons bonded to phosphate oxygen | |
| ³¹P NMR | Expected signal for phosphate ester | |
| IR (Infrared) | Expected peaks: O-H stretch (hydroxyl), P=O stretch, P-O-C stretch, C-H stretch (aromatic) |
Logical Workflow Diagram
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound for research purposes can be reliably achieved through a three-step process involving protection, phosphorylation, and deprotection. This method circumvents the selectivity issues associated with direct phosphorylation of hydroquinone and allows for the preparation of a high-purity product. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and characterization of this important organophosphate compound.
References
A Technical Guide to (4-hydroxyphenyl) diphenyl phosphate: Properties, Metabolism, and Biological Activity
IUPAC Name: (4-hydroxyphenyl) diphenyl phosphate (B84403) CAS Number: 56806-74-7
This technical guide provides a comprehensive overview of (4-hydroxyphenyl) diphenyl phosphate, a significant metabolite of the widely used organophosphate flame retardant, triphenyl phosphate (TPHP). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, metabolic pathways, analytical methodologies, and biological activities, with a focus on its interaction with nuclear receptors.
Physicochemical and Analytical Data
(4-hydroxyphenyl) diphenyl phosphate is a solid substance with the chemical formula C₁₈H₁₅O₅P and a molecular weight of 342.29 g/mol . A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (4-hydroxyphenyl) diphenyl phosphate
| Property | Value | Reference |
| IUPAC Name | (4-hydroxyphenyl) diphenyl phosphate | [1] |
| CAS Number | 56806-74-7 | [1] |
| Molecular Formula | C₁₈H₁₅O₅P | [1] |
| Molecular Weight | 342.3 g/mol | [1] |
| XLogP3 | 4.2 | [1] |
| Monoisotopic Mass | 342.06571057 Da | [1] |
The quantification of (4-hydroxyphenyl) diphenyl phosphate and its parent compound, TPHP, in biological matrices is crucial for exposure and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and selectivity.
Experimental Protocol: Quantification in Human Urine by LC-MS/MS
A common approach for the analysis of (4-hydroxyphenyl) diphenyl phosphate in human urine involves enzymatic deconjugation followed by solid-phase extraction (SPE) and analysis by LC-MS/MS.
1. Sample Preparation:
-
To 1 mL of urine, add a mixture of β-glucuronidase and sulfatase to deconjugate the phase II metabolites.
-
Incubate the mixture at 37°C for a minimum of 2 hours.
-
Acidify the sample with a suitable acid (e.g., formic acid).
-
Perform solid-phase extraction using a mixed-mode anion exchange cartridge.
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analyte with an appropriate solvent mixture (e.g., acetonitrile (B52724)/methanol).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor and product ion transitions for (4-hydroxyphenyl) diphenyl phosphate are monitored.[2][3]
Synthesis
While (4-hydroxyphenyl) diphenyl phosphate is primarily formed through the metabolism of TPHP, a direct chemical synthesis route can be valuable for obtaining analytical standards and for further toxicological studies. Although a specific detailed protocol for the direct synthesis of (4-hydroxyphenyl) diphenyl phosphate was not found in the reviewed literature, a plausible synthetic approach can be inferred from general organophosphate chemistry. One potential route involves the phosphorylation of hydroquinone (B1673460) monobenzyl ether followed by deprotection.
Metabolism of Triphenyl Phosphate (TPHP)
(4-hydroxyphenyl) diphenyl phosphate is a major phase I metabolite of TPHP. The metabolic conversion of TPHP is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
In vitro studies using human liver microsomes have identified CYP1A2 and CYP2E1 as the main isoforms involved in the hydroxylation of TPHP to form monohydroxylated-TPHP (OH-TPHP), including the para-hydroxylated isomer, (4-hydroxyphenyl) diphenyl phosphate.[4][5] The metabolic process involves the O-addition of an oxygen atom to one of the phenyl rings of TPHP.[5] TPHP can also be hydrolyzed to diphenyl phosphate (DPHP).[6][7]
Metabolic pathway of Triphenyl Phosphate (TPHP).
Biological Activity and Signaling Pathways
(4-hydroxyphenyl) diphenyl phosphate, along with its parent compound TPHP, has been shown to exhibit endocrine-disrupting properties, primarily through interactions with nuclear receptors.
Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Both TPHP and its hydroxylated metabolites have been demonstrated to act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[8][9] PPARγ is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis.
Activation of PPARγ by these compounds can lead to the upregulation of genes involved in lipid metabolism, potentially causing disturbances such as lipid accumulation.[8][10] Inactivation of PPARγ has been shown to abolish the effects of these compounds on progesterone (B1679170) secretion in placental cells, confirming the involvement of this signaling pathway.[11]
Activation of PPARγ signaling by (4-hydroxyphenyl) diphenyl phosphate.
Estrogenic and Androgenic Activity
Organophosphate flame retardants, as a class, have been shown to interact with other nuclear receptors, including the estrogen receptor (ER) and the androgen receptor (AR). Some studies have indicated that TPHP can exhibit estrogenic activity and also act as an antagonist to the androgen receptor.[12][13] While direct data for (4-hydroxyphenyl) diphenyl phosphate is limited, its structural similarity to other phenolic compounds known to interact with these receptors suggests a potential for similar activity. Further research is needed to fully characterize the estrogenic and anti-androgenic potential of this specific metabolite.
Toxicity
In vitro studies have compared the cytotoxicity of TPHP and its metabolites. In HepG2 cells, the order of cytotoxicity was found to be OH-TPHP > TPHP > DPHP, indicating that the hydroxylated metabolite is more cytotoxic than the parent compound.[8][10]
In vivo studies using zebrafish embryos have shown that TPHP can induce cardiotoxicity.[14] While direct toxicity data for (4-hydroxyphenyl) diphenyl phosphate in this model is less available, the evidence suggests that metabolites can contribute significantly to the overall toxicity of the parent compound.
Conclusion
(4-hydroxyphenyl) diphenyl phosphate is a key metabolite of TPHP, formed through CYP450-mediated hydroxylation. It exhibits greater in vitro cytotoxicity than its parent compound and demonstrates biological activity through the activation of the PPARγ nuclear receptor, leading to disturbances in lipid metabolism. Its potential to interact with other nuclear receptors, such as the estrogen and androgen receptors, warrants further investigation. The analytical methods for its detection are well-established, relying on sensitive LC-MS/MS techniques. This technical guide provides a foundational understanding for researchers and professionals working to assess the environmental and human health risks associated with TPHP and its metabolites.
References
- 1. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enhanced degradation of triphenyl phosphate (TPHP) in bioelectrochemical systems: Kinetics, pathway and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid metabolic disturbance induced by triphenyl phosphate and hydroxy metabolite in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triphenyl phosphate enhances adipogenic differentiation, glucose uptake and lipolysis via endocrine and noradrenergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Peroxisome Proliferator-Activated Receptor Gamma and Disruption of Progesterone Synthesis of 2-Ethylhexyl Diphenyl Phosphate in Human Placental Choriocarcinoma Cells: Comparison with Triphenyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. Androgen receptor antagonism by the organophosphate insecticide fenitrothion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Hydroxyphenyl diphenyl phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP) is a significant organophosphate compound, primarily recognized as a metabolite of the widely used flame retardant, triphenyl phosphate (TPHP). Its presence in biological and environmental samples has prompted further investigation into its physicochemical properties and biological activities. This technical guide provides a detailed overview of the known physical and chemical characteristics of 4-HDPP, available analytical methodologies, and insights into its biological interactions. While extensive experimental data for some properties remain limited in publicly available literature, this document consolidates the current knowledge to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.
Physicochemical Properties
The physical and chemical properties of 4-Hydroxyphenyl diphenyl phosphate are crucial for understanding its environmental fate, bioavailability, and potential for biological interactions. A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅O₅P | --INVALID-LINK-- |
| Molecular Weight | 342.28 g/mol | --INVALID-LINK-- |
| CAS Number | 56806-74-7 | --INVALID-LINK-- |
| IUPAC Name | (4-hydroxyphenyl) diphenyl phosphate | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO and Methanol | --INVALID-LINK-- |
| Melting Point | Not experimentally determined in available literature. | - |
| Boiling Point | Not experimentally determined in available literature. | - |
| pKa | Not experimentally determined in available literature. | - |
| XLogP3 (Computed) | 3.4 | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available scientific literature. However, general methodologies applicable to organophosphate compounds can be adapted.
Synthesis
A plausible synthetic route for this compound involves the phosphorylation of hydroquinone (B1673460) monobenzyl ether followed by deprotection. A generalized protocol is outlined below; however, optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
Purification
Purification of the synthesized this compound would likely involve standard techniques such as column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Analytical Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a common technique for the detection and quantification of 4-HDPP in various matrices.
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., quadrupole time-of-flight, QTOF).
-
Sample Preparation : Solid-phase extraction (SPE) is often employed for sample cleanup and concentration from biological or environmental samples.
-
Chromatographic Conditions : A C18 reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Mass Spectrometry Parameters : Electrospray ionization (ESI) in either positive or negative ion mode can be used. The specific precursor and product ions for 4-HDPP would be monitored for selective detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 4-HDPP.
-
Sample Preparation : The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR : Expected signals would include aromatic protons from the three phenyl rings. The protons on the hydroxyphenyl ring would show distinct splitting patterns and chemical shifts compared to the other two phenyl rings. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.
-
¹³C NMR : Aromatic carbons would be observed in the range of approximately 110-160 ppm. The carbon bearing the hydroxyl group and the carbons attached to the phosphate ester oxygen would have characteristic chemical shifts.
-
³¹P NMR : A single resonance is expected, with a chemical shift characteristic of a phosphate triester.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in 4-HDPP.
-
Sample Preparation : The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Absorptions :
-
Broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).
-
Aromatic C-H stretches (around 3000-3100 cm⁻¹).
-
P=O stretch (around 1250-1300 cm⁻¹).
-
P-O-C stretches (around 950-1100 cm⁻¹).
-
Aromatic C=C stretches (around 1450-1600 cm⁻¹).
-
Biological Activity and Signaling Pathways
This compound is primarily studied in the context of being a metabolite of TPHP. The biological activity of 4-HDPP is an area of ongoing research, with some studies suggesting potential interactions with cellular signaling pathways.
Metabolic Pathway of Triphenyl Phosphate (TPHP)
Caption: Metabolic activation of TPHP and potential biological targets of 4-HDPP.
Emerging research suggests that TPHP and its metabolites may exert biological effects through various mechanisms. While the direct and specific role of 4-HDPP is still being elucidated, studies on TPHP provide clues to potential pathways of interest. For instance, TPHP has been shown to interact with the estrogen receptor α/NF-κB signaling pathway. Furthermore, there is evidence that TPHP and its metabolites may affect the retinoic acid receptor/retinoid X receptor (RAR/RXR) signaling pathway, as well as pathways involved in mitochondrial function and heme biosynthesis. The extent to which 4-HDPP contributes to these effects independently of TPHP is a key area for future research.
Conclusion
This compound is a compound of increasing interest due to its prevalence as a metabolite of a common flame retardant. This guide has summarized the available physicochemical data and outlined general experimental approaches for its study. While there are notable gaps in the experimental data for some fundamental properties and a need for more detailed mechanistic studies on its biological activity, the information presented here provides a solid foundation for researchers. Further investigation into the synthesis, characterization, and biological impact of 4-HDPP is warranted to fully understand its role in environmental and human health.
4-Hydroxyphenyl diphenyl phosphate molecular formula and weight
An In-depth Technical Guide to 4-Hydroxyphenyl diphenyl phosphate (B84403)
This guide provides a comprehensive overview of 4-Hydroxyphenyl diphenyl phosphate, a significant metabolite of the widely used organophosphate flame retardant, Triphenyl phosphate (TPHP). The content herein is curated for researchers, scientists, and professionals engaged in drug development and environmental science, focusing on its chemical properties, analytical methodologies, and biological interactions.
Core Chemical and Physical Properties
This compound is a notable metabolite in toxicological and environmental studies due to its prevalence and potential biological activity. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅O₅P | [1][2] |
| Molecular Weight | 342.29 g/mol | [1][2] |
| IUPAC Name | (4-hydroxyphenyl) diphenyl phosphate | [2] |
| CAS Number | 56806-74-7 | [2] |
| SMILES | C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O | [1][2] |
| InChIKey | NOPNBQOZUKISRP-UHFFFAOYSA-N | [2] |
Synthesis and Metabolism
While specific synthesis protocols for this compound are not widely published, a general understanding can be derived from the synthesis of related phosphate esters. The synthesis of diphenyl phosphate, for instance, involves the reaction of phosphoric acid with phenol (B47542) in the presence of a base and a catalyst.[3]
This compound is primarily formed in biological systems through the metabolic conversion of Triphenyl phosphate (TPHP). This biotransformation is a critical aspect of its presence in living organisms.
Experimental Protocols
Quantification in Biological Samples by LC-MS/MS
The following protocol is a representative method for the quantification of organophosphate flame retardant metabolites, including this compound, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established procedures for similar analytes.[4]
1. Sample Preparation
-
Enzymatic Hydrolysis: To 0.4 mL of urine, add an internal standard spiking solution and a buffer for enzymatic hydrolysis of conjugated metabolites.
-
Solid Phase Extraction (SPE): The hydrolyzed sample is loaded onto an SPE cartridge to extract the analytes of interest and remove interfering substances.
-
Elution and Reconstitution: The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase HPLC column is used to separate the target analytes. A typical mobile phase consists of a gradient of ammonium (B1175870) acetate (B1210297) in water and an organic solvent like acetonitrile.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Biological Signaling Pathways
Research suggests that this compound and its parent compound, TPHP, may interact with biological signaling pathways, particularly those involved in metabolism. One such pathway is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and adipogenesis.[5][6]
The activation of PPARs, which are ligand-activated transcription factors, leads to the regulation of target genes involved in fatty acid storage and metabolism. While the precise mechanism of interaction for this compound is still under investigation, it is hypothesized to act as a ligand for PPARs, influencing these metabolic processes.
References
- 1. PubChemLite - this compound (C18H15O5P) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C18H15O5P | CID 57058026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 4. Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triphenyl phosphate enhances adipogenic differentiation, glucose uptake and lipolysis via endocrine and noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to 4-Hydroxyphenyl Diphenyl Phosphate: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP) is an organophosphate compound that has garnered interest primarily as a metabolite of the widely used flame retardant, triphenyl phosphate (TPHP). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 4-HDPP. While details of its initial discovery are not extensively documented, its synthesis can be achieved through established organophosphate chemistry. This document outlines a plausible synthetic protocol and compiles available physicochemical and spectroscopic data for its characterization. Furthermore, it delves into the emerging research on its biological effects, particularly as an endocrine-disrupting chemical that may interact with critical signaling pathways, such as those mediated by peroxisome proliferator-activated receptors (PPAR) and estrogen receptors. This guide is intended to be a valuable resource for researchers in toxicology, environmental science, and drug development.
Introduction
Organophosphate esters are a broad class of compounds with diverse applications, ranging from pesticides and nerve agents to flame retardants and plasticizers. The history of organophosphate synthesis dates back to the 19th century, with significant advancements in the 20th century driven by the work of scientists like Gerhard Schrader. 4-Hydroxyphenyl diphenyl phosphate (4-HDPP), with the chemical formula C₁₈H₁₅O₅P, is a member of this class.[1] While not as extensively studied as its parent compound, triphenyl phosphate (TPHP), 4-HDPP is gaining attention due to its prevalence as a TPHP metabolite in environmental and biological samples. Understanding its synthesis, properties, and biological interactions is crucial for assessing the overall toxicological profile of TPHP and for exploring the potential activities of hydroxylated organophosphates in biological systems.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 56806-74-7 | [1] |
| Molecular Formula | C₁₈H₁₅O₅P | [1] |
| Molecular Weight | 342.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| ¹H NMR (Predicted) | δ 6.8-7.4 (m, 14H, Ar-H), δ 9.5-10.5 (br s, 1H, Ar-OH) | |
| ¹³C NMR (Predicted) | δ 115-160 (Ar-C) | |
| IR (Predicted) | 3200-3600 cm⁻¹ (O-H stretch), 1200-1300 cm⁻¹ (P=O stretch), 950-1100 cm⁻¹ (P-O-C stretch) | |
| Mass Spectrum (LC-ESI-QTOF) | Precursor m/z: 343.073 [M+H]⁺ | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis via Phosphorylation
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Diphenyl chlorophosphate
-
Pyridine (B92270) (or other suitable base)
-
Dichloromethane (B109758) (or other suitable anhydrous solvent)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Phosphorylating Agent: Slowly add a solution of diphenyl chlorophosphate (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
As a metabolite of TPHP, 4-HDPP is of significant interest in toxicology and endocrinology. Organophosphate flame retardants and their metabolites have been identified as potential endocrine-disrupting chemicals (EDCs).
Endocrine Disruption
Studies on various organophosphate esters have shown that they can interfere with hormonal systems. While research specifically on 4-HDPP is still emerging, it is hypothesized to contribute to the endocrine-disrupting effects observed for TPHP. These effects can be mediated through interactions with nuclear receptors.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
The Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors plays a crucial role in lipid and glucose metabolism. TPHP has been shown to activate PPARγ, a key regulator of adipogenesis. As a hydroxylated metabolite, 4-HDPP may also interact with PPARγ, potentially influencing metabolic pathways. The hydroxyl group on the phenyl ring could alter the binding affinity and activity compared to the parent compound.
Estrogenic Activity
The structural similarity of some hydroxylated environmental contaminants to natural estrogens raises concerns about their potential to interfere with the estrogen signaling pathway. While direct evidence for 4-HDPP is limited, other hydroxylated metabolites of environmental phenols have demonstrated estrogenic or anti-estrogenic activity. Further investigation is required to determine if 4-HDPP binds to estrogen receptors and modulates their activity.
Applications in Drug Development
Currently, this compound is primarily used as an analytical standard for monitoring human exposure to TPHP. However, its potential interaction with nuclear receptors like PPARγ suggests that it could be a lead compound for the development of novel modulators of these receptors. The field of drug discovery is increasingly interested in compounds that can selectively modulate the activity of nuclear receptors to treat metabolic diseases and certain types of cancer. Further structure-activity relationship (SAR) studies of 4-HDPP and its analogs could provide valuable insights for the design of new therapeutic agents.
Conclusion
This compound is an important metabolite of the flame retardant TPHP, and its presence in biological systems necessitates a thorough understanding of its chemical and biological properties. While its historical discovery is not well-documented, its synthesis can be readily achieved through standard chemical methods. The available data, though limited, suggest that 4-HDPP may act as an endocrine disruptor, potentially through interaction with PPAR and other nuclear receptor signaling pathways. This technical guide provides a foundational resource for researchers and professionals in the fields of toxicology, environmental science, and drug development, and highlights the need for further research to fully elucidate the biological significance of this compound.
References
4-Hydroxyphenyl Diphenyl Phosphate: A Comprehensive Technical Guide on the Metabolite of Triphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenyl phosphate (B84403) (TPP), a high-production-volume organophosphate ester used extensively as a flame retardant and plasticizer, undergoes metabolic transformation in vivo to various metabolites, among which 4-hydroxyphenyl diphenyl phosphate (4-HAP) has garnered significant scientific attention. This technical guide provides an in-depth exploration of 4-HAP, detailing its formation from TPP, its toxicological profile, and the molecular signaling pathways it perturbs. The guide is designed to be a critical resource for researchers, scientists, and drug development professionals, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of complex biological interactions to facilitate a comprehensive understanding of this key TPP metabolite.
Introduction
The widespread use of triphenyl phosphate (TPP) in a vast array of consumer and industrial products has led to ubiquitous human exposure. Consequently, understanding the biotransformation of TPP and the biological activities of its metabolites is of paramount importance for assessing potential health risks. While diphenyl phosphate (DPHP) has long been considered a primary metabolite, recent research has highlighted the significance of hydroxylated metabolites, particularly this compound (4-HAP), also known as p-hydroxy-TPP. This guide focuses specifically on 4-HAP, providing a detailed technical overview of its metabolic generation and its interactions with key biological systems.
Metabolic Formation of this compound from Triphenyl Phosphate
The biotransformation of TPP to 4-HAP is a critical initial step in its metabolic fate. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and other tissues.
Role of Cytochrome P450 Enzymes
In vitro studies using human liver microsomes have demonstrated that TPP is metabolized into mono- and di-hydroxylated metabolites, in addition to its diester metabolite, DPHP.[1][2] The formation of 4-HAP is a result of the hydroxylation of one of the phenyl rings of TPP at the para position. Specific CYP isoforms, namely CYP1A2 and CYP2E1, have been identified as the main enzymes involved in this hydroxylation process.[1][2] The metabolic pathway involves the O-addition of an oxygen atom from the CYP active site onto the aromatic ring of TPP.[1][2]
Species-Specific Differences in Metabolism
The rate of TPP metabolism and the profile of its metabolites can vary significantly across different species. Studies have shown that the metabolism of TPP is apparently faster in human and rat liver microsomes compared to fish microsomes.[3] While 4-HAP is readily metabolized further in human and rat microsomes, it is hardly metabolized in carp (B13450389) assays, suggesting that the metabolic activation and subsequent effects of TPP might be more pronounced in mammals.[3]
Phase II Conjugation
Following its formation, 4-HAP can undergo Phase II metabolism, which involves conjugation with molecules such as glucuronic acid. These conjugation reactions increase the water solubility of the metabolite, facilitating its excretion from the body. In chicken embryonic hepatocyte assays, p- and m-hydroxy-TPP metabolites were found to be largely present as phase II conjugates with glucuronic acid.
Quantitative Data on 4-HAP Formation
The following tables summarize quantitative data on the formation of 4-HAP from TPP in various experimental systems. This data is crucial for comparative analysis and for understanding the relative importance of the hydroxylation pathway in TPP metabolism.
| Experimental System | TPP Concentration | 4-HAP Formation/Metabolism Rate | Key Findings | Reference |
| Chicken Embryonic Hepatocytes | 10 µM | p-OH-TPHP accounted for 60% of the initial TPP concentration after 36 hours. | Hydroxylation is a major metabolic pathway for TPP in this system. | |
| Human Liver Microsomes | Not specified | Faster metabolism rate compared to fish microsomes. | Mammalian systems show higher metabolic activity towards TPP. | [3] |
| Rat Liver Microsomes | Not specified | Faster metabolism rate compared to fish microsomes; 4-OH-TPHP is readily metabolized. | Similar to human microsomes, indicating rapid metabolism in rats. | [3] |
| Common Carp Liver Microsomes | Not specified | Slower metabolism rate; 4-OH-TPHP is hardly metabolized. | Suggests potential for bioaccumulation of 4-HAP in fish. | [3] |
| Species | TPP Administration | 4-HAP Detection | Key Findings | Reference |
| Male C57BL/6J Mice | 70 µg/kg bw/day (dietary) for 7 days | Identified as one of seven TPP metabolites. | In vivo formation of hydroxylated metabolites confirmed. | [4] |
| Male Sprague Dawley Rats | 0, 55, 110, 220, 441, or 881 mg/kg bw (gavage) for 4 days | Not explicitly quantified in the abstract. | Study focused on transcriptomic changes in response to TPP. | [5] |
Toxicological Effects and Signaling Pathways
4-HAP has been shown to exert a range of toxicological effects, primarily through its interaction with nuclear receptors and subsequent modulation of key signaling pathways.
Estrogenic Activity and Estrogen Receptor Signaling
4-HAP has been identified as a xenoestrogen, capable of binding to and activating the estrogen receptor alpha (ERα). This interaction can lead to the disruption of normal endocrine function.
Upon binding to ERα, 4-HAP can initiate a signaling cascade that involves the activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[6][7][8] Activation of these pathways can lead to the expression of estrogen-responsive genes, such as c-fos and cyclin D1, which are involved in cell cycle progression and proliferation.[9][10][11] This can result in aberrant cell growth, a hallmark of endocrine disruption.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
4-HAP has also been shown to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The interaction of 4-HAP with PPARγ can lead to the modulation of its transcriptional activity.
PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[12] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The binding of a ligand to PPARγ can either activate or inhibit gene transcription by recruiting co-activators or co-repressors. 4-HAP's interaction with PPARγ can affect the expression of target genes such as adiponectin and fatty acid-binding protein 4 (FABP4), which are involved in insulin (B600854) sensitivity and lipid metabolism.[13][14][15][16][17][18]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 4-HAP.
In Vitro Metabolism of Triphenyl Phosphate using Human Liver Microsomes
This protocol is adapted from studies investigating the metabolism of xenobiotics in liver microsomes.
Objective: To determine the in vitro metabolism of TPP and the formation of 4-HAP by human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Triphenyl phosphate (TPP)
-
This compound (4-HAP) standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS grade water and formic acid
-
UPLC-QTOF-MS system
Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, combine HLMs (final protein concentration typically 0.2-1 mg/mL), potassium phosphate buffer, and TPP (at various concentrations) in a final volume of, for example, 200 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
UPLC-QTOF-MS Analysis: Analyze the supernatant using a UPLC-QTOF-MS system to identify and quantify TPP and its metabolites, including 4-HAP. Use an analytical standard of 4-HAP to confirm its identity and for quantification.[5][19][20][21][22][23][24]
E-SCREEN Assay for Estrogenic Activity
This protocol is a generalized procedure for the E-SCREEN (Estrogen-like substance bioassay) using the MCF-7 breast cancer cell line.[25][26][27][28][29][30]
Objective: To assess the estrogenic activity of 4-HAP by measuring its effect on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red
-
Charcoal-dextran treated fetal bovine serum (CD-FBS) to remove endogenous steroids
-
17β-Estradiol (E2) as a positive control
-
This compound (4-HAP)
-
Cell counting solution (e.g., MTT, SRB)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density in DMEM supplemented with CD-FBS and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with hormone-free medium (DMEM with CD-FBS) and incubate for 24-48 hours to synchronize the cells and reduce basal proliferation.
-
Treatment: Treat the cells with a range of concentrations of 4-HAP, E2 (positive control), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 6 days, allowing for cell proliferation.
-
Cell Proliferation Assay: At the end of the incubation period, quantify cell proliferation using a suitable method (e.g., MTT assay).
-
Data Analysis: Construct a dose-response curve for 4-HAP and E2 and calculate the EC50 value (the concentration that elicits 50% of the maximal response) for 4-HAP to determine its estrogenic potency relative to E2.
PPARγ Reporter Gene Assay
This protocol describes a luciferase reporter gene assay to measure the activation of PPARγ by 4-HAP.[28][29][31][32]
Objective: To determine if 4-HAP can activate the transcriptional activity of PPARγ.
Materials:
-
A suitable host cell line (e.g., HEK293, HepG2)
-
An expression vector for human PPARγ
-
A reporter plasmid containing a luciferase gene under the control of a PPRE
-
A transfection reagent
-
Rosiglitazone (B1679542) (a known PPARγ agonist) as a positive control
-
This compound (4-HAP)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Treatment: After transfection, treat the cells with various concentrations of 4-HAP, rosiglitazone (positive control), and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla (if used) luciferase activities using a luminometer and appropriate reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity versus the concentration of 4-HAP to determine its ability to activate PPARγ.
References
- 1. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications | MDPI [mdpi.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen induction of the cyclin D1 promoter: Involvement of a cAMP response-like element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogens and Progesterone Promote Persistent CCND1 Gene Activation during G1 by Inducing Transcriptional Derepression via c-Jun/c-Fos/Estrogen Receptor (Progesterone Receptor) Complex Assembly to a Distal Regulatory Element and Recruitment of Cyclin D1 to Its Own Gene Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species-specific metabolism of triphenyl phosphate and its mono-hydroxylated product by human and rat CYP2E1 and the carp ortholog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FABP4 attenuates PPARγ and adipogenesis and is inversely correlated with PPARγ in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adiponectin and PPARγ: cooperative and interdependent actions of two key regulators of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PPARγ-induced upregulation of subcutaneous fat adiponectin secretion, glyceroneogenesis and BCAA oxidation requires mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HILIC UPLC/ QTof MS Method Development for the Quantification of AGEs Inhibitors - Trouble Shooting Protocol - Velichkova - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. E-SCREEN - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 31. Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor gamma | Fisher Scientific [fishersci.com]
- 32. bpsbioscience.com [bpsbioscience.com]
Environmental Fate and Degradation of 4-Hydroxyphenyl Diphenyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HPhDPP). Due to the limited availability of direct experimental data for 4-HPhDPP, this document incorporates data from structurally analogous organophosphate esters, primarily its parent compound Triphenyl phosphate (TPHP), to provide a scientifically grounded estimation of its environmental behavior. This guide covers the principal degradation pathways—hydrolysis, photodegradation, and biodegradation—and offers detailed experimental protocols for their investigation, adhering to internationally recognized guidelines.
Introduction
4-Hydroxyphenyl diphenyl phosphate (4-HPhDPP) is an organophosphate ester and a primary metabolite of the widely used flame retardant and plasticizer, Triphenyl phosphate (TPHP).[1] As the use of TPHP continues, the presence of its metabolites, including 4-HPhDPP, in various environmental compartments is of increasing concern. Understanding the persistence, transformation, and ultimate fate of 4-HPhDPP is critical for a thorough environmental risk assessment. This document synthesizes the available scientific information and provides standardized methodologies for further research.
Physicochemical Properties
The environmental distribution and degradation of a chemical are significantly influenced by its physicochemical properties. While experimental data for 4-HPhDPP is limited, computational predictions provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅O₅P | PubChem |
| Molecular Weight | 342.3 g/mol | PubChem |
| XLogP3 (Predicted) | 4.2 | PubChem |
| Water Solubility (Predicted) | Low | Inferred from high XLogP3 |
| Vapor Pressure (Predicted) | Low | Inferred from structure |
| pKa (Predicted) | Acidic (due to hydroxyl group) | Inferred from structure |
Note: The high predicted octanol-water partition coefficient (XLogP3) suggests a tendency for 4-HPhDPP to partition to soil, sediment, and biota rather than remaining in the aqueous phase.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photodegradation, are key pathways for the transformation of organic chemicals in the environment.
Hydrolysis
Hydrolysis is a primary degradation pathway for organophosphate esters, involving the cleavage of the ester bond by water. The rate of hydrolysis is often dependent on pH. For 4-HPhDPP, hydrolysis is expected to yield diphenyl phosphate (DPHP) and hydroquinone, or phenyl phosphate and phenol.[1]
While specific hydrolysis rate constants for 4-HPhDPP are not available, data for the parent compound, TPHP, provide a useful surrogate for estimating its stability in aqueous environments.
Table 3.1: Hydrolysis Half-lives of Triphenyl Phosphate (TPHP) at 25°C
| pH | Half-life (t₁/₂) | Reference |
| 5 | >28 days | OECD SIDS, 2002 |
| 7 | 19 days | OECD SIDS, 2002 |
| 9 | 3 days | OECD SIDS, 2002 |
Based on this data, it is anticipated that 4-HPhDPP will also be more susceptible to hydrolysis under alkaline conditions. The presence of the hydroxyl group on one of the phenyl rings may influence the rate of hydrolysis compared to TPHP.
Photodegradation
Photodegradation, or photolysis, is the breakdown of molecules by light. This can occur through direct absorption of light energy by the chemical or indirectly through reactions with photochemically generated reactive species in the environment. Organophosphate esters that do not absorb light at wavelengths greater than 290 nm are generally not expected to undergo significant direct photolysis. The UV-visible absorption spectrum of 4-HPhDPP is required to accurately assess its potential for direct photodegradation.
Indirect photodegradation, mediated by reactive species such as hydroxyl radicals (•OH), is likely a more significant pathway for the atmospheric degradation of 4-HPhDPP.
Biotic Degradation
Biodegradation is the breakdown of organic substances by microorganisms and is a critical process for the removal of many environmental contaminants.
Aerobic Biodegradation
Under aerobic conditions, the initial step in the biodegradation of organophosphate esters is typically the enzymatic hydrolysis of the phosphate ester bonds.[1] For 4-HPhDPP, this would lead to the formation of diphenyl phosphate and hydroquinone, or phenyl phosphate and phenol. These initial degradation products are then likely to undergo further microbial degradation. For example, phenolic compounds can be mineralized to carbon dioxide and water by various microbial pathways.
Studies on the biodegradation of TPHP indicate that it is readily biodegradable under aerobic conditions. It is plausible that 4-HPhDPP would also be susceptible to aerobic biodegradation.
Anaerobic Biodegradation
In the absence of oxygen, anaerobic microorganisms can also degrade organophosphate esters. While specific data for 4-HPhDPP is unavailable, research on other organophosphates suggests that degradation can occur, although often at a slower rate than under aerobic conditions.
Degradation Pathways
Based on the principles of organic chemistry and data from analogous compounds, a putative degradation pathway for 4-HPhDPP can be proposed.
References
Technical Guide: Predicted Spectral Data for 4-Hydroxyphenyl diphenyl phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the predicted spectral data for 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP), a metabolite of organophosphate flame retardants.[1] Due to the increasing interest in the environmental and biological impact of such compounds, access to comprehensive spectral data is crucial for identification, quantification, and further toxicological studies. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format. Additionally, it outlines generalized experimental protocols for the acquisition of such data and includes workflow diagrams for spectral prediction and a plausible metabolic pathway.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-Hydroxyphenyl diphenyl phosphate. These values were obtained using computational prediction tools and should be used as a reference for experimental validation.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.45 | m | 4H | Phenyl H (ortho) |
| 7.25 - 7.35 | m | 6H | Phenyl H (meta, para) |
| 7.10 | d | 2H | Hydroxyphenyl H (ortho to -OP) |
| 6.90 | d | 2H | Hydroxyphenyl H (ortho to -OH) |
| 5.50 | s | 1H | -OH |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 155.5 | C-OH |
| 150.8 | C-OP (Hydroxyphenyl) |
| 150.5 | C-OP (Phenyl) |
| 129.8 | Phenyl C (para) |
| 125.5 | Phenyl C (ortho) |
| 121.5 | Hydroxyphenyl C (ortho to -OP) |
| 120.2 | Phenyl C (meta) |
| 116.0 | Hydroxyphenyl C (ortho to -OH) |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Strong | Aromatic C=C stretch |
| 1500 - 1480 | Strong | Aromatic C=C stretch |
| 1300 - 1200 | Strong | P=O stretch |
| 1200 - 1100 | Strong | P-O-C stretch (aryl) |
| 1000 - 950 | Medium | P-O-C stretch (aryl) |
Predicted Mass Spectrometry Data
The following predicted collision cross-section (CCS) values are for various adducts of this compound.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 343.07298 | 177.9 |
| [M+Na]⁺ | 365.05492 | 183.6 |
| [M-H]⁻ | 341.05842 | 184.9 |
| [M+NH₄]⁺ | 360.09952 | 189.7 |
| [M+K]⁺ | 381.02886 | 180.6 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound. These should be adapted based on the specific instrumentation and experimental requirements.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a single-pulse ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of solid this compound directly onto the ATR crystal.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl, KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile (B52724)/water mixture).
-
Instrumentation: Utilize a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Separation:
-
Select a suitable HPLC column (e.g., C18 reversed-phase).
-
Develop a gradient or isocratic elution method using a mobile phase such as a mixture of water and acetonitrile with a modifier like formic acid to promote ionization.
-
-
Mass Spectrometry Analysis:
-
Optimize the ion source parameters (e.g., electrospray ionization - ESI, in both positive and negative ion modes).
-
Acquire full scan mass spectra to determine the parent ion masses.
-
Perform tandem MS (MS/MS) experiments by fragmenting the parent ions to obtain structural information.
-
-
Data Processing: Analyze the data using the instrument's software to identify the retention time, mass-to-charge ratio (m/z) of the parent ion, and the fragmentation pattern.
Visualizations
Logical Workflow for Spectral Data Prediction
Caption: Workflow for in silico prediction of spectral data.
General Metabolic Pathway for Aryl Phosphate Esters
Caption: Generalized metabolic pathway of aryl phosphate esters.
References
Unveiling the Solubility Profile of 4-Hydroxyphenyl Diphenyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP). Due to the limited availability of public quantitative data, this document focuses on reported qualitative solubility and furnishes a detailed experimental protocol for determining precise solubility parameters in your own laboratory settings.
Solubility of 4-Hydroxyphenyl Diphenyl Phosphate: A Qualitative Summary
Extensive searches of scientific literature and chemical databases have revealed a consistent lack of publicly available quantitative solubility data for this compound. The available information is qualitative, indicating its general solubility behavior in a limited number of organic solvents. This information is summarized in the table below.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
Note: The term "slightly soluble" is a non-quantitative description. For precise research and development applications, experimental determination of solubility in relevant solvent systems is strongly recommended.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
To address the gap in quantitative data, the following section provides a detailed, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is widely regarded as the "gold standard" for its reliability and accuracy.
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, buffers, organic solvents)
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Test System:
-
Accurately weigh an excess amount of solid this compound and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Pipette a known volume of the desired solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the chosen solvent, expressed in units such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Logical Relationship: Formation of this compound
This compound is a known metabolite formed from the hydrolysis of Triphenyl phosphate (TPHP), a widely used organophosphate flame retardant. The following diagram illustrates this chemical transformation.
Caption: Hydrolysis of Triphenyl phosphate to this compound.
References
An In-Depth Technical Guide to the Industrial Applications of 4-Hydroxyphenyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP), a notable organophosphate ester, is emerging as a compound of significant interest across various industrial sectors. Primarily recognized as a metabolite of the widely used flame retardant triphenyl phosphate (TPP), 4-HDPP is also gaining attention for its potential intrinsic value in material science and other specialized applications. This technical guide provides a comprehensive overview of the core industrial uses of 4-HDPP, with a focus on its role as a flame retardant, a polymer additive, and its potential in other niche areas. This document delves into its physicochemical properties, plausible synthesis methodologies, and the mechanisms underpinning its functional performance. Detailed experimental protocols and quantitative data, where available for analogous compounds, are presented to provide a robust framework for future research and development.
Introduction
Organophosphate esters represent a critical class of industrial chemicals, valued for their efficacy as flame retardants, plasticizers, and hydraulic fluid additives. 4-Hydroxyphenyl diphenyl phosphate (CAS No: 56806-74-7), with the molecular formula C₁₈H₁₅O₅P, is a member of this family that has garnered scientific curiosity.[1][2] While its presence is often noted in environmental and toxicological studies as a transformation product of TPP, its deliberate use in industrial processes is an area of active exploration.[3] The presence of a hydroxyl group on one of the phenyl rings introduces a reactive site, suggesting its potential as a reactive flame retardant or a monomer in polymer synthesis. This guide aims to consolidate the existing, albeit limited, direct information on 4-HDPP and supplement it with data from structurally similar aryl phosphates to project its potential industrial utility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-HDPP is fundamental to its application. These properties dictate its compatibility with various materials, its processing characteristics, and its performance under different environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅O₅P | [2] |
| Molecular Weight | 342.28 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| CAS Number | 56806-74-7 | [2] |
Synthesis of this compound
While a definitive, standardized industrial synthesis protocol for this compound is not widely published in readily accessible literature, a plausible and chemically sound method can be inferred from established organophosphate chemistry. The most probable route involves the reaction of diphenyl phosphoryl chloride with hydroquinone (B1673460).
Inferred Synthesis Protocol: Reaction of Diphenyl Phosphoryl Chloride with Hydroquinone
This reaction is a nucleophilic substitution where the hydroxyl group of hydroquinone attacks the phosphorus center of diphenyl phosphoryl chloride, leading to the displacement of the chloride ion.
Reaction:
(C₆H₅O)₂P(O)Cl + HOC₆H₄OH → (C₆H₅O)₂P(O)OC₆H₄OH + HCl
Detailed Methodology:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap for HCl is charged with a solution of hydroquinone in a suitable inert, anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or toluene). Anhydrous conditions are crucial to prevent the hydrolysis of diphenyl phosphoryl chloride.
-
Addition of Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to the reaction mixture to act as an acid scavenger for the hydrochloric acid produced during the reaction. The amount of base should be at least equimolar to the diphenyl phosphoryl chloride.
-
Reactant Addition: Diphenyl phosphoryl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of hydroquinone and base at a controlled temperature, typically 0-5 °C, to manage the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled, and the precipitated hydrochloride salt of the base is removed by filtration.
-
The filtrate is washed successively with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system, to yield pure this compound.
-
Caption: Workflow for the inferred synthesis of this compound.
Industrial Applications
The primary potential industrial applications of 4-HDPP are as a flame retardant and a specialty polymer additive. Its hydroxyl functionality opens up possibilities for its use as a reactive monomer.
Flame Retardant
Organophosphorus compounds are well-established flame retardants that can act in both the gas phase and the condensed phase.
Mechanism of Action:
-
Gas Phase: Upon heating, phosphorus-containing flame retardants can decompose to release phosphorus-containing radicals (e.g., PO•, HPO₂•). These radicals can interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame, which are key species in the propagation of combustion. This "radical trap" mechanism quenches the flame.
-
Condensed Phase: In the solid polymer, the phosphate ester can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile decomposition products to the flame.
The presence of the hydroxyl group in 4-HDPP could enhance its condensed-phase activity by facilitating reactions that promote char formation.
Caption: Dual-phase flame retardant mechanism of organophosphorus compounds.
Performance in Polymers (Based on Analogous Compounds):
While specific data for 4-HDPP is scarce, the performance of similar aryl phosphates like TPP and resorcinol (B1680541) bis(diphenyl phosphate) (RDP) in polycarbonate (PC) and PC/ABS blends provides valuable insights.
| Polymer System | Flame Retardant | Loading (%) | UL 94 Rating | LOI (%) | Reference |
| PC/ABS | RDP | 9.3 | V-0 | - | [5] |
| PC/ABS | BAPDP | 20 | V-0 | 25.4 | [5] |
| Epoxy Resin | DPO-H | 0.5 (wt% P) | V-0 | - | [6] |
| Polyurethane | PHAD | 12 | - | 25.6 | [7] |
*BAPDP: Bisphenol AP Bis(diphenyl phosphate); DPO-H: Hydroxy(4-hydroxyphenyl)methyl)diphenylphosphine oxide; PHAD: a DOPO-based derivative.
Experimental Protocol: UL 94 Vertical Burn Test
The UL 94 standard is a widely used method for assessing the flammability of plastic materials.
-
Specimen Preparation: A rectangular bar of the polymer blend with specified dimensions is prepared.
-
Test Setup: The specimen is clamped vertically. A layer of cotton is placed below the specimen to test for flaming drips.
-
Flame Application: A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite the cotton. A V-0 rating indicates the highest level of flame retardancy under this test.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of materials.
-
Sample Preparation: A small, precisely weighed sample of the polymer blend is placed in a TGA crucible.
-
Analysis: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen or air).
-
Data Collection: The weight of the sample is continuously monitored as a function of temperature.
-
Interpretation: The resulting TGA curve shows the temperatures at which the material degrades. A higher decomposition temperature and a greater char residue at high temperatures are indicative of better thermal stability and flame retardancy.[8]
Plasticizer
Aryl phosphates are known to function as plasticizers, particularly in polar polymers like polyvinyl chloride (PVC). Plasticizers are additives that increase the flexibility, workability, and distensibility of a material. They work by embedding themselves between the polymer chains, reducing the intermolecular forces.
While there is no direct data on 4-HDPP as a plasticizer, related compounds like tert-butylphenyl diphenyl phosphate are used for this purpose in PVC, offering the dual benefit of plasticization and flame retardancy.[9] The effectiveness of 4-HDPP as a plasticizer would depend on its compatibility with the host polymer.
Hydraulic Fluids
Aryl phosphate esters are a key component of fire-resistant hydraulic fluids, especially in the aviation industry.[6][7] These fluids are required to have high ignition temperatures, good lubricity, and thermal stability. While specific formulations are proprietary, they often consist of a blend of different triaryl and alkylaryl phosphates.[8][10] The potential inclusion of 4-HDPP in such blends would depend on its viscosity, thermal stability, and compatibility with other components.
Reactive Applications
The hydroxyl group of 4-HDPP provides a site for chemical reactions, allowing it to be incorporated into a polymer backbone. This makes it a potential reactive flame retardant.
Potential Reactions:
-
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form ester linkages.
-
Etherification: It can react to form ether bonds.
-
Urethane (B1682113) Formation: The hydroxyl group can react with isocyanates to form urethane linkages, making it a potential additive in polyurethane systems.[7]
By chemically bonding to the polymer, a reactive flame retardant offers the advantage of permanency, with reduced migration and leaching compared to additive flame retardants.
Conclusion
This compound is a compound with considerable, though largely underexplored, industrial potential. While its primary current role is as a biomarker and analytical standard related to triphenyl phosphate exposure, its chemical structure suggests significant promise as a flame retardant, particularly as a reactive type, and as a specialty polymer additive. The presence of the hydroxyl group is a key feature that distinguishes it from many other aryl phosphates and opens avenues for its covalent incorporation into polymer matrices. Further research is warranted to fully characterize its performance in various polymer systems and to develop efficient and scalable synthesis methods. The data and protocols presented in this guide, drawn from direct information where available and from analogous compounds, provide a foundational platform for scientists and researchers to embark on the further exploration and application of this versatile molecule.
References
- 1. PubChemLite - this compound (C18H15O5P) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C18H15O5P | CID 57058026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 56806-74-7 [amp.chemicalbook.com]
- 5. Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials | MAS Journal of Applied Sciences [masjaps.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of non-ionic flame-retardant waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05873A [pubs.rsc.org]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Thermal degradation onset of 4-Hydroxyphenyl diphenyl phosphate
An In-Depth Technical Guide on the Thermal Degradation Onset of 4-Hydroxyphenyl diphenyl phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal degradation onset of 4-Hydroxyphenyl diphenyl phosphate (HDPP). Due to the limited availability of direct experimental data for HDPP, this guide synthesizes information from related organophosphate compounds, particularly triphenyl phosphate (TPP), to infer its thermal stability and decomposition characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who require an understanding of the thermal behavior of this compound. The guide includes summarized quantitative data, detailed experimental protocols for thermogravimetric analysis (TGA), and visual representations of experimental workflows and potential degradation pathways.
Introduction
This compound is an organophosphate compound that finds applications as a flame retardant and a plasticizer. Its chemical structure, featuring a hydroxyl group on one of the phenyl rings, suggests that its thermal degradation behavior may differ from that of the well-studied triphenyl phosphate. Understanding the onset and mechanism of its thermal degradation is crucial for its safe handling, processing, and for predicting its performance in various applications. Aryl phosphates generally exhibit higher thermal stability compared to their alkyl counterparts, with decomposition often initiated by the elimination of a phosphorus acid at elevated temperatures.[1]
Quantitative Data on Thermal Degradation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅O₅P | [2] |
| Molecular Weight | 342.3 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available |
Table 2: Comparative Thermal Degradation Data of Triphenyl Phosphate (TPP)
| Parameter | Value | Conditions | Source |
| 5% Weight Loss (T₅%) | ~211-272 °C | Inert Atmosphere | [3] |
| Maximum Degradation Temp (Tₘₐₓ) | ~292-358 °C | Inert Atmosphere | [3] |
| Residue at 600 °C | Low (completely volatilized) | Inert Atmosphere | [3] |
Note: The wide range in reported values for TPP can be attributed to different experimental conditions (e.g., heating rate, sample purity, instrument calibration).
Based on the structure of this compound, the hydroxyl group may provide a site for intermolecular interactions, potentially increasing its initial thermal stability compared to TPP. However, it could also offer an alternative, lower-energy degradation pathway, possibly leading to an earlier onset of decomposition under certain conditions.
Experimental Protocols
A standard method for evaluating the thermal degradation of organophosphate compounds is Thermogravimetric Analysis (TGA). The following protocol is a generalized procedure based on common practices for analyzing such materials.[1]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the this compound sample is dry and homogenous.
-
Weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., platinum or alumina).
Experimental Parameters:
-
Atmosphere: High-purity nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial characterization.
-
Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 600-800 °C.
-
Data Collection: Continuously record the sample weight as a function of temperature.
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs (T₅%).
-
Quantify the weight loss at different temperature intervals and the final residual mass.
Visualization of Workflows and Pathways
Experimental Workflow for TGA
The following diagram illustrates the typical workflow for performing a thermogravimetric analysis of a solid sample.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Proposed Thermal Degradation Pathway
The thermal degradation of aryl phosphates is complex. For this compound, the decomposition is likely to proceed through the cleavage of the P-O and C-O bonds. The presence of the hydroxyl group may influence the initial steps. A plausible, simplified pathway is depicted below.
Caption: A proposed thermal degradation pathway for this compound.
Conclusion
While direct experimental data on the thermal degradation onset of this compound remains elusive, this guide provides a framework for its evaluation based on the behavior of related organophosphate compounds. The provided experimental protocol for TGA offers a standardized approach to obtaining the necessary quantitative data. The proposed degradation pathway serves as a hypothesis for the decomposition mechanism, highlighting the likely formation of phosphoric acid derivatives and phenolic compounds, leading to the evolution of volatile species and the formation of a char residue. Further experimental investigation is necessary to precisely determine the thermal properties of this compound.
References
Methodological & Application
Application Notes and Protocols for 4-Hydroxyphenyl diphenyl phosphate (HPDPP) as a Flame Retardant in Epoxy Resins
Disclaimer: Detailed experimental data and protocols specifically for 4-Hydroxyphenyl diphenyl phosphate (B84403) (HPDPP) are limited in publicly available scientific literature. The following application notes and protocols are substantially based on research conducted on its close isomer, bis(3-hydroxyphenyl) phenyl phosphate (BHPP), and other related aryl phosphate flame retardants. The chemical similarity suggests that the performance and methodologies will be comparable.
Introduction
4-Hydroxyphenyl diphenyl phosphate (HPDPP) is a reactive, halogen-free phosphorus-based flame retardant designed for use in epoxy resins. Its chemical structure allows it to be chemically incorporated into the epoxy polymer backbone, offering permanent flame retardancy without the issue of migration often associated with additive flame retardants. This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists in the field.
Key Features:
-
Excellent flame retardancy at low phosphorus content.
-
Acts in both the condensed and gas phases to suppress fire.
-
Promotes char formation, which insulates the underlying material.
-
Good thermal stability.
-
Halogen-free, offering a more environmentally friendly alternative to brominated flame retardants.
Performance Data
The following tables summarize the typical performance of epoxy resins modified with a reactive aryl phosphate flame retardant, based on data for bis(3-hydroxyphenyl) phenyl phosphate (BHPP).
Table 1: Flammability Properties
| Formulation (Phosphorus Content) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3.2 mm) |
| Neat Epoxy Resin (0% P) | 26 | V-2 |
| Epoxy + HPDPP (0.75% P) | 28 | V-2 |
| Epoxy + HPDPP (1.51% P) | 31 | V-0 |
| Epoxy + HPDPP (2.25% P) | 33 | V-0 |
Note: A UL 94-VO rating can be achieved with a phosphorus content of as low as 1.5%[1].
Table 2: Thermal Properties
| Formulation | Glass Transition Temp. (Tg) (°C) | Char Yield at 700°C (in N₂) (%) |
| Neat Epoxy Resin | ~170 | 18 |
| Epoxy + HPDPP (2.25% P) | ~160 | 35 |
Note: The incorporation of the linear phosphorous-containing group can slightly lower the glass transition temperature[1]. The char yield is significantly increased, which contributes to the flame retardant effect[1].
Table 3: Cone Calorimetry Data (Representative for Aryl Phosphate FRs)
| Parameter | Neat Epoxy Resin | Epoxy + Aryl Phosphate FR |
| Time to Ignition (TTI) (s) | ~35 | ~30 |
| Peak Heat Release Rate (pHRR) (kW/m²) | ~1200 | ~600 |
| Total Heat Release (THR) (MJ/m²) | ~100 | ~80 |
| Smoke Production Rate (SPR) (m²/s) | ~0.045 | ~0.030 |
Experimental Protocols
Protocol 1: Synthesis of this compound (HPDPP)
This protocol is adapted from the synthesis of the analogous bis(3-hydroxyphenyl) phenyl phosphate.
Materials:
-
Phenyl dichlorophosphate (B8581778)
-
Hydroquinone (B1673460) (1,4-dihydroxybenzene)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (for washing)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Dissolve hydroquinone and triethylamine in anhydrous toluene in the flask.
-
Cool the mixture in an ice bath.
-
Slowly add phenyl dichlorophosphate dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours.
-
Cool the mixture and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Preparation of HPDPP-Modified Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (HPDPP)
-
Curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS, or a phenolic novolac resin)
-
Accelerator (e.g., Triphenylphosphine - TPP) (optional)
Procedure:
-
Pre-heat the DGEBA epoxy resin to approximately 80-100°C to reduce its viscosity.
-
Add the desired amount of HPDPP to the heated epoxy resin and stir mechanically until a homogeneous mixture is obtained. The amount of HPDPP will depend on the target phosphorus content.
-
Add the stoichiometric amount of the curing agent (e.g., DDS) to the mixture. The stoichiometric ratio should be calculated based on the epoxy equivalent weight of the DGEBA and the amine hydrogen equivalent weight of the curing agent.
-
If using an accelerator, add it to the mixture at this stage (typically a small percentage of the total weight).
-
Continue stirring until all components are fully dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the degassed mixture into pre-heated molds.
-
Cure the samples in a programmable oven using a suitable curing cycle. A typical cycle for a DDS-cured system is:
-
1.5 hours at 150°C
-
Post-cure for 3.5 hours at 180°C
-
-
Allow the samples to cool slowly to room temperature before demolding.
Protocol 3: Characterization of Flame Retardancy
-
Limiting Oxygen Index (LOI): Determine the LOI according to ASTM D2863.
-
UL-94 Vertical Burning Test: Perform the UL-94 test according to ASTM D3801.
-
Cone Calorimetry: Conduct cone calorimetry tests according to ASTM E1354 at a heat flux of 35 or 50 kW/m².
Diagrams
Experimental Workflow
Caption: Experimental workflow for synthesis, formulation, and testing.
Flame Retardant Mechanism of HPDPP in Epoxy Resin
Caption: Dual-phase flame retardant mechanism of HPDPP.
References
Application Notes and Protocols for 4-Hydroxyphenyl Diphenyl Phosphate in Polycarbonate Blends
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Hydroxyphenyl diphenyl phosphate (B84403) (HDPP) as a halogen-free flame retardant in polycarbonate (PC) blends. Due to the limited availability of direct quantitative data for HDPP, this document leverages data from closely related organophosphorus flame retardants, such as bisphenol A bis(diphenyl phosphate) (BDP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP), to provide a predictive performance profile and detailed experimental protocols.
Introduction
4-Hydroxyphenyl diphenyl phosphate (HDPP) is an organophosphorus compound with potential as a flame retardant for engineering thermoplastics like polycarbonate. Its chemical structure, featuring aromatic phosphate moieties, suggests that it can impart flame retardancy through both condensed-phase and gas-phase mechanisms. In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it can release phosphorus-containing radicals that quench the flame.[1] This dual-mode action makes it an attractive candidate for improving the fire safety of polycarbonate, a material widely used in electronics, automotive, and consumer goods.
Predicted Performance Data
The following tables summarize the expected performance of HDPP in polycarbonate blends based on data from analogous organophosphorus flame retardants. These values should be considered as a starting point for experimental investigations.
Table 1: Predicted Flame Retardant Properties of PC/HDPP Blends
| Property | Neat PC | PC + 10-15 wt% HDPP (Predicted) | Test Method |
| UL-94 Rating (3.2 mm) | V-2 | V-0 | ANSI/UL 94 |
| Limiting Oxygen Index (%) | ~25 | >30 | ISO 4589 |
| Peak Heat Release Rate (kW/m²) | ~600-700 | Reduced by 30-50% | ISO 5660 |
| Total Heat Release (MJ/m²) | ~100-120 | Reduced by 20-40% | ISO 5660 |
Table 2: Predicted Mechanical Properties of PC/HDPP Blends
| Property | Neat PC | PC + 10-15 wt% HDPP (Predicted) | Test Method |
| Tensile Strength (MPa) | ~60 | 50-55 | ISO 527 |
| Tensile Modulus (GPa) | ~2.4 | 2.5-2.8 | ISO 527 |
| Notched Izod Impact (kJ/m²) | ~60-80 | 40-60 | ISO 180 |
| Heat Deflection Temperature (°C) | ~130-140 | 110-125 | ISO 75 |
Note: The addition of organophosphorus flame retardants can act as a plasticizer, potentially leading to a decrease in some mechanical properties and the heat deflection temperature.
Experimental Protocols
Preparation of PC/HDPP Blends
Objective: To prepare homogeneous blends of polycarbonate and this compound for subsequent testing.
Materials:
-
Polycarbonate (PC) pellets (e.g., extrusion or injection molding grade)
-
This compound (HDPP) powder
-
Twin-screw extruder
-
Injection molding machine
-
Drying oven
Protocol:
-
Dry the PC pellets and HDPP powder separately in a vacuum oven at 80-100°C for at least 4 hours to remove any residual moisture.
-
Pre-mix the dried PC pellets and HDPP powder at the desired weight ratios (e.g., 90:10, 85:15).
-
Melt-compound the pre-mixed materials using a co-rotating twin-screw extruder. A typical temperature profile for polycarbonate is 240-280°C from the feed zone to the die.
-
The extruded strands are cooled in a water bath and then pelletized.
-
Dry the resulting pellets at 80-100°C for 4 hours.
-
Use an injection molding machine to prepare test specimens according to the required dimensions for each characterization technique (e.g., UL-94 bars, tensile bars, impact test specimens).
Flame Retardancy Testing
Objective: To evaluate the flame retardant efficacy of HDPP in polycarbonate blends.
Methods:
-
UL-94 Vertical Burn Test:
-
Condition the test specimens (125 x 13 x 3.2 mm) at 23°C and 50% relative humidity for 48 hours.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the UL-94 criteria.
-
-
Limiting Oxygen Index (LOI):
-
Place a test specimen (typically 80-120 mm long, 10 mm wide, and 4 mm thick) in a vertical glass column.
-
Introduce a mixture of oxygen and nitrogen into the column.
-
Ignite the top of the specimen.
-
Determine the minimum oxygen concentration that just supports flaming combustion. This is the LOI value.
-
Thermal and Mechanical Characterization
Objective: To assess the effect of HDPP on the thermal stability and mechanical properties of polycarbonate.
Methods:
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the PC/HDPP blend into a TGA furnace.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the sample weight as a function of temperature to determine the onset of degradation and the char yield.
-
-
Mechanical Testing:
-
Conduct tensile tests on dumbbell-shaped specimens according to ISO 527 to determine tensile strength and modulus.
-
Perform Notched Izod impact tests on rectangular bar specimens according to ISO 180 to evaluate impact resistance.
-
Measure the Heat Deflection Temperature (HDT) according to ISO 75 to assess the material's performance at elevated temperatures.
-
Visualizations
References
Application Note: High-Sensitivity LC-MS/MS Analytical Method for the Detection of 4-Hydroxyphenyl diphenyl phosphate
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HPhDPP) in biological matrices. 4-HPhDPP is a significant metabolite of widely used organophosphate flame retardants, such as triphenyl phosphate (TPHP)[1][2]. Its detection serves as a key biomarker for assessing human exposure to these compounds. The method detailed herein is tailored for researchers, scientists, and professionals in drug development and environmental health, providing a comprehensive protocol from sample preparation to data acquisition.
Introduction
Organophosphate flame retardants (OPFRs) are extensively used in a variety of consumer products, leading to widespread human exposure. Triphenyl phosphate (TPHP), a common OPFR, is metabolized in the body to form diphenyl phosphate (DPHP) and hydroxylated metabolites like 4-Hydroxyphenyl diphenyl phosphate (4-HPhDPP)[1][2][3]. Growing concerns about the potential endocrine-disrupting and other adverse health effects of OPFRs necessitate sensitive and reliable analytical methods to monitor human exposure[4][5]. This LC-MS/MS method provides a highly selective and sensitive approach for the quantification of 4-HPhDPP in matrices such as human plasma and urine.
Experimental Protocols
Sample Preparation (Human Plasma)
A liquid-liquid extraction (LLE) procedure is employed for the extraction of 4-HPhDPP from human plasma[6].
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., deuterated 4-HPhDPP)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 1 mL of MTBE to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of a 50:50 (v/v) mixture of acetonitrile and 2 mM ammonium formate with 0.1% formic acid[6].
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B, 1-5 min: 5-95% B, 5-6 min: 95% B, 6-6.1 min: 95-5% B, 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 4-HPhDPP | 343.07 | 249.03 | 20 |
| 4-HPhDPP (Quantifier) | 343.07 | 231.02 | 25 |
| Internal Standard | (Specific to IS used) | (Specific to IS used) | (Optimized for IS) |
Note: Precursor and product ions are based on PubChem data for this compound [M+H]+[7]. Collision energies are hypothetical and require optimization.
Data Presentation
The following tables summarize the expected quantitative performance of this analytical method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
|---|
| 4-HPhDPP | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| 4-HPhDPP | 0.5 | < 10 | < 15 | 90 - 110 |
| 5 | < 8 | < 12 | 92 - 108 |
| | 50 | < 5 | < 10 | 95 - 105 |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
|---|
| 4-HPhDPP | 0.05 | 0.1 |
Mandatory Visualizations
Caption: Experimental workflow for the extraction of 4-HPhDPP from plasma.
Caption: Simplified metabolic pathway of Triphenyl Phosphate (TPHP).
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in biological matrices. The protocol is designed to be readily implemented in a research or clinical laboratory setting, facilitating further studies on the extent of human exposure to TPHP and other organophosphate flame retardants and their potential health implications. The high sensitivity and selectivity of this method make it suitable for biomonitoring studies and for providing valuable data for risk assessment.
References
- 1. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Diphenyl Phosphate (DPP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Endocrine disruption of Triphenyl Phosphate via VIT-2 in Caenorhabditis elegans: A comparative analysis with estradiol and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C18H15O5P | CID 57058026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹H and ³¹P NMR Analysis of Phosphorus-Containing Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-containing polymers, such as polyphosphazenes and polyphosphoesters, are a versatile class of materials with wide-ranging applications in biomedicine, including drug delivery, tissue engineering, and as flame retardants.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is an indispensable tool for the characterization of these polymers.[3] The ³¹P nucleus offers several advantages for NMR analysis, including 100% natural abundance, a spin of ½ which results in sharp signals, and a wide chemical shift range that provides detailed information about the local chemical environment of the phosphorus atoms.[3][4][5]
This document provides detailed application notes and standardized protocols for the routine analysis of phosphorus-containing polymers using ¹H and ³¹P NMR spectroscopy. It is intended to guide researchers in obtaining high-quality, reproducible data for structural elucidation, quantitative analysis, and reaction monitoring.
Key Applications of NMR in Phosphorus Polymer Analysis
-
Structural Confirmation: Verification of the polymer backbone and the identity of side-chain substituents.
-
Purity Assessment: Detection of phosphorus-containing impurities, starting materials, or degradation products.[3]
-
Quantitative Analysis (qNMR): Determination of the degree of substitution, copolymer composition, and molecular weight estimation.[4][6]
-
Reaction Monitoring: Tracking the progress of polymerization and post-polymerization modification reactions.[2]
-
Degradation Studies: Observing changes in the polymer structure over time under various conditions.[1]
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ³¹P NMR
A consistent sample preparation procedure is crucial for obtaining high-quality NMR spectra.
Materials:
-
Phosphorus-containing polymer sample (2-10 mg)[7]
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) (0.6-1.0 mL)[7]
-
NMR tubes (5 mm)
-
Glass vials
-
Pipettes
-
Filter (e.g., glass wool or a syringe filter) if the sample contains particulate matter[7]
-
Internal standard for quantitative analysis (optional, see Protocol 3)
Procedure:
-
Weighing the Sample: Accurately weigh 2-10 mg of the dry polymer sample into a clean, dry glass vial.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the polymer. The choice of solvent can influence the chemical shifts, so consistency is key.[7]
-
Dissolution: Add 0.6-1.0 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate the mixture until the polymer is fully dissolved. This may take some time depending on the polymer's molecular weight and solubility.
-
Filtration (if necessary): If the solution contains any suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7] This prevents peak broadening and distortion from solid impurities.
-
Transfer to NMR Tube: Carefully transfer the clear solution to a 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe tunable to ³¹P frequencies.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 10-16 ppm.
-
Temperature: 298 K (or as required for the sample).
³¹P NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). Proton decoupling simplifies the spectrum by removing ¹H-³¹P coupling, resulting in single sharp peaks for each unique phosphorus environment.[8]
-
Number of Scans (NS): 64-256 (or more, depending on concentration).
-
Relaxation Delay (D1): 5-10 seconds (longer delays may be needed for accurate integration in quantitative studies).
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): -100 to 250 ppm (a wide range is recommended initially).
-
Referencing: Chemical shifts are referenced externally to 85% H₃PO₄ at 0 ppm.[5]
Protocol 3: Quantitative ³¹P NMR (qNMR)
For determining the concentration of phosphorus-containing species or the ratio of different phosphorus environments.
Procedure:
-
Internal Standard: Add a known amount of a suitable internal standard to the sample. The standard should be a stable, non-reactive phosphorus-containing compound with a signal that does not overlap with the analyte signals. Triphenyl phosphate (B84403) (TPP) is a common choice.
-
Acquisition: Acquire the ³¹P NMR spectrum using a pulse program that ensures full relaxation of all signals (e.g., with a long relaxation delay, D1 ≥ 5 * T₁ of the slowest relaxing nucleus). Inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.[8]
-
Data Processing:
-
Apply a Fourier transform and phase correction to the acquired FID.
-
Perform baseline correction.
-
Integrate the signals of interest and the internal standard.
-
-
Calculation: The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of phosphorus nuclei per molecule
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
Data Presentation and Interpretation
¹H NMR Data
¹H NMR spectra provide information about the organic side groups attached to the phosphorus backbone. Key features to analyze include:
-
Chemical Shifts (δ): Protons closer to the electron-withdrawing phosphorus center will be shifted downfield.
-
Integration: The relative integrals of different proton signals can be used to confirm the structure of the side groups and, in some cases, to estimate the degree of substitution.
-
Coupling Constants (J): ¹H-³¹P coupling can sometimes be observed, providing through-bond connectivity information.
³¹P NMR Data
³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom.
-
Chemical Shifts (δ): The chemical shift is indicative of the type of phosphorus group. A general guide to ³¹P chemical shifts is provided in the table below. The nature of the substituents on the phosphorus atom significantly influences the chemical shift.[5]
-
Integration: The relative integrals of different ³¹P signals correspond to the relative abundance of the different phosphorus environments in the polymer.
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Common Phosphorus Moieties
| Phosphorus Functional Group | Typical Chemical Shift Range (ppm) | Reference(s) |
| Phosphines (R₃P) | -60 to -10 | [9] |
| Phosphine Oxides (R₃P=O) | 20 to 60 | [3] |
| Phosphonium Salts (R₄P⁺) | 15 to 40 | [9] |
| Phosphites (P(OR)₃) | 125 to 145 | [9] |
| Phosphates (PO(OR)₃) | -20 to 5 | [9][10] |
| Polyphosphazene Backbone (-N=PCl₂-) | ~ -18 | [6][11] |
| Substituted Polyphosphazenes (-N=P(OR)₂-) | -10 to 10 | [11] |
| Polyphosphoesters | -5 to 5 | [12] |
| Pyrophosphates | -15 to -5 | [10] |
Note: These are general ranges and can vary depending on the specific substituents, solvent, and temperature.
Visualizations
Experimental Workflow
The general workflow for NMR analysis of phosphorus-containing polymers is outlined below.
Caption: General workflow for NMR analysis.
Relationship between NMR Data and Polymer Structure
The following diagram illustrates the relationship between the acquired NMR data and the structural information derived for a hypothetical substituted polyphosphazene.
Caption: Interpreting NMR data for polymer structure.
References
- 1. epub.jku.at [epub.jku.at]
- 2. Chain-End-Functionalized Polyphosphazenes via a One-Pot Phosphine-Mediated Living Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. mdpi.com [mdpi.com]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. barron.rice.edu [barron.rice.edu]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Branched Polyphosphazenes with Controlled Dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorus-Containing Polymers as Sensitive Biocompatible Probes for 31P Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Extraction of 4-Hydroxyphenyl diphenyl phosphate from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HAP), a hydroxylated metabolite of the organophosphate flame retardant triphenyl phosphate (TPHP), is an emerging biomarker for assessing human exposure to TPHP. Monitoring 4-HAP in urine provides a non-invasive method to evaluate the body burden of its parent compound, which is commonly found in various consumer products. This document provides a detailed protocol for the extraction of 4-HAP from human urine using a solvent-induced phase transition extraction (SIPTE) method, a type of liquid-liquid extraction, followed by analysis with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Metabolic Pathway of Triphenyl Phosphate (TPHP)
Triphenyl phosphate is metabolized in the body primarily by cytochrome P450 enzymes. The metabolic process involves the hydroxylation of one of the phenyl rings, leading to the formation of 4-Hydroxyphenyl diphenyl phosphate (4-HAP), which is then conjugated and excreted in the urine. The detection of 4-HAP is a specific and reliable indicator of TPHP exposure.
Caption: Metabolic conversion of Triphenyl Phosphate to this compound.
Experimental Protocol: Extraction of 4-HAP from Urine
This protocol is based on a high-throughput method for the simultaneous detection of 15 urinary organophosphate flame retardant metabolites, including 4-HAP[1].
Materials and Reagents:
-
Human urine samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Internal standards (e.g., isotope-labeled 4-HAP)
-
Vortex mixer
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a 0.5 mL aliquot of the urine sample to a clean microcentrifuge tube.
-
Spike the sample with an appropriate amount of internal standard solution.
-
-
Solvent-Induced Phase Transition Extraction (SIPTE):
-
Add 1.5 mL of acetonitrile (ACN) to the urine sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and create a homogeneous solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (containing the extracted analytes) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the UPLC-MS/MS system.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Experimental Workflow
Caption: Workflow for the extraction and analysis of 4-HAP from urine.
Data Presentation
The following table summarizes the quantitative data for the analysis of 15 organophosphate flame retardant metabolites, including 4-HAP, using the described extraction and analysis method[1].
| Analyte | Limit of Detection (LOD) (ng/mL) | Spiked Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound (4-HAP) | 0.012 - 0.25 | 71.3 - 117.6 | 4.8 - 25.6 |
| Other OPFR Metabolites (Range for 14 compounds) | 0.012 - 0.25 | 71.3 - 117.6 | 4.8 - 25.6 |
Conclusion
The described solvent-induced phase transition extraction method provides a reliable and high-throughput approach for the determination of this compound in human urine. The method demonstrates good recovery and low limits of detection, making it suitable for biomonitoring studies and for assessing human exposure to triphenyl phosphate. The protocol is straightforward and can be readily implemented in laboratories equipped with standard analytical instrumentation.
References
Application Note: Thermogravimetric Analysis of Polymers with 4-Hydroxyphenyl diphenyl phosphate (HDPP)
Introduction
4-Hydroxyphenyl diphenyl phosphate (B84403) (HDPP) is a non-halogenated, phosphorus-based flame retardant commonly utilized in various polymer systems, including polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their blends (PC/ABS). Its efficacy lies in its ability to alter the thermal decomposition pathway of the host polymer, typically promoting char formation and inhibiting the release of flammable volatiles. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition characteristics of these polymer formulations. This application note provides a detailed protocol for conducting TGA on polymers containing HDPP and presents typical data demonstrating its effect.
Principle of TGA in Polymer Analysis
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymer analysis, TGA provides critical information on thermal stability, decomposition temperatures, char yield, and the effect of additives like flame retardants. The resulting TGA curve plots mass percentage against temperature, while the derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperatures of maximum decomposition rates.
Application: Evaluating the Effect of HDPP on PC/ABS Blends
HDPP and similar phosphate flame retardants primarily act in the condensed phase. During thermal decomposition, they generate phosphoric acid and polyphosphoric acid, which catalyze the dehydration and cross-linking of the polymer chains, leading to the formation of a stable char layer.[1] This char acts as a physical barrier, insulating the underlying polymer from the heat source and reducing the release of flammable gases.
A study on a structurally similar compound, bisphenol AP bis(diphenyl phosphate) (BAPDP), in PC/ABS blends demonstrates this effect. The addition of the phosphate flame retardant leads to a slight decrease in the initial decomposition temperature (Td5) but significantly increases the char yield at higher temperatures.[1] This indicates that while the flame retardant initiates decomposition at a lower temperature, it effectively promotes the formation of a protective char layer, enhancing the overall flame retardancy.
Data Presentation
The following tables summarize the quantitative data from the TGA of a PC/ABS blend with a phosphate flame retardant similar to HDPP, illustrating the typical effects of such additives.
Table 1: TGA Data for PC/ABS with Bisphenol AP bis(diphenyl phosphate) (BAPDP) [1]
| Sample Composition | Td5 (°C) | Char Yield at 600°C (%) |
| PC/ABS | 390.1 | 12.8 |
| PC/ABS + 15 wt% BAPDP | 381.4 | 18.9 |
| PC/ABS + 25 wt% BAPDP | 386.5 | 21.2 |
Td5: Temperature at 5% weight loss.
Table 2: DTG Data for PC/ABS with Bisphenol AP bis(diphenyl phosphate) (BAPDP) [1]
| Sample Composition | Tmax (°C) |
| PC/ABS | 498.3 |
| PC/ABS + 15 wt% BAPDP | 566.8 |
| PC/ABS + 25 wt% BAPDP | 579.7 |
Tmax: Temperature of maximum decomposition rate.
Experimental Protocols
This section provides a detailed protocol for conducting thermogravimetric analysis on polymer samples containing HDPP.
Objective: To determine the thermal stability and decomposition characteristics of a polymer formulation containing 4-Hydroxyphenyl diphenyl phosphate.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or air, depending on the desired atmosphere)
-
Analytical balance (for sample weighing)
-
Sample pans (e.g., platinum, alumina, or ceramic)
-
Polymer samples (e.g., PC/ABS with varying concentrations of HDPP)
-
Spatula and tweezers
Protocol: TGA of Polymer-HDPP Blends
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and properly calibrated for temperature and mass according to the manufacturer's instructions.
-
Start the flow of the purge gas (typically nitrogen for pyrolysis studies or air for oxidative degradation studies) at a constant rate (e.g., 20-50 mL/min).[2]
-
-
Sample Preparation:
-
Ensure the polymer samples are dry to avoid mass loss due to moisture evaporation, which can interfere with the decomposition data. If necessary, dry the samples in a vacuum oven at an appropriate temperature (e.g., 80-100°C for PC/ABS) for several hours.
-
Weigh a small, representative sample (typically 5-10 mg) directly into a tared TGA sample pan. Record the exact mass. The sample should be in a consistent form (e.g., powder, small pellets) for reproducibility.
-
-
TGA Measurement:
-
Place the sample pan into the TGA furnace.
-
Set up the temperature program. A typical program for polymer analysis is a linear heating ramp from ambient temperature to a final temperature of 700-800°C.[2] A common heating rate is 10°C/min or 20°C/min.[3]
-
Start the TGA experiment. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Upon completion of the run, analyze the resulting TGA curve.
-
Determine the onset of decomposition, often reported as the temperature at which 5% mass loss occurs (Td5).
-
Identify the temperature(s) of maximum decomposition rate (Tmax) from the peak(s) of the derivative (DTG) curve.
-
Calculate the percentage of residual mass (char yield) at a specified high temperature (e.g., 600°C or 700°C).
-
Compare the TGA and DTG curves of the polymer with and without HDPP to evaluate the effect of the flame retardant.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermogravimetric analysis of polymers.
Caption: Workflow for Thermogravimetric Analysis of Polymers.
Logical Relationship of HDPP Flame Retardancy
The mechanism of action for HDPP as a flame retardant in polymers can be summarized in the following logical flow diagram.
Caption: Flame Retardant Mechanism of HDPP in Polymers.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of polymers containing this compound. The data generated from TGA provides valuable insights into the thermal stability, decomposition behavior, and the effectiveness of HDPP as a flame retardant. By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data to guide the development of flame-retardant polymer formulations. The typical effect of HDPP is a slight reduction in the initial decomposition temperature accompanied by a significant increase in char yield, which is indicative of a condensed-phase flame retardant mechanism.
References
Application Notes and Protocols for UL-94 Vertical Burn Test of Materials Containing 4-Hydroxyphenyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the flammability of materials containing the organophosphate flame retardant, 4-Hydroxyphenyl diphenyl phosphate (B84403), using the UL-94 vertical burn test. This document is intended to guide researchers and scientists in the consistent and accurate assessment of the fire-retardant properties of polymers and other materials formulated with this additive.
Introduction to 4-Hydroxyphenyl Diphenyl Phosphate as a Flame Retardant
This compound is a member of the organophosphate ester family of flame retardants.[1] These compounds are widely utilized in a variety of polymers, including epoxy resins, polycarbonates, and polyurethanes, to meet stringent fire safety standards. The efficacy of organophosphate flame retardants is attributed to their ability to interrupt the combustion cycle through mechanisms in both the gas and condensed phases. In the gas phase, phosphorus-containing radicals are released upon heating, which can quench the high-energy radicals (H• and OH•) that propagate the flame.[2][3][4] In the condensed phase, they promote the formation of a stable char layer on the material's surface, which acts as a thermal barrier, limiting the release of flammable volatiles and preventing further combustion.[2][3][4]
The UL-94 Vertical Burn Test: An Overview
The UL-94 vertical burn test is a widely recognized standard for assessing the flammability of plastic materials.[5][6][7][8] It evaluates a material's ability to extinguish a flame after ignition and its dripping behavior. The test involves applying a controlled flame to a vertically oriented specimen for two 10-second intervals.[6][9] Based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton ball placed below, materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-resistant classification.[7]
Quantitative Data Presentation
Table 1: Illustrative UL-94 Vertical Burn Test Results for an Epoxy Resin Containing a Structurally Similar Aromatic Phosphate Ester
| Formulation | Afterflame Time (t1) (s) | Afterflame Time (t2) (s) | Afterglow Time (s) | Flaming Drips | UL-94 Rating |
| Neat Epoxy Resin | > 30 | > 30 | > 60 | Yes | No Rating |
| Epoxy + 10% Aromatic Phosphate | < 10 | < 10 | < 30 | No | V-0 |
| Epoxy + 5% Aromatic Phosphate | < 20 | < 25 | < 60 | No | V-1 |
Note: Data is illustrative and based on typical performance of similar aromatic phosphate flame retardants in epoxy resins.[10][11]
Table 2: Illustrative UL-94 Vertical Burn Test Results for a Polycarbonate (PC) Blend with a Structurally Similar Aromatic Phosphate Ester
| Formulation | Afterflame Time (t1) (s) | Afterflame Time (t2) (s) | Afterglow Time (s) | Flaming Drips | UL-94 Rating |
| Pure Polycarbonate | < 30 | < 30 | < 60 | Yes | V-2 |
| PC + 8% Aromatic Phosphate | < 10 | < 10 | < 30 | No | V-0 |
| PC + 4% Aromatic Phosphate | < 25 | < 25 | < 60 | No | V-1 |
Note: Data is illustrative and based on typical performance of similar aromatic phosphate flame retardants in polycarbonate.[12]
Experimental Protocols
Specimen Preparation
-
Material Compounding:
-
Dry the base polymer resin to the manufacturer's recommended specifications to prevent hydrolysis during processing.
-
Mechanically blend the desired weight percentage of this compound with the polymer pellets or powder until a homogenous mixture is achieved. This can be done using a tumble blender or a similar apparatus.
-
Melt compound the mixture using a twin-screw extruder or a similar melt-mixing device. The processing temperature profile should be optimized for the specific polymer to ensure proper dispersion of the flame retardant without causing degradation.
-
-
Specimen Molding:
-
Injection mold the compounded material into test specimens with the standard dimensions of 125 ± 5 mm in length, 13 ± 0.5 mm in width, and a specified thickness (commonly 0.8 mm, 1.6 mm, or 3.2 mm).[6] The thickness is a critical parameter and should be recorded.
-
Ensure that the mold is clean and free of any contaminants that could affect the flammability of the specimens.
-
A minimum of five specimens should be molded for each formulation and conditioning.
-
Specimen Conditioning
Proper conditioning of the test specimens is crucial for obtaining reproducible results.
-
Standard Conditioning:
-
Condition a set of five specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 48 hours.
-
-
Elevated Temperature Conditioning:
-
Condition a second set of five specimens in a circulating air oven at 70 ± 1°C for 168 hours (7 days).
-
After removal from the oven, allow the specimens to cool in a desiccator for at least 4 hours at room temperature before testing.
-
UL-94 Vertical Burn Test Procedure
-
Apparatus Setup:
-
The test should be conducted in a draft-free chamber.
-
A laboratory Bunsen burner with a 10 mm inside diameter tube is required. The fuel should be methane (B114726) gas with a heat content of approximately 37 MJ/m³.
-
A specimen clamp and support stand to hold the specimen vertically.
-
A layer of dry, absorbent surgical cotton placed 300 mm below the lower end of the test specimen.
-
A timer accurate to 0.1 seconds.
-
-
Test Execution:
-
Secure a conditioned specimen in the clamp from its upper 6 mm, with its longitudinal axis vertical.
-
Adjust the Bunsen burner to produce a blue flame 20 mm in height.
-
Apply the flame centrally to the middle point of the bottom edge of the specimen for 10 ± 0.5 seconds. The lower edge of the specimen should be 10 mm above the top of the burner tube.
-
After 10 seconds, remove the flame and simultaneously start the timer to measure the afterflame time (t1).
-
Once the flaming combustion ceases, immediately reapply the flame for another 10 ± 0.5 seconds.
-
After the second application, remove the flame and simultaneously start the timer to measure the second afterflame time (t2) and the afterglow time.
-
Record the following for each specimen:
-
Afterflame time after the first flame application (t1).
-
Afterflame time after the second flame application (t2).
-
Afterglow time after the second flame application.
-
Whether any flaming drips ignite the cotton below.
-
Whether the specimen burns up to the holding clamp.
-
-
Visualizations
Flame Retardant Mechanism of Aromatic Phosphate Esters
Caption: Flame retardant mechanism of aromatic phosphate esters.
Experimental Workflow for UL-94 Vertical Burn Testing
Caption: Experimental workflow for UL-94 vertical burn testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and characterization of non-ionic flame-retardant waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05873A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants | MDPI [mdpi.com]
- 5. innovative-polymers.com [innovative-polymers.com]
- 6. boedeker.com [boedeker.com]
- 7. specialchem.com [specialchem.com]
- 8. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 9. trexel.com [trexel.com]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Analysis of 4-Hydroxyphenyl diphenyl phosphate by High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-OH-TPHP), a principal metabolite of the organophosphate flame retardant Triphenyl phosphate (TPHP), using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The protocol is optimized for the analysis of 4-OH-TPHP in biological matrices, such as human urine, which is critical for biomonitoring studies and toxicological risk assessments. The methodology encompasses sample preparation involving enzymatic hydrolysis and solid-phase extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by MS/MS. This document provides comprehensive experimental protocols, data presentation, and workflow visualization to aid researchers, scientists, and drug development professionals in the accurate determination of 4-OH-TPHP.
Introduction
4-Hydroxyphenyl diphenyl phosphate (4-OH-TPHP) is a significant biomarker for assessing human exposure to Triphenyl phosphate (TPHP), a widely used organophosphate flame retardant and plasticizer. Given the potential endocrine-disrupting effects and other adverse health outcomes associated with TPHP exposure, sensitive and reliable analytical methods for its metabolites are imperative. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the high selectivity and sensitivity required for detecting trace levels of 4-OH-TPHP in complex biological samples. This application note provides a detailed protocol for the analysis of 4-OH-TPHP, primarily in urine, which is a common matrix for exposure biomonitoring.
Experimental Protocols
Sample Preparation (Human Urine)
A multi-step procedure involving enzymatic deconjugation, solid-phase extraction (SPE), and concentration is employed for the preparation of urine samples.
a. Materials and Reagents:
-
This compound (4-OH-TPHP) analytical standard
-
Isotopically labeled internal standard (e.g., 4-OH-TPHP-d10)
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Nitrogen evaporator
b. Protocol:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitate.
-
Transfer 1 mL of the supernatant to a clean polypropylene (B1209903) tube.
-
Spike the sample with an appropriate amount of the isotopically labeled internal standard.
-
Add 500 µL of ammonium acetate buffer (pH 5.5).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Vortex the sample gently and incubate at 37°C for a minimum of 4 hours (or overnight) to deconjugate the glucuronidated and sulfated metabolites.
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex the sample and transfer it to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Linear gradient from 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized for 4-OH-TPHP and its internal standard. A plausible precursor ion for 4-OH-TPHP would be [M-H]⁻ at m/z 341.1. Product ions would need to be determined by infusion and fragmentation experiments.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC-MS/MS analysis of this compound. These values are based on typical performance for similar organophosphate flame retardant metabolites.
| Parameter | Expected Value |
| Retention Time (RT) | 5 - 7 minutes |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
Visualization
The following diagram illustrates the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for 4-OH-TPHP analysis.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human urine. The detailed sample preparation and analytical protocols, along with the expected performance data, offer a solid foundation for researchers and scientists to implement this method in their laboratories for biomonitoring and related studies. The high selectivity and low detection limits of this method are crucial for accurately assessing human exposure to TPHP and understanding its potential health implications.
Application Notes and Protocols for the Analysis of Organophosphate Flame Retardants by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of organophosphate flame retardants (OFRs) using gas chromatography-mass spectrometry (GC-MS). OFRs are a class of chemicals widely used in various consumer and industrial products to reduce flammability.[1][2] Due to their additive nature, they can leach into the environment, leading to human exposure and potential health concerns.[1][3] Accurate and sensitive analytical methods are crucial for monitoring their presence in different matrices and understanding their toxicological profiles.
Introduction to GC-MS for OFR Analysis
Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the separation, identification, and quantification of OFRs.[4] GC separates the volatile and semi-volatile OFRs based on their boiling points and interactions with a stationary phase within a capillary column.[5][6] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.[6] For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed.[3][7][8]
Experimental Protocols
The following sections detail the methodologies for sample preparation and GC-MS analysis of OFRs in various matrices.
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the target OFRs prior to GC-MS analysis.[5] The choice of method depends on the sample matrix.
2.1.1. Solid Samples (e.g., House Dust, Consumer Products)
-
Principle: Sonication-assisted solvent extraction is a common and effective method for extracting OFRs from solid matrices.[3]
-
Protocol:
-
Weigh a homogenized subsample (e.g., 0.05 g of dust) into a centrifuge tube.[9]
-
Add an appropriate internal standard solution (e.g., TNBP-d27).[9]
-
Add a suitable extraction solvent. A mixture of n-hexane/acetone (3:1, v/v) has been shown to be effective.[9] Other solvents like dichloromethane (B109758) or toluene (B28343) can also be used.[5]
-
Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes.[9]
-
Repeat the extraction cycle two more times, collecting the supernatant each time.[9]
-
Combine the extracts and concentrate the volume under a gentle stream of nitrogen.
-
The extract may require a clean-up step using solid-phase extraction (SPE) with cartridges like silica (B1680970) gel to minimize matrix interferences.[10]
-
Transfer the final extract to a GC vial for analysis.[5]
-
2.1.2. Air Samples
-
Principle: OFRs in indoor air are typically collected on a sorbent material, from which they are then solvent-extracted.
-
Protocol:
-
Air is drawn through a sampling tube containing a sorbent (e.g., polyurethane foam).
-
After sampling, the sorbent is transferred to an extraction thimble.
-
The OFRs are extracted using a suitable solvent in a Soxhlet apparatus or by ultrasonication.
-
The extract is then concentrated and prepared for GC-MS analysis as described for solid samples.
-
2.1.3. Liquid Samples (e.g., Wastewater, Skin Wipes)
-
Principle: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate OFRs from aqueous samples.[5][11] For skin wipes, a solvent extraction is performed.
-
Protocol (Skin Wipes):
-
Place the wipe sample (e.g., Ghost wipe) into a glass container.[9]
-
Add an internal standard and an extraction solvent mixture (e.g., n-hexane/acetone, 3:1, v/v).[9]
-
Perform vortexing and ultrasonication similar to the solid sample protocol.[9]
-
Concentrate the resulting extract before GC-MS analysis.[9]
-
-
Protocol (Wastewater):
-
Microwave-assisted extraction (MAE) followed by solid-phase microextraction (SPME) can be used for extraction and preconcentration.[12]
-
Alternatively, dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB) can be employed for purification.[10]
-
GC-MS and GC-MS/MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of OFRs. Optimization may be required based on the specific analytes and instrument.
-
Gas Chromatograph (GC) Parameters:
-
Injection: 1.0 µL of the sample extract is injected in splitless mode.[9]
-
Inlet Temperature: 290 °C.[9]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Column: A DB-5MS column (e.g., 60 m × 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[9]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final hold: Maintain at 300 °C for 10 minutes.[9]
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).[9]
-
Ion Source Temperature: 280 °C.[9]
-
Interface Temperature: 280 °C.[9]
-
Acquisition Mode:
-
Full Scan: Used for initial identification and to determine retention times, typically scanning a mass range of 50-550 m/z.[1]
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, specific ions for each target OFR are monitored.[1][9]
-
Multiple Reaction Monitoring (MRM) (for GC-MS/MS): Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3][8]
-
-
Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
Table 1: GC-MS Method Performance for Selected Organophosphate Flame Retardants.
| Analyte | Matrix | Method Detection Limit (MDL) | Recovery (%) | Reference |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | Indoor Air | 0.005 - 0.01 µg/m³ | 94.2 - 113 | [9] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | House Dust | 0.27 - 0.54 µg/g | 77.1 - 109 | [9] |
| Tris(chloroisopropyl) phosphate (TCIPP) | Skin Wipe | 0.08 - 0.50 µg/m² | 73.4 - 113 | [9] |
| Triethyl phosphate (TEP) | Polyurethane Raw Material | - | - | [1] |
| Triphenyl phosphate (TPP) | Polyurethane Raw Material | - | - | [1] |
| Various OFRs | Aquatic Products | 0.6 µg/kg (LOD) | 79.8 - 97.4 | [10] |
LOD: Limit of Detection
Table 2: Example Quantifier and Qualifier Ions for Selected OFRs in SIM Mode.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Reference |
| Tri-alkyl phosphate esters | 99 | - | [9] |
| Chlorinated alkyl phosphates | Specific intense ions | Base peak | [9] |
| Aryl phosphates | Specific intense ions | Base peak | [9] |
Visualizations
The following diagrams illustrate the experimental workflow for OFR analysis.
References
- 1. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 2. "THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDA" by Lindsay Tudor [digitalcommons.kennesaw.edu]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. aaqr.org [aaqr.org]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 6 organophosphoric flame retardants in aquatic products by GC-MS/MS [manu61.magtech.com.cn]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 4-Hydroxyphenyl Diphenyl Phosphate Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-hydroxyphenyl diphenyl phosphate (B84403) derivatives and their evaluation as potent enzyme inhibitors. This document includes detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers in this promising area of drug discovery.
Introduction
4-Hydroxyphenyl diphenyl phosphate and its derivatives represent a class of organic compounds with significant potential for enzyme inhibition. Their structural features, particularly the presence of the phosphate ester and the phenolic hydroxyl group, allow for diverse interactions with enzyme active sites. Research has highlighted their efficacy against key enzymes such as tyrosinase, involved in melanin (B1238610) biosynthesis, and cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are critical in neurotransmission.[1][2][3] This makes them attractive candidates for the development of new therapeutic agents for hyperpigmentation disorders and neurodegenerative diseases like Alzheimer's.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the reaction of a substituted phenol (B47542) with a phosphorylating agent. A common approach is the reaction of phenyl dichlorophosphate (B8581778) with 1,3-dihydroxybenzene to yield a bis(3-hydroxyphenyl) phenyl phosphate.[4] For the synthesis of this compound, hydroquinone (B1673460) can be reacted with an aniline (B41778) derivative in the presence of an inorganic phosphoric acid compound.[5] Another general procedure for synthesizing diaryl phosphates involves the reaction of phosphoric acid with a phenol in the presence of triethylamine (B128534) and 1-butylimidazole (B119223) in DMF at elevated temperatures.[6]
General Synthetic Protocol
This protocol outlines a representative synthesis of a this compound derivative.
Materials:
-
Diphenyl chlorophosphate
-
4-Hydroxyphenol (Hydroquinone)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-hydroxyphenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of diphenyl chlorophosphate (1 equivalent) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure this compound derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Enzyme Inhibition Assays
The inhibitory potential of the synthesized derivatives is typically evaluated against specific enzymes using established spectrophotometric or fluorometric assays.[7][8][9]
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for developing skin-whitening agents.[2][10][11]
Principle: The assay measures the enzymatic oxidation of a substrate, such as L-DOPA, by tyrosinase, which results in the formation of a colored product (dopachrome) that can be monitored spectrophotometrically. The reduction in the rate of formation of this product in the presence of an inhibitor indicates the inhibitor's potency.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound at various concentrations
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution (e.g., L-DOPA).
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cholinesterase Inhibition Assay
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). Their inhibition is a key strategy in the management of Alzheimer's disease.[1][3][12][13][14]
Principle (Ellman's Method): This spectrophotometric assay is based on the reaction of the thiol product of substrate hydrolysis (acetylthiocholine or butyrylthiocholine) with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured at 412 nm.
Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compound at various concentrations
-
AChE or BChE solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (acetylthiocholine iodide or butyrylthiocholine (B1199683) chloride).
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative 4-hydroxyphenyl derivatives against tyrosinase and cholinesterases.
Table 1: Tyrosinase Inhibitory Activity of 4-Hydroxyphenyl Derivatives
| Compound | Derivative Type | IC50 (µM) | Inhibition Type | Reference |
| (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | Piperazine-based | 1.5 ± 0.1 | Competitive | [15] |
| Kojic Acid (Reference) | 17.8 | [16] | ||
| 4,4'-Dihydroxybiphenyl | Biphenyl | 1.91 | Competitive | [11] |
Table 2: Cholinesterase Inhibitory Activity of 4-Hydroxyphenyl Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | BChE | 89 ± 0.79 | [3] |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | AChE | 75 ± 0.83 | [3] |
| Galantamine (Reference) | AChE | - | [13] |
| Eserine (Reference) | AChE/BChE | 0.85 ± 0.001 (AChE) | [3] |
Signaling Pathway Involvement
The inhibition of tyrosinase and cholinesterases by these derivatives directly impacts specific biological pathways.
Melanogenesis Pathway
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin.[2] Its inhibition by this compound derivatives can reduce melanin production, which is relevant for treating hyperpigmentation.
Cholinergic Signaling Pathway
Acetylcholinesterase terminates synaptic transmission by hydrolyzing acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is a therapeutic strategy for Alzheimer's disease.
Conclusion
This compound derivatives are a versatile class of compounds with significant potential as enzyme inhibitors. The protocols and data presented here provide a foundation for researchers to synthesize, characterize, and evaluate these compounds for various therapeutic applications, particularly in dermatology and neurology. Further structure-activity relationship (SAR) studies can lead to the optimization of these derivatives for enhanced potency and selectivity.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JPS58118545A - Preparation of 4-hydroxydiphenylamine - Google Patents [patents.google.com]
- 6. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Enzymic determination of inorganic phosphates, organic phosphates and phosphate-liberating enzymes by use of nucleoside phosphorylase-xanthine oxidase (dehydrogenase)-coupled reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereospecific cholinesterase inhibition by O,S-diethylphenylphosphonothioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 4-Hydroxyphenyl diphenyl phosphate into Polyurethane Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyphenyl diphenyl phosphate (B84403) (HPDPP) is a reactive organophosphorus compound that can be incorporated into polyurethane (PU) formulations to enhance their flame retardant properties. The presence of a hydroxyl group allows HPDPP to be chemically integrated into the polymer backbone, offering permanent flame retardancy with minimal impact on the material's mechanical properties, as compared to additive flame retardants. This document provides detailed protocols for incorporating HPDPP into polyurethane synthesis and methods for characterizing the resulting flame-retardant materials.
Phosphorus-containing flame retardants function in both the condensed and gas phases. During combustion, they promote the formation of a stable char layer that insulates the underlying polymer from heat and oxygen.[1][2] In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, inhibiting the combustion process.[3] The incorporation of compounds like HPDPP is a common strategy to improve the fire safety of polyurethane materials used in various applications, from insulation foams to coatings and elastomers.[2][4]
Experimental Protocols
Materials
-
Polyol: Polyether polyol (e.g., PPG 2000)
-
Diisocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Chain Extender (optional): 1,4-Butanediol (BDO)
-
Reactive Flame Retardant: 4-Hydroxyphenyl diphenyl phosphate (HPDPP)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent (for solution polymerization): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Blowing Agent (for foam): Distilled water or a physical blowing agent
Protocol for Synthesis of Flame-Retardant Polyurethane Elastomer (Solution Polymerization)
This protocol describes the synthesis of a polyurethane elastomer incorporating HPDPP as a reactive flame retardant.
-
Drying: Dry the polyol and HPDPP under vacuum at 80°C for 4 hours to remove any residual moisture.
-
Pre-polymerization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the dried polyol and HPDPP.
-
Heat the mixture to 60°C with stirring under a nitrogen atmosphere.
-
Add the diisocyanate (TDI or MDI) dropwise to the mixture over 30 minutes.
-
Increase the temperature to 80°C and allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C.
-
Add the chain extender (e.g., 1,4-butanediol) stoichiometrically to the prepolymer with vigorous stirring.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
-
Curing:
-
Pour the viscous mixture into a preheated mold.
-
Cure the polymer in an oven at 100°C for 24 hours.
-
-
Post-Curing:
-
Demold the polyurethane elastomer.
-
Post-cure at room temperature for 7 days before characterization.
-
Protocol for Synthesis of Flame-Retardant Rigid Polyurethane Foam
This protocol outlines the preparation of a rigid polyurethane foam with HPDPP.
-
Component A Preparation:
-
In a suitable container, thoroughly mix the polyether polyol, HPDPP, catalyst (e.g., amine-based), surfactant (silicone-based), and blowing agent (e.g., water).
-
-
Foaming Process (One-Shot Method):
-
Add the diisocyanate (Component B, e.g., polymeric MDI) to Component A in the desired stoichiometric ratio (NCO/OH index).
-
Immediately mix the components vigorously with a high-speed stirrer for 10-15 seconds.
-
Pour the reacting mixture into an open mold and allow it to free-rise.
-
-
Curing:
-
Allow the foam to cure at room temperature for at least 24 hours.
-
-
Characterization:
-
Cut the cured foam into specimens of the required dimensions for subsequent testing.
-
Data Presentation
The incorporation of phosphorus-based flame retardants like HPDPP typically affects the thermal and flammable properties of polyurethanes as summarized in the tables below. The data presented are representative values based on typical findings for similar phosphorus-containing polyurethanes.[5][6][7]
Table 1: Thermal Properties of HPDPP-Modified Polyurethane
| Property | Neat PU | PU with HPDPP |
| 5% Weight Loss Temperature (T5%) (°C) | ~300 | ~280 |
| Temperature at Max. Decomposition Rate (°C) | ~330 | ~310 |
| Char Residue at 700°C (%) | < 5 | > 15 |
Table 2: Flammability Properties of HPDPP-Modified Polyurethane
| Property | Neat PU | PU with HPDPP |
| Limiting Oxygen Index (LOI) (%) | ~19 | > 25 |
| UL-94 Vertical Burn Test | No Rating | V-0 |
| Peak Heat Release Rate (kW/m²) | High | Reduced |
Visualization of Experimental Workflow and Reaction
Caption: Workflow for Synthesis and Characterization of HPDPP-Modified Polyurethane.
Caption: Proposed Reaction Pathway for Incorporating HPDPP into Polyurethane.
Characterization Methodologies
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the incorporation of HPDPP into the polyurethane backbone.
-
Protocol:
-
Obtain a thin film of the polyurethane sample.
-
Record the FTIR spectrum in the range of 4000-600 cm⁻¹.
-
Expected Observations:
-
Disappearance of the -OH stretching band of HPDPP (around 3400 cm⁻¹).
-
Disappearance of the N=C=O stretching band of the isocyanate (around 2270 cm⁻¹).
-
Appearance of the N-H stretching band of the urethane (B1682113) linkage (around 3300 cm⁻¹).[8]
-
Appearance of the C=O stretching band of the urethane linkage (around 1730 cm⁻¹).[8]
-
Characteristic peaks for P=O (around 1230 cm⁻¹) and P-O-C (around 980 cm⁻¹) from the phosphate group.[9]
-
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and char-forming ability of the polyurethane.
-
Protocol:
-
Place a 5-10 mg sample in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Data to Collect:
-
T5%: Temperature at 5% weight loss (onset of degradation).
-
Tmax: Temperature of maximum decomposition rate.
-
Char residue at 700°C.
-
-
Limiting Oxygen Index (LOI)
-
Objective: To determine the minimum oxygen concentration required to support combustion of the material.
-
Protocol:
-
Prepare a sample of specified dimensions (e.g., 100 x 10 x 4 mm³).
-
Place the sample vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the sample.
-
Determine the minimum oxygen concentration that just supports flaming combustion.
-
A higher LOI value indicates better flame retardancy.[10]
-
UL-94 Vertical Burning Test
-
Objective: To classify the material's response to a small flame ignition source.
-
Protocol:
-
Prepare a sample of specified dimensions (e.g., 127 x 13 x 10 mm³).[10]
-
Mount the sample vertically.
-
Apply a flame to the bottom of the sample for 10 seconds and then remove it.
-
Record the afterflame time.
-
Reapply the flame for another 10 seconds.
-
Record the afterflame and afterglow times, and note if dripping occurs.
-
Classify the material as V-0, V-1, or V-2 based on the burning characteristics (V-0 being the best rating).[11]
-
Conclusion
The incorporation of this compound as a reactive flame retardant is an effective strategy for enhancing the fire safety of polyurethane materials. The protocols provided herein offer a comprehensive guide for the synthesis and characterization of these advanced materials. The expected outcomes include a significant improvement in flame retardancy, as evidenced by increased LOI values, a V-0 rating in the UL-94 test, and enhanced char formation, with minimal compromise of the polyurethane's inherent properties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of non-ionic flame-retardant waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05873A [pubs.rsc.org]
- 4. Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applications | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. composites.utk.edu [composites.utk.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flame Retardant Polyurethanes and their Applications for the Improvement in Properties of Conventional Castor Oil Based Polyurethane – Material Science Research India [materialsciencejournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Flame Retardancy Behaviors of Flexible Polyurethane Foam Based on Reactive Dihydroxy P–N-containing Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxyphenyl Diphenyl Phosphate (HDPP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Hydroxyphenyl diphenyl phosphate (B84403) (HDPP).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Hydroxyphenyl diphenyl phosphate (HDPP)?
A1: A prevalent method for synthesizing HDPP involves the reaction of diphenyl chlorophosphate with hydroquinone (B1673460) in the presence of a catalyst. This reaction is analogous to the synthesis of other aryl phosphates like resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP).[1][2][3]
Q2: What are the key reaction parameters that influence the yield of HDPP?
A2: The key parameters influencing HDPP yield include the molar ratio of reactants, reaction temperature, reaction time, and the choice and concentration of the catalyst.[4] Precise control of these variables is crucial for maximizing yield and minimizing side product formation.
Q3: What are the common side products and impurities in HDPP synthesis?
A3: Common impurities can include unreacted starting materials (diphenyl chlorophosphate and hydroquinone), triphenyl phosphate (from side reactions of the phosphate precursor), and potentially di-phosphorylated hydroquinone or other oligomeric species.[5] Hydroxylated byproducts of triphenyl phosphate have also been observed in related syntheses.[5]
Q4: How can I purify the crude HDPP product?
A4: Purification can be achieved through a combination of techniques. An initial workup involving washing with dilute acid and base solutions can remove catalytic residues and unreacted acidic or basic starting materials.[2] Subsequent purification is typically performed by recrystallization from a suitable solvent system or by column chromatography.[6][7]
Q5: What analytical techniques are recommended for characterizing the final HDPP product?
A5: The structure and purity of the synthesized HDPP can be confirmed using Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ³¹P NMR), and Mass Spectrometry (MS).[1][8] High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst (e.g., AlCl₃, MgCl₂) is anhydrous and from a reliable source. - Consider activating the catalyst if necessary (e.g., by heating under vacuum). - Test a different Lewis acid catalyst. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or HPLC. - Be aware that excessively high temperatures can lead to decomposition or side reactions.[9] |
| Insufficient Reaction Time | - Extend the reaction time and monitor the consumption of starting materials using an appropriate analytical method. |
| Moisture in the Reaction | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. Moisture can hydrolyze the diphenyl chlorophosphate starting material. |
| Poor Quality Starting Materials | - Verify the purity of diphenyl chlorophosphate and hydroquinone. Impurities can inhibit the reaction. |
Presence of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Incorrect Molar Ratio | - Carefully control the stoichiometry of the reactants. An excess of diphenyl chlorophosphate can lead to di-substituted byproducts. |
| Side Reactions | - Optimize the reaction temperature and time to favor the desired product formation. - Consider adding the diphenyl chlorophosphate dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Decomposition of Product | - Avoid excessive heating during the reaction and workup. - Use a milder purification method if the product is found to be unstable on silica (B1680970) gel. |
Experimental Protocols
Disclaimer: The following protocol is a representative procedure based on the synthesis of structurally similar aryl phosphates and should be optimized for the specific laboratory conditions and scale.
Synthesis of this compound (HDPP)
This procedure is analogous to the synthesis of bisphenol A bis(diphenyl phosphate).[4]
Materials:
-
Diphenyl chlorophosphate
-
Hydroquinone
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Sodium hydroxide (B78521) solution (for workup)
-
Hydrochloric acid solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add hydroquinone and the anhydrous solvent.
-
Stir the mixture until the hydroquinone is dissolved.
-
Add the catalyst (e.g., AlCl₃, typically 0.5-2 mol% relative to hydroquinone).
-
Slowly add diphenyl chlorophosphate to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a temperature between 50°C and 140°C. The optimal temperature should be determined experimentally.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid.
-
Separate the organic layer and wash it sequentially with dilute sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for Aryl Phosphate Synthesis
| Parameter | Bisphenol A bis(diphenyl phosphate)[4] | Resorcinol bis(2,6-dimethyl aryl phosphate)[2] | Bisphenol AP bis(diphenyl phosphate)[1] |
| Phosphorylating Agent | Phosphorus oxychloride & Phenol | Phosphorus oxychloride & 2,6-xylenol | Triphenyl phosphate |
| Dihydroxy Compound | Bisphenol A | Resorcinol | Bisphenol AP |
| Catalyst | AlCl₃ | AlCl₃ | Sodium phenolate |
| Temperature | 50°C (step 1), 140°C (step 2) | 145-150°C (step 1), 150-155°C (step 2) | 220-230°C |
| Reaction Time | 6 hours (step 1), 8 hours (step 2) | 3-4 hours (step 1), 4-5 hours (step 2) | 1.5 hours (heating) + 30 min (stirring) |
| Yield | 88.7% | 97% | 81.5% |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]
- 3. Preparation and Application of Resorcinol Bis (Diphenyl Phosphate) - Dissertation [m.dissertationtopic.net]
- 4. Synthesis of Bisphenol-A Bis(Diphenyl Phosphate) Flame Retardant | Semantic Scholar [semanticscholar.org]
- 5. Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Simple green synthesis of solid polymeric bisphenol A bis(diphenyl phosphate) and its flame retardancy in epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 4-Hydroxyphenyl Diphenyl Phosphate (4-HDPP) by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of 4-HDPP?
A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as 4-HDPP, by co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity). For 4-HDPP, which is often analyzed in complex biological matrices like urine, plasma, or serum, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. Electrospray ionization (ESI) is particularly susceptible to these interferences.
Q2: How can I determine if my 4-HDPP analysis is being affected by matrix effects?
A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of a 4-HDPP standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected onto the column. Any deviation from the stable baseline signal of 4-HDPP at specific retention times indicates the presence of ion-suppressing or -enhancing components from the matrix.
For a quantitative evaluation, you can compare the peak area of 4-HDPP in a standard solution prepared in a pure solvent to the peak area of 4-HDPP spiked into a blank matrix extract (post-extraction spike). The ratio of these peak areas provides a measure of the matrix effect.
Q3: What are the most effective strategies for minimizing matrix effects in 4-HDPP analysis?
A3: The most effective strategies for minimizing matrix effects for 4-HDPP analysis can be categorized into three main areas:
-
Sample Preparation: Employing a robust sample preparation technique is crucial for removing interfering matrix components. Methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) are commonly used to clean up samples before LC-MS analysis.[1]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate 4-HDPP from co-eluting matrix components can significantly reduce ion suppression or enhancement. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) of 4-HDPP is the most reliable way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal.
Q4: Can simply diluting my sample extract mitigate matrix effects for 4-HDPP analysis?
A4: Yes, diluting the sample extract can be a straightforward and effective method to reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of 4-HDPP. However, this approach is only viable if the concentration of 4-HDPP in the original sample is high enough to remain above the limit of quantification (LOQ) after dilution. For trace-level analysis, this may not be a suitable strategy.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the LC-MS analysis of 4-HDPP, with a focus on overcoming matrix effects.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample extract or inject a smaller volume. |
| Analyte Interaction with Column Hardware | Use a metal-free or bio-inert column, as phosphorylated compounds can interact with stainless steel components. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure 4-HDPP is in a single ionic form. |
| Column Contamination | Implement a robust column washing step between injections to remove strongly retained matrix components. |
Problem: Low Signal Intensity or Complete Signal Loss
| Potential Cause | Recommended Solution |
| Ion Suppression | Improve sample cleanup using techniques like SPE or QuEChERS. Optimize chromatographic separation to move the 4-HDPP peak away from ion-suppressive regions. |
| Inefficient Ionization | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for 4-HDPP. Consider using a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects than ESI. |
| Analyte Degradation | Ensure sample stability throughout the extraction and analysis process. |
| No or Inappropriate Internal Standard | Utilize a stable isotope-labeled internal standard for 4-HDPP to accurately correct for signal loss. |
Problem: High Variability in Results (Poor Precision)
| Potential Cause | Recommended Solution |
| Inconsistent Matrix Effects | Prepare matrix-matched calibration standards to compensate for consistent matrix effects. The use of a SIL-IS is the most effective way to correct for variability. |
| Sample Carryover | Optimize the autosampler wash protocol with a strong solvent to minimize carryover between injections. |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol is followed consistently for all samples and standards. |
Experimental Protocols
Protocol 1: Sample Preparation of Human Urine using QuEChERS
This protocol is adapted from a method for the analysis of organophosphate flame retardants and their metabolites in human urine.[2]
Materials:
-
Human urine sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) sorbent (e.g., C18 or a proprietary blend for polar interferences)
-
Centrifuge tubes (15 mL)
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 5 mL of urine into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the internal standard solution (e.g., deuterated 4-HDPP).
-
Extraction:
-
Add 5 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Salting Out:
-
Add 1 g of NaCl and 4 g of anhydrous MgSO₄ to the tube.
-
Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer the upper acetonitrile layer to a new 15 mL centrifuge tube containing the d-SPE sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation and Reconstitution:
-
Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 4-HDPP
These are example starting conditions and should be optimized for your specific instrument and application.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters (for a triple quadrupole instrument):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined by infusing a 4-HDPP standard. Based on PubChem data, the precursor ion would be [M-H]⁻ at m/z 341.06. Product ions would need to be optimized.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for 4-HDPP and related organophosphate flame retardants from the literature.
Table 1: Recovery of 4-HDPP in Human Urine using QuEChERS [2]
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) |
| 4-HDPP | 5 | 102.3 |
| 4-HDPP | 20 | 105.1 |
| 4-HDPP | 50 | 103.7 |
Table 2: Matrix Effect for 4-HDPP in Human Urine using QuEChERS [2]
| Analyte | Spiked Concentration (ng/mL) | Matrix Effect (%) |
| 4-HDPP | 5 | -3.2 |
| 4-HDPP | 20 | -4.5 |
| 4-HDPP | 50 | -2.8 |
A negative value indicates ion suppression, while a positive value would indicate ion enhancement.
Visualizations
Caption: A general workflow for the LC-MS analysis of 4-HDPP.
Caption: Illustration of ion suppression in the electrospray ionization (ESI) source.
Caption: A decision tree for troubleshooting matrix effects in 4-HDPP analysis.
References
- 1. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A QuEChERS-based UPLC-MS/MS method for rapid determination of organophosphate flame retardants and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Polymer Thermal Stability with 4-Hydroxyphenyl Diphenyl Phosphate (HDPP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-Hydroxyphenyl diphenyl phosphate (B84403) (HDPP) to improve the thermal stability of various polymers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with HDPP.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or inconsistent improvement in thermal stability (e.g., minimal increase in decomposition temperature in TGA). | 1. Inadequate or non-uniform dispersion of HDPP within the polymer matrix.2. Insufficient loading concentration of HDPP.3. Incompatibility between HDPP and the specific polymer.4. Degradation of HDPP during high-temperature processing. | 1. Optimize mixing parameters (e.g., increase mixing time, speed, or use a high-shear mixer). Consider solvent blending for better initial dispersion before melt processing.2. Incrementally increase the weight percentage of HDPP. A typical starting range is 5-20 wt%.3. Consider the use of a compatibilizer. For polyolefin blends, a maleated polyolefin could be effective.[1]4. Verify the processing temperature is below the decomposition temperature of HDPP. Use TGA to determine the thermal stability of pure HDPP first. |
| Significant decrease in mechanical properties (e.g., tensile strength, impact strength) of the polymer composite. | 1. Plasticizing effect of HDPP at higher concentrations.2. Poor interfacial adhesion between HDPP and the polymer matrix.3. Agglomeration of HDPP particles acting as stress concentration points. | 1. Reduce the loading of HDPP to the minimum effective concentration for the desired thermal stability.2. Surface modification of HDPP or the use of a coupling agent may improve adhesion.3. Improve dispersion through optimized processing conditions as mentioned above. |
| Discoloration or degradation of the polymer during processing. | 1. Processing temperature is too high, causing degradation of the polymer or HDPP.2. Presence of impurities in HDPP or the polymer resin.3. Reaction between HDPP and other additives in the formulation. | 1. Lower the processing temperature. Ensure all components are stable at the selected temperature.2. Use high-purity grades of both HDPP and the polymer.3. Evaluate the thermal stability of individual components and their mixture using TGA before processing. |
| Inconsistent UL-94 and Limiting Oxygen Index (LOI) results. | 1. Non-uniform dispersion of HDPP leading to areas with lower flame retardant concentration.2. Variations in sample preparation and conditioning.3. Inherent variability of the testing methods. | 1. Ensure homogenous mixing to achieve consistent HDPP distribution.2. Strictly follow standard procedures for sample preparation (e.g., molding, cutting) and conditioning (e.g., temperature, humidity).3. Increase the number of replicates to ensure statistical significance of the results. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which 4-Hydroxyphenyl diphenyl phosphate (HDPP) improves the thermal stability and flame retardancy of polymers?
HDPP, like other organophosphorus flame retardants, acts through a combination of condensed-phase and gas-phase mechanisms.[2][3]
-
Condensed Phase: During thermal decomposition, HDPP can form phosphoric and polyphosphoric acids. These acids promote the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. This char layer acts as a barrier, limiting the transfer of heat and flammable volatiles.[4]
-
Gas Phase: HDPP can also decompose to release phosphorus-containing radicals into the gas phase. These radicals interfere with the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively "quenching" the flame.[2]
2. How does the incorporation of HDPP affect the processing of polymers?
The addition of HDPP can alter the rheological properties of the polymer melt. It may act as a plasticizer, potentially lowering the melt viscosity. This can be advantageous for processing but may also affect the final mechanical properties. It is crucial to monitor and adjust processing parameters such as temperature, pressure, and screw speed to ensure proper mixing and avoid degradation.[5]
3. Is HDPP compatible with all types of polymers?
While HDPP can be used with a range of polymers, its compatibility can vary. It generally shows good compatibility with polar polymers like polyesters (e.g., PBT), polycarbonates (PC), and their blends (e.g., PC/ABS).[6][7] For non-polar polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), achieving good dispersion and compatibility can be more challenging and may require the use of compatibilizers.[8][9]
4. What are the expected effects of HDPP on the thermal properties of polymers as measured by Thermogravimetric Analysis (TGA)?
The addition of HDPP typically leads to a lower onset decomposition temperature but a significant increase in the char yield at higher temperatures (e.g., 600-700 °C).[6] The increased char residue is a key indicator of its effectiveness in the condensed phase mechanism. For instance, in PC/ABS blends, the addition of a similar phosphate flame retardant increased the char yield by over 65%.[6]
5. How much HDPP should be added to a polymer to see a significant improvement in thermal stability?
The optimal loading level depends on the specific polymer, the desired level of flame retardancy (e.g., UL-94 V-0 rating), and the acceptable trade-offs in mechanical properties. Effective concentrations typically range from 5 to 25 wt%. It is recommended to start with a lower concentration and incrementally increase it while evaluating the thermal and mechanical properties of the resulting composite.
Quantitative Data Summary
The following tables summarize typical data for polymers with and without the addition of phosphate-based flame retardants similar to HDPP.
Table 1: Thermal Stability Data (TGA)
| Polymer System | Flame Retardant | Loading (wt%) | Td5 (°C) (5% Weight Loss) | Char Yield at 600°C (%) |
| PC/ABS | None | 0 | - | ~13 |
| PC/ABS | BAPDP | 15 | 381.4 | 18.9 |
| PC/ABS | BAPDP | 25 | 386.5 | 21.2 |
| Epoxy Resin | None | 0 | - | 18 |
| Epoxy Resin | BHPP** | - | - | 35 |
*BAPDP: Bisphenol AP bis(diphenyl phosphate)[6] **BHPP: Bis(3-hydroxyphenyl) phenyl phosphate)[8]
Table 2: Flame Retardancy Data (LOI and UL-94)
| Polymer System | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating (1.6 mm) |
| PC/ABS | None | 0 | - | No Rating |
| PC/ABS | BAPDP* | 20 | 25.4 | V-0 |
| PBT | HPPA*** | 3 | 31 | V-1 |
| Epoxy Resin | BHPP** (1.5% P content) | - | - | V-0 |
*BAPDP: Bisphenol AP bis(diphenyl phosphate)[6] **BHPP: Bis(3-hydroxyphenyl) phenyl phosphate[10] ***HPPA: 3-(hydroxyphenyl phosphinyl) propanoic acid[11]
Experimental Protocols
Protocol 1: Incorporation of HDPP into a Polymer Matrix via Melt Blending (Example: PC/ABS)
-
Drying: Dry the PC and ABS pellets and the HDPP powder in a vacuum oven at 80-100°C for at least 4 hours to remove any moisture.
-
Premixing: Weigh the desired amounts of PC, ABS, and HDPP and physically pre-mix them in a container.
-
Melt Compounding:
-
Set the temperature profile of a twin-screw extruder suitable for PC/ABS processing (typically 220-260°C).
-
Feed the pre-mixed material into the extruder.
-
The screw speed should be set to ensure adequate mixing without excessive shear that could degrade the polymer (e.g., 100-200 rpm).
-
-
Pelletizing: Extrude the molten blend through a die and cool the strands in a water bath. Pelletize the cooled strands.
-
Sample Preparation: Dry the resulting pellets and use an injection molding machine to prepare standardized test specimens for TGA, UL-94, LOI, and mechanical property testing.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Use a small, representative sample of the polymer composite (5-10 mg).
-
Instrument Setup:
-
Place the sample in a TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
-
Experimental Conditions:
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10 or 20°C/min).
-
Conduct the analysis under a controlled atmosphere, typically nitrogen, to study thermal decomposition, and air to study thermo-oxidative degradation. The flow rate is typically 20-50 mL/min.
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine key parameters such as the onset decomposition temperature (often reported as Td5, the temperature at 5% weight loss) and the percentage of char residue at a specific high temperature (e.g., 600°C or 700°C).[12]
-
Visualizations
Caption: Flame retardant mechanism of HDPP in polymers.
Caption: Experimental workflow for evaluating HDPP's effectiveness.
Caption: Troubleshooting decision-making logic flow.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the structure of aryl phosphates on the flame retardancy of polycarbonate/acrylonitrile–butadiene–styrene: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxyphenyl diphenyl phosphate (HDPP) Hydrolysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the hydrolysis of 4-Hydroxyphenyl diphenyl phosphate (B84403) (HDPP).
Frequently Asked Questions (FAQs)
Q1: What are the expected hydrolysis products of 4-Hydroxyphenyl diphenyl phosphate (HDPP)?
A1: The primary hydrolysis of HDPP involves the cleavage of one of the phenyl ester linkages. This can result in the formation of diphenyl phosphate and hydroquinone, or phenyl phosphate and phenol.[1] Further degradation can lead to the complete hydrolysis to phosphoric acid.[1]
Q2: What analytical methods are suitable for monitoring HDPP hydrolysis?
A2: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common and effective methods for analyzing HDPP and its hydrolysis products.[2] LC-MS/MS is particularly powerful for identifying and quantifying metabolites in complex biological samples.[2]
Q3: What factors can influence the rate of HDPP hydrolysis?
A3: The rate of hydrolysis is influenced by several factors, including pH, temperature, the presence of catalysts (such as enzymes or metal ions), and the solvent system used.[1] For enzymatic hydrolysis, factors like enzyme concentration, substrate concentration, and the presence of inhibitors are also critical.
Q4: Can HDPP be hydrolyzed enzymatically?
A4: Yes, organophosphate compounds like HDPP can be hydrolyzed by various enzymes.[3] Phosphotriesterases (PTEs) are a well-characterized class of enzymes known to hydrolyze a wide range of organophosphates.[4][5][6] Other enzymes, such as certain esterases and phosphatases, may also exhibit activity towards HDPP.[3][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Hydrolysis Observed | 1. Incorrect pH or Temperature: The reaction conditions may not be optimal for hydrolysis. 2. Enzyme Inactivity (for enzymatic hydrolysis): The enzyme may have lost its activity due to improper storage or handling. 3. Substrate Insolubility: HDPP may not be fully dissolved in the reaction buffer. 4. Presence of Inhibitors: Contaminants in the reaction mixture could be inhibiting the hydrolysis. | 1. Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal conditions. Refer to literature for similar compounds. 2. Verify Enzyme Activity: Test the enzyme with a known substrate to confirm its activity. 3. Improve Solubility: Use a co-solvent (e.g., DMSO, ethanol) to ensure HDPP is fully dissolved before adding it to the reaction buffer. Ensure the final co-solvent concentration does not inhibit the reaction. 4. Use High-Purity Reagents: Ensure all reagents and water are of high purity to avoid contamination. |
| Inconsistent Hydrolysis Rates | 1. Inaccurate Reagent Preparation: Errors in the concentration of HDPP, buffer components, or enzyme. 2. Temperature Fluctuations: Inconsistent temperature control during the experiment. 3. Matrix Effects in Analysis: Components in the sample matrix may interfere with the analytical measurement.[2] | 1. Calibrate Instruments: Ensure balances and pipettes are properly calibrated. Prepare fresh solutions. 2. Use a Temperature-Controlled System: Employ a water bath or incubator to maintain a constant temperature. 3. Perform Matrix Effect Studies: Spike known concentrations of analytes into a blank matrix to assess for signal suppression or enhancement. Use an internal standard to correct for variability. |
| Unexpected Hydrolysis Products | 1. Side Reactions: The reaction conditions may be promoting alternative degradation pathways. For instance, the hydroxyphenyl group is susceptible to oxidation.[1] 2. Contamination: The starting material or reagents may be contaminated. | 1. Characterize Products: Use techniques like high-resolution mass spectrometry (HRMS) and NMR to identify the unexpected products. Adjust reaction conditions (e.g., pH, deoxygenation) to minimize side reactions. 2. Check Purity of Starting Material: Analyze the purity of the HDPP stock using HPLC or GC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Non-Enzymatic Hydrolysis of HDPP
-
Preparation of HDPP Stock Solution: Prepare a 10 mM stock solution of HDPP in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Reaction Setup:
-
In a glass vial, add the desired volume of reaction buffer (e.g., borate (B1201080) buffer for alkaline hydrolysis).[7]
-
Place the vial in a temperature-controlled water bath set to the desired reaction temperature.
-
Initiate the reaction by adding a small volume of the HDPP stock solution to achieve the final desired concentration (e.g., 100 µM).
-
-
Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis:
-
Immediately quench the reaction by adding the aliquot to a solution that stops the hydrolysis (e.g., by drastically changing the pH or by adding a quenching agent).
-
Analyze the sample by HPLC-UV or LC-MS to quantify the remaining HDPP and the formation of hydrolysis products.
-
Protocol 2: General Procedure for Enzymatic Hydrolysis of HDPP
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the desired enzyme (e.g., a phosphotriesterase) in a suitable buffer that maintains its stability and activity.
-
Prepare a stock solution of HDPP as described in Protocol 1.
-
-
Activity Assay:
-
In a temperature-controlled cuvette or microplate well, add the reaction buffer and the enzyme solution.
-
Equilibrate to the desired temperature.
-
Initiate the reaction by adding the HDPP stock solution.
-
Monitor the reaction progress by measuring the change in absorbance of a product (if chromophoric) or by taking time-point samples for HPLC or LC-MS analysis as described above.
-
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the progress curve. Determine kinetic parameters (Km and kcat) by varying the substrate concentration.
Visualizations
Caption: General experimental workflow for studying the hydrolysis of HDPP.
Caption: Troubleshooting decision tree for low or no HDPP hydrolysis.
References
- 1. 4-Hydroxyphenyl Phenyl Phosphate|CAS 114527-61-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Char Formation in Epoxy Resins with Phosphorus Flame Retardants
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phosphorus flame retardants to enhance char formation in epoxy resins.
Frequently Asked Questions (FAQs)
Q1: Why is char formation important in flame-retardant epoxy resins?
A1: Char formation is a critical flame retardant mechanism that acts in the condensed phase.[1][2] During combustion, a stable, insulating char layer forms on the material's surface. This layer serves multiple protective functions: it acts as a physical barrier, slowing the transfer of heat to the underlying polymer, and it obstructs the release of flammable volatile gases into the gas phase, which would otherwise fuel the fire.[1][3] By promoting char, phosphorus flame retardants (PFRs) enhance the thermal stability of the epoxy resin and significantly reduce its flammability.[2][3]
Q2: What are the main types of phosphorus flame retardants (PFRs) used in epoxy resins?
A2: PFRs for epoxy resins can be broadly categorized as either reactive or additive.
-
Reactive PFRs are chemically incorporated into the epoxy resin's polymer backbone. A prominent example is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, which are widely researched due to their high efficiency in promoting char.[4][5]
-
Additive PFRs are physically blended with the epoxy resin. Common examples include ammonium (B1175870) polyphosphate (APP) and red phosphorus.[6][7] These are often used in combination with other flame retardants to achieve synergistic effects.[6]
Q3: How do phosphorus flame retardants promote char formation?
A3: PFRs primarily work in the condensed phase. Upon heating, they decompose to produce phosphoric acid and polyphosphoric acid.[1][7] These acidic species act as catalysts, promoting the dehydration and carbonization of the epoxy resin matrix.[1][8] This process facilitates the formation of a stable, cross-linked char layer.[1] Some PFRs can also exert a gas-phase flame-retardant effect by releasing phosphorus-containing radicals (e.g., PO•) that scavenge high-energy H• and OH• radicals in the flame, thus inhibiting the combustion chain reaction.[1][4]
Q4: Can PFRs be combined with other elements for better performance?
A4: Yes, synergistic effects are commonly exploited to enhance flame retardancy. Phosphorus-nitrogen (P-N) and phosphorus-silicon (P-Si) systems are well-documented.
-
Phosphorus-Nitrogen (P-N) Synergy: Nitrogen-containing compounds can promote the charring effect of phosphorus and release non-flammable gases (like ammonia), which dilute the flammable volatiles and oxygen in the gas phase.[6][9]
-
Phosphorus-Silicon (P-Si) Synergy: Silicon-containing compounds can migrate to the surface during combustion, forming a silica (B1680970) (SiO₂) protective layer. This layer, in conjunction with the phosphorus-derived char, creates a more robust and thermally stable barrier.[10]
Q5: What impact do PFRs have on the mechanical and thermal properties of epoxy resins?
A5: The incorporation of PFRs can influence the final properties of the cured epoxy resin.
-
Mechanical Properties: Additive PFRs, if not well-dispersed or used at high loadings, can sometimes negatively affect mechanical properties like tensile and impact strength. Reactive PFRs, being part of the polymer chain, may have a less detrimental effect. Some studies have even reported improved impact strength with certain reactive PFRs.[4]
-
Thermal Properties: PFRs can alter the thermal stability of the epoxy resin. Often, the onset of degradation may occur at a lower temperature due to the early decomposition of the flame retardant, which is necessary to initiate the charring process.[3] However, they significantly increase the amount of char residue at higher temperatures.[3][11] The glass transition temperature (Tg) can either increase or decrease depending on the structure of the PFR and its interaction with the epoxy network.[4][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Char Formation / Low Char Yield | 1. Insufficient phosphorus content in the formulation. | 1. Increase the loading of the phosphorus flame retardant. A phosphorus content of 1-2 wt% is often required to achieve a V-0 rating in the UL-94 test.[13] |
| 2. The chosen PFR is not effective for the specific epoxy system. | 2. Experiment with different types of PFRs (e.g., DOPO-based, APP). The chemical structure of the PFR plays a significant role in its charring efficiency. | |
| 3. Inadequate curing of the epoxy resin. | 3. Ensure the curing schedule (time and temperature) is optimized for the specific epoxy-hardener-PFR system. Perform DSC analysis to confirm the degree of cure.[14] | |
| Reduced Mechanical Properties (e.g., Brittleness) | 1. High loading of additive PFRs causing stress points. | 1. Optimize the PFR loading to find a balance between flame retardancy and mechanical performance. |
| 2. Poor dispersion of additive PFRs in the epoxy matrix. | 2. Improve mixing techniques (e.g., using high-shear mixing, ultrasonication). Consider surface modification of the PFR particles to enhance compatibility. | |
| 3. Plasticizing effect of the flame retardant. | 3. Switch to a reactive PFR that integrates into the polymer network, which can help maintain or even improve mechanical properties.[4] | |
| Specimen Fails UL-94 Vertical Burn Test (e.g., Dripping, No Self-Extinguishing) | 1. Flame retardant mechanism is insufficient to stop combustion. | 1. Consider a synergistic system, such as combining a phosphorus flame retardant with a nitrogen-containing compound (e.g., melamine) or a silicon-containing compound to enhance both condensed and gas phase actions.[6][10] |
| 2. The char layer formed is not coherent or stable and cracks easily. | 2. Incorporate fillers like silica or clay, which can reinforce the char structure.[10] Analyze the char morphology using SEM to identify structural weaknesses.[2] | |
| Inconsistent Results Between Batches | 1. Inhomogeneous mixing of components. | 1. Standardize the mixing procedure, including time, speed, and temperature, to ensure consistent dispersion of the PFR and curing agent. |
| 2. Variations in the curing process. | 2. Precisely control the curing temperature and time. Use a calibrated oven and monitor the temperature profile. | |
| 3. Moisture absorption by components (especially hygroscopic PFRs like DOPO).[13] | 3. Dry all components thoroughly before mixing. Store hygroscopic materials in a desiccator. |
Data on Phosphorus Flame Retardant Performance
The following tables summarize quantitative data on the performance of various phosphorus flame retardants in epoxy resins.
Table 1: Effect of Phosphorus Content on Flame Retardancy
| PFR Type | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| DOPO-HQ (reactive) | 0 | 21.1 | No Rating | [4] |
| 1.5 | - | No Rating | [4] | |
| 2.0 | - | V-1 | [4] | |
| 2.5 | 30.0 | V-0 | [4] | |
| PPMP (reactive) | ~1.0-2.0 | - | V-0 | [13] |
| DOPO (reactive) | ~1.0-2.0 | - | V-0 | [13] |
Table 2: Cone Calorimetry Data for PFR-Modified Epoxy Resins
| Sample | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| Neat Epoxy | 933 | 88 | - | [3] |
| EP with SPMS/APP (EP8-20) | Significantly Reduced | Significantly Reduced | Significantly Increased | [3] |
(Note: pHRR = Peak Heat Release Rate, THR = Total Heat Release. Lower values indicate better flame retardancy.)
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and char yield of the cured epoxy resin.
-
Methodology:
-
Place a small sample (typically 5-10 mg) of the cured epoxy resin into a TGA crucible (e.g., alumina).[14]
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature (e.g., 20°C) to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to assess thermal degradation, or air for oxidative degradation).[14][15]
-
Record the sample weight as a function of temperature.
-
The char yield is determined as the percentage of residual mass at the final temperature (e.g., 800°C).[15]
-
2. Limiting Oxygen Index (LOI)
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the sample.
-
Methodology:
-
Prepare a sample of the cured epoxy resin with standard dimensions (e.g., as per ASTM D2863).
-
Place the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Vary the oxygen concentration in the gas mixture until the minimum concentration that just supports flaming combustion for a specified time or extent of burning is found.
-
The LOI is expressed as the volume percentage of oxygen in that mixture. A higher LOI value indicates better flame retardancy.[4]
-
3. UL-94 Vertical Burn Test
-
Objective: To assess the material's response to a small open flame under controlled laboratory conditions.
-
Methodology:
-
Prepare rectangular bar specimens of the cured epoxy resin with standard dimensions.
-
Mount a specimen vertically.
-
Apply a standard flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior, with V-0 being the highest rating for flame retardancy.[4]
-
Visualizations
Caption: Mechanism of phosphorus flame retardants in epoxy resins.
Caption: Troubleshooting workflow for poor char formation.
Caption: Experimental workflow for preparing and testing samples.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Flame Retardancy and Smoke Suppression in Epoxy Resin Composites with Sulfur–Phosphorous Reactive Flame Retardant | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. electronics.org [electronics.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 4-Hydroxyphenyl diphenyl phosphate (4-HDPP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable analysis of 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP).
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation and analysis of 4-HDPP.
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Analyte Recovery | Incomplete extraction from the sample matrix. | Optimize the extraction solvent. Test a range of solvents with varying polarities. Increase extraction time and consider using techniques like sonication to improve efficiency. | [1] |
| Analyte loss during solid-phase extraction (SPE) cleanup. | Ensure the SPE cartridge is appropriate for 4-HDPP. Test different sorbents and elution solvents. Avoid complete dryness during solvent evaporation steps by using a gentle stream of nitrogen. | [1] | |
| Degradation of 4-HDPP. | Aryl phosphates can be unstable under certain pH or temperature conditions. Ensure the pH of your sample and solutions is controlled and avoid high temperatures during sample processing. | [1] | |
| Poor Chromatographic Peak Shape | Inappropriate mobile phase composition in HPLC. | Optimize the mobile phase, including the organic modifier, aqueous component, and any buffer additives. | [1] |
| Active sites on the GC column when analyzing underivatized 4-HDPP. | The phenolic hydroxyl group of 4-HDPP can interact with the GC column. Derivatization is highly recommended for GC analysis. | [2] | |
| High Background or Interferences | Contamination from solvents, reagents, or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware before use. Analyze a method blank with each batch of samples to identify and trace sources of contamination. | [1][3] |
| Co-eluting matrix components ("Matrix Effects"). | Improve the selectivity of the sample preparation. This can be achieved by optimizing the SPE cleanup step or by using a more selective sample extraction technique. An internal standard can also help to compensate for matrix effects. | [1] | |
| Inconsistent Results | Variability in sample preparation. | Follow a standardized and well-documented sample preparation protocol. Use calibrated pipettes and ensure consistent timing for each step. | [1] |
| Instrumental instability. | Perform regular instrument maintenance and calibration. The use of an internal standard is crucial to correct for variations in instrument response. | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for 4-HDPP analysis?
A1: The most common analytical methods for organophosphate compounds like 4-HDPP are gas chromatography (GC) and high-performance liquid chromatography (HPLC), typically coupled with mass spectrometry (MS) for sensitive and selective detection.[1] HPLC-MS is often suitable for direct analysis, while GC-MS usually requires a derivatization step to improve the volatility and thermal stability of 4-HDPP.[2][4]
Q2: Why is derivatization necessary for the GC-MS analysis of 4-HDPP?
A2: 4-HDPP is a polar compound due to its phenolic hydroxyl group. This polarity makes it less volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization, such as silylation, replaces the active hydrogen on the hydroxyl group with a less polar and more stable group (e.g., a trimethylsilyl (B98337) group), which increases its volatility and improves chromatographic peak shape.[2][4]
Q3: What derivatization reagents are recommended for 4-HDPP?
A3: Silylation reagents are highly effective for derivatizing phenolic compounds. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[2] For rapid derivatization, BSTFA in acetone (B3395972) can be effective within seconds at room temperature.[1]
Q4: How can I extract 4-HDPP from aqueous samples like environmental water?
A4: Solid-phase extraction (SPE) is a highly effective and common method for extracting and concentrating organic compounds like 4-HDPP from water samples. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: Are there any known signaling pathways affected by 4-HDPP for toxicological studies?
A5: Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways modulated by 4-HDPP. However, its parent compound, triphenyl phosphate (TPHP), has been studied. TPHP is metabolized in the body to diphenyl phosphate (DPHP).[5][6] Some studies on TPHP suggest potential disruption of glucose homeostasis and adiponectin receptor signaling.[7][8] It is important to note that DPHP, which is structurally more similar to 4-HDPP, has been shown to be less potent than TPHP in some biological assays.[5][7] Therefore, any investigation into the toxicological pathways of 4-HDPP would be an area of novel research.
Experimental Protocols
Solid-Phase Extraction (SPE) of 4-HDPP from Water Samples
This protocol is a general guideline for the extraction of 4-HDPP from water samples and should be optimized for your specific sample matrix and analytical requirements.
Materials:
-
SPE cartridges (e.g., Reversed-phase C18 or a polymeric sorbent like PPL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Collection vials
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Pass 5 mL of the elution solvent (e.g., methanol) through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[10]
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., < 40 mL/min).[9]
-
-
Washing:
-
Elution:
-
Place a clean collection vial under the cartridge outlet.
-
Elute the 4-HDPP from the cartridge with 5 mL of the elution solvent (e.g., methanol).[9]
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analysis (e.g., mobile phase for HPLC or a derivatization solvent for GC).
-
Derivatization of 4-HDPP for GC-MS Analysis
This protocol describes a rapid silylation procedure.
Materials:
-
Dried sample extract containing 4-HDPP
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Acetone (anhydrous, GC grade)
-
GC vials with inserts
Procedure:
-
Reconstitute the dried sample extract in a small volume of anhydrous acetone (e.g., 100 µL) in a GC vial.
-
Add an excess of BSTFA (e.g., 50 µL).
-
Vortex the vial for 15-30 seconds. The derivatization reaction is typically complete within this time at room temperature.[1]
-
The sample is now ready for GC-MS analysis.
Data Presentation
The following tables present illustrative quantitative data for the analysis of 4-HDPP. This data is for example purposes to demonstrate a clear and structured presentation. Actual performance metrics will depend on the specific instrumentation, sample matrix, and optimized protocol.
Table 1: Recovery of 4-HDPP from Spiked Water Samples using SPE
| Spike Level (ng/L) | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Average Recovery (%) | Relative Standard Deviation (%) |
| 50 | 92.5 | 95.1 | 93.8 | 93.8 | 1.3 |
| 200 | 96.2 | 94.7 | 97.0 | 96.0 | 1.2 |
| 1000 | 98.1 | 99.3 | 97.5 | 98.3 | 0.9 |
Table 2: Method Detection and Quantification Limits
| Parameter | Value | Notes |
| Method Detection Limit (MDL) | 15 ng/L | Based on a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | 50 ng/L | Based on a signal-to-noise ratio of 10. |
Visualizations
Caption: Experimental workflow for the extraction and analysis of 4-HDPP from water samples.
Caption: A logical workflow for troubleshooting inconsistent analytical results for 4-HDPP.
References
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diphenyl Phosphate (DPP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. researchgate.net [researchgate.net]
- 5. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphenyl Phosphate (DPP) - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparing water samples for analysis using ultrahigh resolution mass spectrometry [protocols.io]
- 10. waters.com [waters.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting non-reproducible results in 4-Hydroxyphenyl diphenyl phosphate experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Hydroxyphenyl diphenyl phosphate (B84403) (HPDPP). The following resources are designed to help troubleshoot non-reproducible results and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to non-reproducible results in experiments involving HPDPP.
Compound Handling and Storage
Q1: My experimental results with HPDPP are inconsistent from one experiment to the next. What could be the cause related to the compound itself?
A1: Inconsistent results with HPDPP can often be traced back to issues with compound stability, purity, and handling. Here are key factors to consider:
-
Purity: The purity of your HPDPP stock is critical. Impurities can have their own biological effects, leading to confounding results. Always use HPDPP of the highest possible purity and refer to the manufacturer's certificate of analysis.
-
Stock Solution Stability: Organophosphate compounds can be susceptible to hydrolysis, especially in aqueous solutions at alkaline pH.[1][2] It is recommended to prepare fresh stock solutions in a dry, aprotic solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Stability: The stability of HPDPP in your final cell culture medium can be influenced by pH and temperature.[3] Prepare fresh dilutions of HPDPP in your experimental medium for each experiment. Avoid prolonged storage of working solutions.
Troubleshooting Flowchart for Compound-Related Issues
Caption: Troubleshooting workflow for HPDPP compound-related issues.
Cell-Based Assay Variability
Q2: I am observing high variability between replicate wells in my cell-based assays with HPDPP. What are the common causes?
A2: High variability in cell-based assays is a frequent challenge. For phenolic compounds like HPDPP, several factors can contribute to this issue:
-
Inconsistent Cell Seeding: Uneven cell density across the plate is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of media components and HPDPP. To mitigate this, consider leaving the outer wells empty or filling them with sterile PBS or media without cells.
-
Solvent Effects: If using a solvent like DMSO to dissolve HPDPP, ensure the final concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells.
-
Passage Number: Use cells within a consistent and low passage number range, as cell lines can exhibit altered phenotypes and drug sensitivities at higher passages.
Q3: My cell viability assay results with HPDPP are not consistent across different experimental days. Why might this be happening?
A3: Day-to-day variability in cell viability assays can be frustrating. Beyond the factors mentioned above, consider the following:
-
Cell Health and Confluency: Ensure that cells are in the exponential growth phase and at a consistent confluency at the time of treatment. Over-confluent or stressed cells will respond differently to HPDPP.
-
Incubation Times: Precise and consistent incubation times for both HPDPP treatment and the viability reagent (e.g., MTT, resazurin) are crucial for reproducible results.
-
Reagent Preparation: Prepare fresh reagents, including cell culture media and assay solutions, for each experiment to avoid degradation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a series of cell viability experiments with HPDPP on a human liver carcinoma cell line (HepG2) to illustrate potential sources of variability.
| Experiment ID | HPDPP Conc. (µM) | Mean Cell Viability (%) | Standard Deviation | Notes |
| EXP-01 | 10 | 75.2 | 2.5 | Freshly prepared stock and working solutions. |
| EXP-02 | 10 | 68.9 | 8.1 | Stock solution underwent multiple freeze-thaw cycles. |
| EXP-03 | 10 | 85.4 | 3.1 | Cells were at a higher passage number (>20). |
| EXP-04 | 10 | 74.8 | 9.5 | Inconsistent cell seeding density noted. |
| EXP-05 | 10 | 76.1 | 2.8 | Optimized protocol with fresh solutions and consistent cell handling. |
Experimental Protocols
Preparation of HPDPP Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of HPDPP in DMSO and subsequent dilution for cell culture experiments.
Materials:
-
4-Hydroxyphenyl diphenyl phosphate (HPDPP) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.42 mg of HPDPP (MW: 342.28 g/mol ) into the tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the HPDPP is completely dissolved. This is your 10 mM stock solution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
For each experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the medium does not exceed 0.1% (v/v).
-
Cell Viability (MTT) Assay
This protocol outlines a method for assessing the effect of HPDPP on the viability of a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
HPDPP working solutions
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
HPDPP Treatment:
-
Prepare serial dilutions of HPDPP in complete medium.
-
Remove the old medium from the wells and add 100 µL of the HPDPP-containing medium or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability (MTT) assay.
Signaling Pathway Analysis
HPDPP is a metabolite of Triphenyl phosphate (TPHP), an organophosphate flame retardant known to modulate various signaling pathways. While direct evidence for HPDPP is still emerging, the following pathways are of high interest based on studies of the parent compound and related molecules.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. Some organophosphates have been shown to activate MAPK signaling.
Diagram of Potential HPDPP Interaction with the MAPK Pathway
Caption: Potential activation of the MAPK pathway by HPDPP-induced cellular stress.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation. Some organophosphate compounds have been shown to activate PPARs, particularly PPARγ.
Diagram of Potential HPDPP Interaction with the PPAR Pathway
Caption: Potential activation of the PPARγ signaling pathway by HPDPP.
References
Improving the dispersion of 4-Hydroxyphenyl diphenyl phosphate in polymer matrices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the dispersion of 4-Hydroxyphenyl diphenyl phosphate (B84403) (HDPP), a halogen-free flame retardant, in various polymer matrices.
Troubleshooting Guide
Poor dispersion of HDPP can lead to compromised mechanical properties, inconsistent flame retardant performance, and surface defects. This guide provides a systematic approach to diagnosing and resolving common dispersion issues.
Problem: Reduced Mechanical Properties (e.g., lower impact strength, tensile strength) after adding HDPP.
-
Possible Cause: Agglomeration of HDPP particles acting as stress concentration points.
-
Troubleshooting Steps:
-
Verify Dispersion: Use Scanning Electron Microscopy (SEM) to visually inspect the fracture surface of the polymer composite. Poorly dispersed HDPP will appear as large, distinct particles or clusters.
-
Optimize Compounding Parameters: Inadequate mixing is a primary cause of poor dispersion. Adjust the twin-screw extruder settings to increase shear and improve mixing. Refer to the recommended processing parameters in the Experimental Protocols section.[1][2][3]
-
Introduce a Compatibilizer: The polarity difference between HDPP and a non-polar polymer matrix can lead to poor affinity. A compatibilizer can bridge this interface.
-
Consider Surface Treatment: Modifying the surface of HDPP can improve its interaction with the polymer matrix.
-
Problem: Inconsistent Flame Retardancy (Varying LOI or UL-94 results).
-
Possible Cause: Non-uniform distribution of HDPP within the polymer matrix.
-
Troubleshooting Steps:
-
Assess Homogeneity: Perform SEM-EDX (Energy Dispersive X-ray) analysis across multiple sections of the sample to map the distribution of phosphorus. Inconsistent phosphorus concentration indicates poor homogeneity.[4]
-
Improve Mixing Efficiency: Increase the residence time or screw speed during twin-screw extrusion to ensure a more uniform distribution.[1][5] The use of specific kneading and mixing screw elements is crucial.[1][2]
-
Check for Phase Separation: In polymer blends like PC/ABS, HDPP may preferentially migrate to one phase. A suitable compatibilizer can help ensure a more even distribution. Aromatic phosphates like RDP (a close analogue to HDPP) are known to mix homogeneously with the PC phase in PC/ABS blends.[6][7]
-
Problem: Surface Defects (e.g., specks, splay, poor surface finish) on molded parts.
-
Possible Cause: HDPP agglomerates, moisture absorption by the flame retardant, or thermal degradation.
-
Troubleshooting Steps:
-
Dry the Additive: Aromatic phosphates can be hygroscopic. Ensure HDPP and the base polymer are thoroughly dried before processing to prevent moisture-related defects.[6][7]
-
Improve Dispersion: Large agglomerates can disrupt the polymer flow and cause surface imperfections. Employ a compatibilizer or optimize extrusion parameters to reduce particle size.
-
Check Melt Temperature: Ensure the processing temperature is within the recommended range for the polymer and HDPP to avoid thermal degradation of the additive, which can release volatiles and cause splay.
-
Logical Troubleshooting Workflow
Below is a DOT script for a logical workflow to diagnose HDPP dispersion issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jieyatwinscrew.com [jieyatwinscrew.com]
- 3. 4spe.org [4spe.org]
- 4. Quantitative Energy Dispersive X-Ray Analysis of Submicrometric Particles Using a Scanning Electron Microscope [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxyphenyl diphenyl phosphate (HPDPP) Processing Stability
Welcome to the technical support center for 4-Hydroxyphenyl diphenyl phosphate (B84403) (HPDPP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of HPDPP during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which 4-Hydroxyphenyl diphenyl phosphate (HPDPP) can degrade during processing?
A1: HPDPP is susceptible to three primary degradation pathways during processing:
-
Hydrolysis: The ester linkages in HPDPP can be cleaved by water, a reaction that is often dependent on pH.[1] This can lead to the formation of diphenyl phosphate (DPHP) and hydroquinone, or phenyl phosphate and phenol.[1]
-
Oxidation: The hydroxyl group on the phenyl ring makes HPDPP vulnerable to oxidation.[1] This can be initiated by atmospheric oxygen, processing additives, or reactive oxygen species, potentially leading to the formation of colored quinone-type byproducts.[1]
-
Thermal Degradation: As an organophosphorus ester, HPDPP can degrade at elevated processing temperatures. The initial step in the thermal degradation of aryl phosphates typically involves the elimination of a phosphorus acid.[2]
Q2: What are the common signs of HPDPP degradation in my product?
A2: Degradation of HPDPP can manifest in several ways, including:
-
Discoloration (Yellowing): This is a common issue, particularly in polymer processing, and is often linked to the oxidation of the phenolic group.[3][4][5]
-
Changes in Physical Properties: Degradation can alter the mechanical or thermal properties of the final product.
-
Presence of Impurities: Analytical testing may reveal the presence of degradation products such as diphenyl phosphate or hydroquinone.
Q3: How can I minimize the thermal degradation of HPDPP during processing?
A3: To minimize thermal degradation, consider the following:
-
Process Temperature Control: Maintain the processing temperature at the lowest possible level that still allows for adequate material flow and mixing.
-
Minimize Residence Time: Reduce the time the material spends at high temperatures in processing equipment.
-
Use of Thermal Stabilizers: Incorporate appropriate thermal stabilizers into your formulation. Phenolic antioxidants and phosphites are often used to protect polymers from thermal-oxidative degradation.[6][7][8]
Q4: What role does pH play in the degradation of HPDPP, and how can I control it?
A4: The hydrolysis of phosphate esters like HPDPP is often catalyzed by acidic or basic conditions.[1] The rate of hydrolysis is pH-dependent.[1] To control pH-mediated degradation:
-
Buffer Systems: In solution-based experiments, use appropriate buffer systems to maintain a neutral or optimal pH.
-
Control of Additives: Be mindful of acidic or basic additives in your formulation that could alter the local pH environment.
Q5: Can processing additives contribute to the degradation of HPDPP?
A5: Yes, certain processing additives can promote degradation. For instance, some additives may contain residual catalysts or impurities that can accelerate hydrolysis or oxidation. It is crucial to use high-purity additives and assess their compatibility with HPDPP.
Troubleshooting Guides
Issue 1: Yellowing or Discoloration of the Final Product
Possible Causes:
-
Oxidative Degradation: Exposure to air (oxygen) at high processing temperatures is a primary cause of yellowing in materials containing phenolic compounds.[3][4][5]
-
Thermal Degradation: Excessive processing temperatures can lead to the formation of colored degradation byproducts.
-
Interaction with Other Additives: Certain additives may react with HPDPP to form colored species.[8]
Troubleshooting Steps:
-
Reduce Processing Temperature: Lower the melt temperature to the minimum required for your process.
-
Inert Atmosphere: If possible, process the material under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Incorporate Antioxidants: Add a suitable antioxidant to the formulation. Hindered phenolic antioxidants are effective at scavenging free radicals that can lead to discoloration.[6][7]
-
Check Additive Compatibility: Review all additives in the formulation for potential interactions with HPDPP. Conduct small-scale compatibility studies if necessary.
-
UV Exposure: Protect the material from UV light exposure, as this can exacerbate yellowing, especially in polycarbonate.[4][9]
Issue 2: Presence of Degradation Products in Analytical Tests
Possible Causes:
-
Hydrolysis: Presence of moisture during processing or storage can lead to hydrolytic degradation.
-
Thermal Stress: High processing temperatures can cause thermal decomposition.
-
Oxidative Stress: Inadequate protection against oxidation.
Troubleshooting Steps:
-
Moisture Control: Ensure all raw materials, including the polymer and HPDPP, are thoroughly dried before processing.
-
Optimize Thermal Profile: Adjust the temperature profile of your processing equipment to minimize thermal stress.
-
Enhance Stabilization Package: Consider increasing the loading of antioxidants or thermal stabilizers. A combination of a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) can be particularly effective.[6]
-
Analytical Method Validation: Confirm that your analytical method is stability-indicating and can accurately separate and quantify HPDPP and its degradation products.[10][11]
Data Presentation
The following table provides an illustrative summary of potential HPDPP degradation under various stress conditions. Note that these are generalized conditions for forced degradation studies and the actual extent of degradation will depend on the specific experimental setup.
| Stress Condition | Parameters | Target Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5 - 20 | Diphenyl phosphate, Hydroquinone, Phenol |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 5 - 20 | Diphenyl phosphate, Hydroquinone, Phenol |
| Oxidative | 3% H₂O₂ at RT for 48h | 5 - 20 | Quinone-type derivatives, other oxidized species |
| Thermal | Dry heat at 105°C for 72h | 5 - 20 | Phosphorus acids, various rearrangement products |
| Photolytic | UV light (200 Wh/m²) | 5 - 20 | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of HPDPP. The goal is to achieve 5-20% degradation.[12][13]
1. Materials:
-
This compound (HPDPP)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of HPDPP in a suitable solvent and add 0.1 M HCl.
-
If no degradation is observed at room temperature after 24 hours, increase the acid concentration to 1 M or heat the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of HPDPP in a suitable solvent and add 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of HPDPP in a suitable solvent and add 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a known amount of solid HPDPP in a thermostatically controlled oven at 105°C.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solution of HPDPP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample after exposure.
-
3. Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Characterize significant degradation products using LC-MS or GC-MS.
Protocol 2: Stability-Indicating HPLC Method for HPDPP and its Degradation Products
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determined by UV scan of HPDPP).
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability of the method to separate the main peak from all degradation product peaks.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of HPDPP.
References
- 1. sgs.com [sgs.com]
- 2. mdpi.com [mdpi.com]
- 3. Polycarbonate Yellowing: Causes, Prevention & Solutions [salesplastics.com]
- 4. madisongroup.com [madisongroup.com]
- 5. What causes the yellowing of plastic? | ThreeBond Group [threebond.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. specialchem.com [specialchem.com]
- 9. reddit.com [reddit.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. pharmadekho.com [pharmadekho.com]
- 13. resolvemass.ca [resolvemass.ca]
Addressing solubility issues of 4-Hydroxyphenyl diphenyl phosphate in non-polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Hydroxyphenyl diphenyl phosphate (B84403) (HPDPP) in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is 4-Hydroxyphenyl diphenyl phosphate (HPDPP) and why is its solubility in non-polar solvents a concern?
A1: this compound (HPDPP) is an organophosphorus compound, often used as a flame retardant and a metabolite of other organophosphate esters.[1] Its chemical structure contains both non-polar (diphenyl phosphate) and polar (hydroxyl group) moieties. This amphiphilic nature can lead to challenging solubility behavior, particularly in strictly non-polar solvents where the polar hydroxyl group limits dissolution.
Q2: I am observing a white to off-white solid precipitate of HPDPP in my non-polar solvent. What is the likely cause?
A2: HPDPP is a solid at room temperature.[2] The precipitation you are observing is likely due to its low intrinsic solubility in the chosen non-polar solvent. The hydroxyl group on the phenyl ring can lead to strong intermolecular hydrogen bonding, which requires significant energy to overcome by the solvent molecules.
Q3: Are there any safety precautions I should be aware of when handling HPDPP and its solutions?
A3: Yes, it is crucial to handle HPDPP in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Q4: Can I expect HPDPP to be more soluble in any specific type of non-polar solvent?
A4: While specific data is limited, based on its structure, HPDPP is expected to have better solubility in non-polar solvents that have some capacity for polar interactions or are more easily polarized. For instance, chlorinated solvents like dichloromethane (B109758) might be more effective than aliphatic hydrocarbons like hexane (B92381) due to their ability to engage in dipole-dipole interactions. Aromatic solvents like toluene (B28343) may also be a better choice than alkanes.
Troubleshooting Guide
Issue 1: HPDPP fails to dissolve completely in a non-polar solvent at room temperature.
Initial Steps:
-
Verify Purity: Ensure the HPDPP being used is of high purity, as impurities can sometimes affect solubility.
-
Increase Agitation: Use vigorous stirring or vortexing to increase the interaction between the solute and the solvent.
-
Particle Size Reduction: Grinding the solid HPDPP to a finer powder will increase the surface area available for solvation, which can improve the rate of dissolution.
Advanced Troubleshooting:
-
Heating: Gently warming the solvent can increase the kinetic energy of the system and help overcome the intermolecular forces in the solid HPDPP. Always monitor for any signs of degradation, especially at elevated temperatures.
-
Sonication: Using an ultrasonic bath can provide localized energy to break up solute agglomerates and enhance dissolution.
-
Co-solvency: Introduce a small amount of a more polar co-solvent that is miscible with your primary non-polar solvent. This can disrupt the hydrogen bonding between HPDPP molecules and improve its interaction with the solvent mixture.
Issue 2: HPDPP precipitates out of the non-polar solvent upon cooling or standing.
Possible Causes and Solutions:
-
Supersaturation: The solution may have been supersaturated at a higher temperature. To maintain solubility at lower temperatures, a higher volume of solvent or the use of a co-solvent might be necessary.
-
Solvent Evaporation: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the concentration of HPDPP and lead to precipitation.
-
Long-Term Stability: For long-term storage, it may be necessary to use a solvent system in which HPDPP is more thermodynamically stable, which might involve a higher proportion of a co-solvent.
Data Presentation
| Solvent | Dielectric Constant (approx.) | Temperature (°C) | Illustrative Solubility (g/L) |
| n-Hexane | 1.9 | 25 | < 0.1 |
| Toluene | 2.4 | 25 | 1 - 5 |
| Dichloromethane | 9.1 | 25 | 5 - 10 |
| Diethyl Ether | 4.3 | 25 | 1 - 5 |
| n-Hexane | 1.9 | 50 | 0.1 - 0.5 |
| Toluene | 2.4 | 50 | 5 - 15 |
| Dichloromethane | 9.1 | 50 | 15 - 30 |
| Diethyl Ether | 4.3 | 50 | 5 - 15 |
Experimental Protocols
Protocol 1: General Method for Attempting to Dissolve HPDPP in a Non-Polar Solvent
-
Preparation: Weigh a precise amount of HPDPP solid into a clean, dry glass vial.
-
Solvent Addition: Add a measured volume of the desired non-polar solvent to the vial.
-
Initial Dissolution Attempt: Cap the vial tightly and stir the mixture vigorously using a magnetic stirrer at room temperature for at least 30 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Heating (Optional): If the solid has not dissolved, place the vial in a controlled temperature water bath or on a hot plate with stirring. Increase the temperature in increments of 10°C, holding at each step for 15-20 minutes to observe for dissolution. Do not exceed the boiling point of the solvent.
-
Cooling and Observation: Once dissolved at a higher temperature, allow the solution to cool slowly to room temperature and observe for any precipitation.
Protocol 2: Enhancing Solubility using a Co-solvent
-
Solvent Selection: Choose a co-solvent that is miscible with your primary non-polar solvent and in which HPDPP is expected to have higher solubility (e.g., acetone (B3395972) or ethyl acetate (B1210297) as a co-solvent for toluene).
-
Preparation: Prepare a stock solution of HPDPP in the co-solvent at a known concentration.
-
Titration: While stirring the non-polar solvent, add the co-solvent stock solution dropwise until the HPDPP is fully dissolved.
-
Quantification: Record the final volume of both the non-polar solvent and the co-solvent to determine the solvent ratio required for dissolution at that specific HPDPP concentration.
-
Stability Check: Store the final solution at the desired experimental temperature and observe for any signs of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for dissolving HPDPP.
Caption: Logic of using a co-solvent to enhance solubility.
References
Validation & Comparative
A Comparative Analysis of Phosphate Flame Retardants: Benchmarking Performance and Methodologies
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of flame retardant technology is continually evolving, driven by the dual needs for enhanced fire safety and reduced environmental and health impacts. Within the family of organophosphorus flame retardants, aryl phosphates are a prominent class. This guide provides a comparative analysis of the performance of several key aryl phosphate (B84403) flame retardants: Triphenyl Phosphate (TPP), Resorcinol bis(diphenyl phosphate) (RDP), and Bisphenol A bis(diphenyl phosphate) (BDP). While this guide aims to include a comprehensive comparison with 4-Hydroxyphenyl diphenyl phosphate (4-HPDPHP), a notable scarcity of publicly available experimental data on its flame retardant performance currently limits a direct, data-driven assessment. 4-HPDPHP is frequently identified as a hydroxylated metabolite of other organophosphate flame retardants[1]. This guide, therefore, establishes a performance benchmark with widely-used alternatives and underscores the need for further research into promising, yet less characterized, compounds like 4-HPDPHP.
Comparative Performance Data
The efficacy of a flame retardant is contingent on the polymer matrix in which it is incorporated and the specific fire safety standards that need to be met. The following tables summarize key performance indicators for TPP, RDP, and BDP in various polymer systems, based on standardized flammability tests.
Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings of Common Phosphate Flame Retardants
| Polymer Matrix | Flame Retardant (Loading) | LOI (%) | UL 94 Rating (Thickness) |
| Polycarbonate (PC) | None | - | V-2 |
| PC | 10 wt% TPP | 33.7 | V-0 |
| PC/ABS | 15 wt% TPP | - | V-1 |
| PC/ABS | 15 wt% RDP | 24.1 | V-2 |
| Epoxy Resin | 9 wt% HPCP | 28.4 | NR |
| Epoxy Resin | 9 wt% HPCP + Synergist | 35.2 | V-0 |
*Note: Data for Hexaphenoxycyclotriphosphazene (HPCP) is included to provide context on the performance of other organophosphorus flame retardants in epoxy resins[2].
Table 2: Cone Calorimetry Data for Common Phosphate Flame Retardants in Epoxy Resin
| Flame Retardant System | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| Neat Epoxy | Data not available | Data not available | Data not available |
| Epoxy + TPP | Data not available | Data not available | Data not available |
| Epoxy + RDP | Data not available | Data not available | Data not available |
| Epoxy + BDP | Data not available | Data not available | Data not available |
Note: While general performance is discussed in the literature, specific, directly comparable cone calorimetry data for TPP, RDP, and BDP in the same epoxy resin system was not available in the initial search. The efficacy of these flame retardants is highly dependent on the formulation[3].
Experimental Protocols
Standardized testing is crucial for the accurate assessment and comparison of flame retardant performance. The following are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the flame-retardant polymer.
Methodology:
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the polymer containing the flame retardant is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
Test Conditions:
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
The atmosphere is controlled, typically using an inert gas like nitrogen to study pyrolysis or an oxidative atmosphere like air to study combustion.
-
-
Data Collection: The instrument continuously records the sample's weight as a function of temperature. The resulting data is plotted as a weight loss curve (TG curve) and its derivative (DTG curve), which shows the rate of weight loss.
-
Key Parameters:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, identified by the peak of the DTG curve.
-
Char Yield: The percentage of the initial sample mass remaining at the end of the experiment, indicating the amount of protective char formed.
-
Limiting Oxygen Index (LOI) Test
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
Apparatus: An LOI instrument, consisting of a vertical glass chimney, gas flow meters, and an ignition source.
-
Sample Preparation: A vertically oriented specimen of the material is prepared according to standard specifications (e.g., ASTM D2863).
-
Test Procedure:
-
The specimen is placed in the glass chimney.
-
A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied. The concentration is decreased until the flame is no longer supported after ignition and increased if the flame extinguishes too quickly.
-
-
Determination of LOI: The LOI is the oxygen concentration (in volume percent) at which the material just supports combustion under the specified conditions. A higher LOI value indicates better flame retardancy.
UL 94 Vertical Burn Test
Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.
Methodology:
-
Apparatus: A UL 94 test chamber, a calibrated burner, a timer, and a cotton patch.
-
Sample Preparation: A rectangular bar of the material with specified dimensions is prepared.
-
Test Setup: The specimen is clamped vertically. A piece of cotton is placed below the specimen to detect flaming drips.
-
Flame Application:
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The time it takes for the flame on the specimen to self-extinguish (afterflame time, t1) is recorded.
-
Immediately after the flame extinguishes, the calibrated flame is reapplied for another 10 seconds and then removed.
-
The afterflame time (t2) and the afterglow time (the duration of glowing after the flame is out) are recorded.
-
-
Classification: Based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating for self-extinguishing properties.
Cone Calorimetry
Objective: To measure the heat release rate (HRR) and other combustion properties of a material under well-ventilated, fire-like conditions.
Methodology:
-
Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell, an ignition system, and a gas analysis system.
-
Sample Preparation: A flat specimen of the material (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.
-
Test Conditions:
-
The specimen is exposed to a constant external heat flux from the conical heater (e.g., 35 or 50 kW/m²).
-
An electric spark igniter is used to ignite the gases emitted from the decomposing material.
-
-
Data Collection: Throughout the test, various parameters are continuously measured, including:
-
Heat Release Rate (HRR): The primary measurement, determined by the oxygen consumption principle.
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Peak Heat Release Rate (pHRR): The maximum HRR value during the test.
-
Total Heat Released (THR): The total amount of heat generated during combustion.
-
Mass Loss Rate (MLR): The rate at which the sample loses mass.
-
Smoke Production Rate (SPR): The rate at which smoke is generated.
-
Visualizing the Research Workflow
To provide a clear overview of the process for evaluating and comparing flame retardants, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for comparative analysis of phosphate flame retardants.
Signaling Pathways in Flame Retardancy
The efficacy of organophosphorus flame retardants is rooted in their ability to interrupt the combustion cycle through actions in both the gas and condensed phases.
References
A Comparative Guide: 4-Hydroxyphenyl diphenyl phosphate vs. Brominated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 4-Hydroxyphenyl diphenyl phosphate (B84403) (HPDPP), a halogen-free organophosphorus flame retardant, and traditional brominated flame retardants (BFRs). This comparison is supported by experimental data from peer-reviewed studies to assist in the informed selection of flame retardant materials for research and development applications.
Mechanisms of Flame Retardancy
The fundamental difference in the mode of action between HPDPP and BFRs lies in the phase in which they interrupt the combustion cycle. BFRs primarily act in the gas phase, while organophosphorus flame retardants like HPDPP predominantly exert their effect in the condensed (solid) phase.
Brominated Flame Retardants (BFRs): Gas-Phase Inhibition
BFRs interfere with the combustion process in the gas phase. Upon heating, they release bromine radicals (Br•) which scavenge the high-energy free radicals (H• and OH•) that propagate the fire. This process cools the system and reduces the concentration of flammable gases.
Comparative Cytotoxicity of Organophosphate Flame Retardants in HepG2 Cells: A Focus on 4-Hydroxyphenyl diphenyl phosphate and its Alternatives
Cytotoxicity Profile of Common Organophosphate Flame Retardants
The cytotoxic potential of several OPFRs has been evaluated in HepG2 cells, with varying degrees of potency observed. Triaryl OPFRs, such as isopropylated triphenylphosphate (IPPP), tris(methylphenyl) phosphate (B84403) (TMPP), and triphenyl phosphate (TPHP), have been shown to be generally more cytotoxic than non-triaryl OPFRs like tris(2-butoxyethyl) phosphate (TBOEP), tris(1-chloro-2-propyl) phosphate (TCIPP), and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)[1][2][3].
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below summarizes the reported IC50 values for various OPFRs in HepG2 cells.
| Organophosphate Flame Retardant (OPFR) | IC50 Value (µM) | Exposure Time | Assay | Reference |
| Isopropylated triphenylphosphate (IPPP) | 19.4 | 48 h | High-Content Imaging | [1][3] |
| Tris(methylphenyl) phosphate (TMPP) | 26.9 | 48 h | High-Content Imaging | [1][3] |
| Triphenyl phosphate (TPHP) | 87.9 | 48 h | High-Content Imaging | [1][3] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 169.7 | Not Specified | MTT Assay | [1] |
| Tricresyl phosphate (TCP) | >400 (3 days) | 3 days | MTT & NRU Assays | [4][5] |
| Tris(2-chloroethyl) phosphate (TCEP) | >400 (3 days) | 3 days | MTT Assay | [6][7] |
| Tris(2-butoxyethyl) phosphate (TBOEP) | Not cytotoxic within tested range | 48 h | High-Content Imaging | [1][3] |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Not cytotoxic within tested range | 48 h | High-Content Imaging | [1][3] |
Mechanisms of OPFR-Induced Cytotoxicity in HepG2 Cells
The cytotoxic effects of OPFRs in HepG2 cells are often mediated by a combination of mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.
Oxidative Stress: Several OPFRs have been shown to increase the production of reactive oxygen species (ROS) in HepG2 cells[4][8][9]. This overproduction of ROS can lead to cellular damage, including DNA lesions and lipid peroxidation[8][9]. For instance, exposure to tricresyl phosphate (TCP) led to an upsurge in intracellular ROS and nitric oxide (NO) production[4].
Mitochondrial Dysfunction: The mitochondrion is a critical target for OPFR toxicity. TCP exposure resulted in a reduction in mitochondrial membrane potential, indicating mitochondrial dysfunction[4]. This can disrupt cellular energy metabolism and trigger apoptotic pathways.
Apoptosis: Programmed cell death, or apoptosis, is a common outcome of OPFR exposure in HepG2 cells. TCP treatment led to a significant increase in the subG1 apoptotic phase of the cell cycle and the activation of key apoptotic proteins such as p53, caspase-3, and caspase-9[4]. This suggests the involvement of the intrinsic, mitochondria-dependent apoptotic pathway.
Experimental Protocols
A variety of well-established experimental protocols are employed to assess the cytotoxicity and underlying mechanisms of OPFRs in HepG2 cells.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Neutral Red Uptake (NRU) Assay: This assay assesses the integrity of the lysosomal membrane. Viable cells take up the neutral red dye and store it in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.
Oxidative Stress and DNA Damage Assays
-
DCFH-DA Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
-
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA damage at the level of individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet tail" whose length and intensity are proportional to the extent of DNA damage.
Apoptosis and Mitochondrial Function Assays
-
Flow Cytometry for Cell Cycle Analysis: Cells are stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and their DNA content is analyzed by flow cytometry. Cells in the subG1 phase are indicative of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Fluorescent dyes such as Rhodamine 123 (Rh123) accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity indicates mitochondrial dysfunction.
-
Immunofluorescence and Western Blotting: These techniques are used to detect and quantify the expression of key proteins involved in signaling pathways, such as p53 and caspases, to elucidate the molecular mechanisms of apoptosis.
Visualizing the Path to Cell Death
The following diagrams illustrate the general experimental workflow for assessing OPFR cytotoxicity and a simplified signaling pathway for OPFR-induced apoptosis in HepG2 cells.
Experimental workflow for assessing OPFR cytotoxicity.
OPFR-induced apoptotic signaling pathway in HepG2 cells.
Conclusion and Future Directions
The available evidence indicates that several OPFRs exhibit cytotoxicity in HepG2 cells, primarily through the induction of oxidative stress and apoptosis. Triaryl OPFRs appear to be more potent than their non-triaryl counterparts. A significant data gap exists regarding the hepatotoxicity of 4-Hydroxyphenyl diphenyl phosphate (4-HAP). Given the structural similarities to other OPFRs, it is plausible that 4-HAP could also induce cytotoxic effects in liver cells. Therefore, future research should prioritize the evaluation of 4-HAP's cytotoxicity in HepG2 cells, employing the standardized assays outlined in this guide. Such studies are crucial for a comprehensive risk assessment of this emerging flame retardant and for ensuring the safety of human health in the face of evolving chemical landscapes.
References
- 1. Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Organophosphorus flame retardant (tricresyl phosphate) trigger apoptosis in HepG2 cells: Transcriptomic evidence on activation of human cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organophosphorus flame retardant (tricresyl phosphate) trigger apoptosis in HepG2 cells: Transcriptomic evidence on activation of human cancer pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Tris(2-chloroethyl) Phosphate (TCEP) Elicits Hepatotoxicity by Activating Human Cancer Pathway Genes in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Unveiling the Flame Retardant Mechanisms: A Comparative Analysis of 4-Hydroxyphenyl Diphenyl Phosphate and its Alternatives
A comprehensive guide for researchers and scientists exploring the efficacy of organophosphorus flame retardants. This report provides a detailed comparison of the flame retardant mechanisms of 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HAP) with two commercially significant alternatives, Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP), supported by available experimental data.
The ever-increasing demand for fire-safe materials in various sectors, including electronics, construction, and transportation, has propelled extensive research into effective flame retardant technologies. Organophosphorus flame retardants (OPFRs) have emerged as a prominent class of halogen-free alternatives, offering a favorable balance of performance and environmental profile. This guide focuses on validating the flame retardant mechanism of 4-Hydroxyphenyl diphenyl phosphate (4-HAP) through a comparative lens, juxtaposing its anticipated performance with the well-documented efficacy of RDP and BDP.
While specific experimental data on the flame retardant performance of this compound (4-HAP) remains limited in publicly accessible literature, its structural similarity to other aryl phosphates suggests a comparable dual-phase mechanism of action. Organophosphorus flame retardants typically interfere with the combustion cycle in both the gas and condensed phases.[1][2] In the gas phase, phosphorus-containing radicals are released upon heating, which act as scavengers for flame-propagating radicals like H• and OH•.[3] In the condensed phase, these flame retardants promote the formation of a protective char layer on the polymer's surface, acting as a physical barrier to heat and mass transfer, thereby inhibiting further combustion.[3]
Comparative Performance of Alternative Flame Retardants
In the absence of specific quantitative data for 4-HAP, this guide presents a detailed comparison of RDP and BDP, two widely used OPFRs, particularly in engineering thermoplastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends.
Quantitative Flammability Data
The following tables summarize key flammability parameters for PC/ABS blends containing RDP and BDP, providing a benchmark for their flame retardant efficacy.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for PC/ABS Blends
| Flame Retardant | Polymer Matrix | Loading Level (wt%) | LOI (%) | UL-94 Rating (1.6 mm) | Source(s) |
| None | PC/ABS | 0 | ~21-23 | V-2 / No Rating | [4][5] |
| RDP | PC/ABS (75/25) | 6.0 | - | V-0 | [6] |
| RDP | PC/ABS (60/40) | 10.0 | - | V-0 | [6] |
| BDP | PC/ABS | 15-20 | 24.1 - 25.4 | V-1 to V-0 | [5][7] |
Note: The effectiveness of flame retardants can vary depending on the specific grade of the polymer, the presence of other additives, and the test conditions.
Table 2: Cone Calorimeter Data for PC/ABS Blends under 35 kW/m² Heat Flux
| Flame Retardant | Polymer Matrix | Loading Level (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Source(s) |
| None | PC/ABS | 0 | ~800-1100 | ~90-100 | Low | [7][8] |
| BDP | PC/ABS | 15 | 623 | 91.5 | 11.2 | [7] |
| BDP | PC/ABS | 20 | 576 | 88.7 | 12.5 | [7] |
| BDP | PC/ABS | 25 | 505 | 85.4 | 14.1 | [7] |
Note: Cone calorimeter data provides valuable insights into the fire behavior of materials under forced-flaming conditions.[9][10]
Flame Retardant Mechanisms of RDP and BDP
The primary distinction in the flame retardant action of RDP and BDP in PC/ABS lies in their dominant phase of activity.
-
Resorcinol bis(diphenyl phosphate) (RDP): RDP is known to exhibit a balanced mechanism, acting in both the gas and condensed phases, with a significant contribution from gas-phase inhibition.[11][12] Upon thermal decomposition, it releases volatile phosphorus-containing species that interfere with the combustion reactions in the flame.
-
Bisphenol A bis(diphenyl phosphate) (BDP): BDP primarily functions through a condensed-phase mechanism.[3][11] It promotes the formation of a stable and insulating char layer on the surface of the polymer. This char acts as a barrier, reducing the release of flammable volatiles and limiting the transfer of heat to the underlying material.[13]
Experimental Protocols
The data presented in this guide is based on standardized flammability test methods.
-
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. The test is performed according to ASTM D2863 or ISO 4589.
-
UL-94 Vertical Burning Test: This test assesses the flammability of plastic materials in response to a small open flame. The classification (V-0, V-1, or V-2) is based on the time it takes for the flame to self-extinguish after the ignition source is removed, as well as the occurrence of flaming drips. The test is conducted in accordance with the UL-94 standard.
-
Cone Calorimeter: This is one of the most effective bench-scale instruments for studying the fire behavior of materials.[9][10] It measures parameters such as the heat release rate (HRR), time to ignition, total heat release (THR), and smoke production when a specimen is exposed to a controlled level of radiant heat. The standard test method is described in ASTM E1354 or ISO 5660.[7][14]
Visualizing the Mechanisms and Workflows
Diagram 1: General Flame Retardant Mechanism of Organophosphorus Compounds
References
- 1. Mode of action | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 2. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 3. Application of Organophosphorus Flame Retardant in PC/ABS Alloy-苏州东拓化工有限公司 [eastop-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Issues with halogen-free flame retardant PC/ABS alloy [limax.com.sg]
- 7. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends | Semantic Scholar [semanticscholar.org]
- 12. tapchipccc.edu.vn [tapchipccc.edu.vn]
- 13. Study on Fire Safety of Flame-Retardant PC/ABS Resin by CONE Calorimeter | Semantic Scholar [semanticscholar.org]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
A Comparative Toxicological Assessment: 4-Hydroxyphenyl Diphenyl Phosphate vs. Diphenyl Phosphate
A detailed guide for researchers, scientists, and drug development professionals on the relative toxicities of 4-hydroxyphenyl diphenyl phosphate (B84403) (4-OH-DPHP) and its related compound, diphenyl phosphate (DPHP).
This guide provides a comprehensive comparison of the toxicological profiles of 4-hydroxyphenyl diphenyl phosphate (4-OH-DPHP) and diphenyl phosphate (DPHP), two organophosphate compounds of increasing interest in environmental and health research. 4-OH-DPHP is a hydroxylated metabolite of the widely used flame retardant triphenyl phosphate (TPHP), while DPHP is the primary metabolite of TPHP. Understanding the relative toxicities of these compounds is crucial for accurate risk assessment and in the development of safer alternatives. This document summarizes key experimental findings on their cytotoxicity, endocrine-disrupting potential, developmental toxicity, and neurotoxicity, supported by detailed experimental protocols and visual representations of affected signaling pathways.
Comparative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of 4-OH-DPHP and DPHP from various in vitro and in vivo studies. Direct comparative studies are limited, and therefore, data from studies using similar experimental systems are presented to facilitate comparison.
| Toxicity Endpoint | Compound | Test System | Endpoint Measurement | Result | Reference |
| Endocrine Disruption | 4-OH-DPHP | Human Estrogen Receptor α (ERα) Luciferase Reporter Assay | Antagonistic Activity (RIC20) | < 1 µM | [1] |
| 4-OH-DPHP | Human Thyroid Hormone Receptor β (TRβ) Luciferase Reporter Assay | Antagonistic Activity (RIC20) | < 1 µM | [1] | |
| 4-OH-DPHP | Human Glucocorticoid Receptor (GR) Luciferase Reporter Assay | Antagonistic Activity (RIC20) | < 1 µM | [1] | |
| 4-OH-DPHP | Human Mineralocorticoid Receptor (MR) Luciferase Reporter Assay | Antagonistic Activity (RIC20) | < 1 µM | [1] | |
| Cytotoxicity | DPHP | Human liver cancer cells (HepG2) | Cell Viability (IC50) | > 1000 µM (after 72h exposure) | [2] |
| Developmental Toxicity | DPHP | Zebrafish (Danio rerio) embryos | Cardiac malformation (increased SV-BA distance) | Significant effect at 1000 µM | [1] |
| DPHP | Zebrafish (Danio rerio) embryos | Decreased hemoglobin levels | Significant effect at 1000 µM | [1] |
Key Experimental Methodologies
This section details the protocols for the key experimental assays cited in this guide, providing a framework for the replication and further investigation of the toxicological effects of 4-OH-DPHP and DPHP.
Endocrine Disruption: Luciferase Reporter Gene Assay
This assay is used to determine if a chemical can act as an agonist or antagonist of a specific nuclear receptor, such as the estrogen receptor (ERα).
Experimental Workflow:
Protocol Details:
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are transiently co-transfected with a plasmid encoding the full-length human estrogen receptor α and a reporter plasmid containing multiple estrogen response elements upstream of a firefly luciferase gene.
-
Compound Exposure: After transfection, cells are seeded into 96-well plates. For agonist testing, cells are treated with various concentrations of the test compound. For antagonist testing, cells are co-treated with a fixed concentration of 17β-estradiol (a known ERα agonist) and varying concentrations of the test compound.
-
Luminescence Measurement: Following a 24-hour incubation period, cells are lysed, and a luciferase assay reagent is added. The luminescence, which is proportional to the level of gene expression, is measured using a luminometer.
-
Data Analysis: Data are normalized to a vehicle control. For agonistic activity, dose-response curves are generated to calculate the half-maximal effective concentration (EC50). For antagonistic activity, the reduction in agonist-induced luminescence is used to calculate the half-maximal inhibitory concentration (IC50) or the relative inhibitory concentration at 20% (RIC20).
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Protocol Details:
-
Cell Seeding: Human liver cancer cells (HepG2) are cultured in a suitable medium and seeded into 96-well plates at an optimal density to ensure logarithmic growth during the experiment.
-
Compound Exposure: After allowing the cells to attach, the culture medium is replaced with a medium containing various concentrations of the test compound (4-OH-DPHP or DPHP).
-
MTT Incubation: Following the exposure period (e.g., 24, 48, or 72 hours), the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.
-
Formazan Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance of treated wells is compared to that of the vehicle-treated control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]
Developmental Toxicity: Zebrafish Embryo Acute Toxicity Test (OECD 236)
This in vivo assay assesses the acute toxicity of chemicals on the embryonic stages of zebrafish.
Experimental Workflow:
Protocol Details:
-
Embryo Collection: Newly fertilized eggs are collected from spawning adult zebrafish.
-
Exposure: Healthy embryos are placed individually into the wells of a multi-well plate containing embryo medium with a range of concentrations of the test substance.
-
Observation: The embryos are incubated for up to 96 hours. At 24, 48, 72, and 96 hours post-fertilization, the embryos are examined under a stereomicroscope for four apical lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail from the yolk sac, and lack of heartbeat.[3] Sublethal endpoints such as hatching rate, heart rate, and morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature) are also recorded.[1]
-
Data Analysis: The number of dead embryos at each concentration is used to calculate the 96-hour median lethal concentration (LC50). The incidence of sublethal effects is used to determine the median effective concentration (EC50).
Signaling Pathways and Mechanisms of Toxicity
Organophosphate esters like 4-OH-DPHP and DPHP can interfere with various biological pathways. A primary area of concern is their ability to disrupt endocrine signaling by interacting with nuclear receptors.
Endocrine Disruption via Nuclear Receptor Interference
4-OH-DPHP has demonstrated antagonistic effects on multiple nuclear receptors, including the estrogen receptor α (ERα), thyroid hormone receptor β (TRβ), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[1] This interference can disrupt the normal hormonal signaling cascades that regulate a wide array of physiological processes, including reproduction, development, and metabolism. By binding to these receptors, 4-OH-DPHP can block the binding of endogenous hormones, thereby inhibiting the transcription of hormone-responsive genes. This can lead to a downstream cascade of adverse effects. For instance, antagonism of ERα can interfere with reproductive functions, while interference with TRβ can impact thyroid hormone signaling, which is critical for development and metabolism.
DPHP has also been implicated in endocrine disruption, although the specific receptor interactions are less well-characterized in direct comparative studies. It has been shown to affect the hypothalamic-pituitary-gonadal (HPG) axis, which is a key regulator of reproductive hormones.
Conclusion
The available evidence suggests that both this compound and diphenyl phosphate possess toxicological properties of concern, particularly in the realm of endocrine disruption and developmental toxicity. 4-OH-DPHP appears to be a potent antagonist of multiple nuclear receptors, indicating a broad potential for endocrine-disrupting activity. DPHP has been shown to induce developmental cardiotoxicity in zebrafish embryos, although at relatively high concentrations.
A significant data gap remains regarding the direct comparative toxicity of these two compounds across a range of endpoints. Further research employing standardized methodologies is crucial to accurately assess their relative risks to human health and the environment. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations and to provide a solid foundation for researchers and drug development professionals working with these and other organophosphate esters.
References
A Comparative Guide to the Thermal Stability of Polymers with and without 4-Hydroxyphenyl Diphenyl Phosphate
The incorporation of flame retardants is a critical strategy for enhancing the thermal stability of polymeric materials. Among these, organophosphorus compounds have garnered significant attention due to their efficiency and lower environmental impact compared to halogenated alternatives. This guide provides a comparative analysis of the thermal stability of polymers with and without the addition of phosphorus-based flame retardants, with a focus on compounds structurally related to 4-Hydroxyphenyl diphenyl phosphate (B84403) (HDPP). The information presented is based on experimental data from various studies on polymers such as epoxy resins and polycarbonates.
Quantitative Data Summary
The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Key parameters include the initial decomposition temperature (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss occurs), the temperature of maximum decomposition rate (Tmax), the glass transition temperature (Tg), and the percentage of char yield at a high temperature.
The following table summarizes the thermal properties of different polymers with and without the addition of organophosphorus flame retardants similar to HDPP.
| Polymer System | Flame Retardant (wt%) | Td5% (°C) | Tmax (°C) | Char Yield at 600°C (%) | Tg (°C) | Reference |
| Epoxy Resin | None | - | - | 0.7 | - | [1] |
| Epoxy Resin | ODDPO (1.5%) | 366.5 | 403.9 | 22.6 | - | [1] |
| Epoxy Resin | DPO-H (0.5% P) | Decreased by 13.7°C | - | - | Decreased by 31°C | [1] |
| PC/ABS Alloy | None | - | - | - | - | [2] |
| PC/ABS Alloy | BAPDP (20%) | - | Increased by 81.4°C | - | >69.7 | [2] |
| Polycarbonate | None | 440 | - | - | 275 | [3] |
| Epoxy Resin | BHPP (1.5% P) | Lower than neat epoxy | - | Higher than neat epoxy | - | [4] |
Note: ODDPO ((oxybis(4,1-phenylene))bis(phenylphosphine oxide)), DPO-H (Hydroxy(4-hydroxyphenyl)methyl)diphenylphosphine oxide), BAPDP (bisphenol AP bis(diphenyl phosphate)), and BHPP (bis(3-hydroxyphenyl) phenyl phosphate) are organophosphorus flame retardants with functionalities comparable to HDPP.
The data consistently indicates that the addition of organophosphorus flame retardants tends to lower the initial decomposition temperature of the polymer. However, it significantly increases the char yield at higher temperatures. This is a key indicator of enhanced flame retardancy, as the char layer acts as a protective barrier, insulating the underlying polymer from heat and reducing the release of flammable volatiles[5][6]. While some additives may cause a slight decrease in the glass transition temperature, others, like BAPDP, can improve the heat resistance of the polymer blend[2].
Mechanism of Action
Organophosphorus flame retardants like 4-Hydroxyphenyl diphenyl phosphate operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.
Caption: Mechanism of HDPP as a flame retardant in polymers.
In the gas phase, the phosphorus-containing compounds decompose to produce phosphorus-based radicals (such as PO• and PO2•)[6]. These radicals act as scavengers for the highly reactive H• and HO• radicals that propagate the combustion chain reaction in the flame, thus extinguishing the flame[6]. In the condensed phase, the thermal decomposition of the phosphate esters leads to the formation of polyphosphoric acid[5]. This acid promotes the dehydration and charring of the polymer matrix, forming a stable, insulating char layer on the surface[5][6]. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and the diffusion of flammable volatile decomposition products to the flame zone[5].
Experimental Protocols
The evaluation of the thermal stability of polymers with and without HDPP typically involves the following experimental techniques:
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the material by measuring the change in mass as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen (to study pyrolysis) or air (to study oxidative degradation).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps identify the temperature of maximum decomposition (Tmax).
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated and cooled at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.
-
Experimental Workflow
The following diagram illustrates the typical workflow for comparing the thermal stability of polymer samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Urinary Biomarkers of Triphenyl Phosphate (TPHP) Exposure: A Comparative Guide
An Objective Comparison of Urinary Biomarkers for Assessing Exposure to Triphenyl Phosphate (B84403) (TPHP)
This guide provides a comprehensive comparison of urinary biomarkers for assessing exposure to the organophosphate flame retardant and plasticizer, triphenyl phosphate (TPHP). While the initial topic of interest was the correlation of urinary 4-hydroxypropyl-3-phenylpropionate (4-HPPP) with TPHP exposure, a thorough review of the scientific literature indicates that 4-HPPP is not a recognized metabolite of TPHP. The primary and most widely studied urinary biomarker for TPHP exposure is diphenyl phosphate (DPHP or DPhP). This guide will focus on DPHP and other relevant metabolites, presenting experimental data, detailed methodologies, and logical diagrams to support biomonitoring studies.
Primary Biomarker of TPHP Exposure: Diphenyl Phosphate (DPHP)
Exposure to TPHP is widespread in the general population due to its use in a variety of consumer and industrial products. TPHP is rapidly metabolized in the body to DPHP, which is then excreted in the urine.[1] Consequently, the quantification of urinary DPHP is the most common method for assessing human exposure to TPHP.[2]
Alternative Biomarkers: Hydroxylated TPHP Metabolites
In addition to DPHP, hydroxylated metabolites of TPHP (OH-TPHP) are also formed, though they are considered minor metabolites.[3] These hydroxylated metabolites are more specific biomarkers of TPHP exposure as DPHP can also be a metabolite of other organophosphate compounds such as 2-ethylhexyldiphenyl phosphate (EHDPHP) and resorcinol (B1680541) bis-diphenyl phosphate (RDP).[4][5] However, their lower concentrations in urine make them more challenging to detect.
Quantitative Correlation of Urinary DPHP with TPHP Exposure
Several biomonitoring studies have established a correlation between external TPHP exposure and internal dose, as measured by urinary DPHP concentrations. The strength of this correlation can vary depending on the exposure route and the study population.
Table 1: Correlation of Urinary DPHP with TPHP Exposure Metrics
| Study Population | Exposure Metric | Correlation Coefficient (r or ρ) | p-value | Citation |
| Nail Salon Technicians | TPHP in post-shift hand wipes | - | - | [6] |
| General Adult Population (N=72) | Urinary Malondialdehyde (MDA)¹ | ρ = 0.702 | 1.9 × 10⁻⁷ | [7] |
| Adults (n=45) | TPHP in house dust | ρs = 0.04 | 0.8 | [8] |
¹Correlation with a biomarker of oxidative stress, suggesting a potential link to TPHP exposure.
Experimental Protocols
Accurate quantification of urinary TPHP metabolites is crucial for reliable biomonitoring. The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Urinary DPHP Analysis using LC-MS/MS
This protocol is a generalized representation based on methods described in the literature.[9]
-
Sample Preparation:
-
A 5 mL urine sample is spiked with internal standards (e.g., d₁₀-DPHP).
-
The sample is diluted 1:1 (v/v) with HPLC-grade water.
-
The pH is adjusted to 6.5 with 0.1 M acetic acid.
-
-
Solid Phase Extraction (SPE):
-
A mixed-mode anion exchange SPE cartridge (e.g., StrataX-AW) is conditioned with 2 mL of methanol (B129727) followed by 2 mL of HPLC-grade water.
-
The prepared urine sample is loaded onto the cartridge at a flow rate of ≤ 1 mL/min.
-
The cartridge is washed with 2 mL of HPLC-grade water and dried under a vacuum.
-
The analytes are eluted from the cartridge.
-
-
LC-MS/MS Analysis:
-
The extracted sample is analyzed using an LC-MS/MS system.
-
Chromatographic Separation: A C18 column (e.g., Kinetex XBC18) is used for separation with a mobile phase gradient of methanol and water.
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Visualizing TPHP Metabolism and Biomonitoring Workflow
The following diagrams illustrate the metabolic pathway of TPHP and a typical experimental workflow for a biomonitoring study.
Caption: Metabolic pathway of Triphenyl Phosphate (TPHP).
References
- 1. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Associations Between Urinary Diphenyl Phosphate and Thyroid Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced degradation of triphenyl phosphate (TPHP) in bioelectrochemical systems: Kinetics, pathway and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects [frontiersin.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Assessment of triphenyl phosphate (TPhP) exposure to nail salon workers by air, hand wipe, and urine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Tandem MS Platform for Simultaneous Determination of Urinary Malondialdehyde and Diphenyl Phosphate [ideas.repec.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Cytotoxicity of 4-Hydroxyphenyl diphenyl phosphate and its Precursor Metabolites
A guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of Triphenyl phosphate (B84403) (TPP) metabolites, highlighting a critical data gap for 4-Hydroxyphenyl diphenyl phosphate (4-HPhDPP).
The widespread use of organophosphate flame retardants (OPFRs) has led to increasing human exposure and concern over their potential health effects. Triphenyl phosphate (TPP), a high-production-volume OPFR, is metabolized in the body to various compounds, including Diphenyl phosphate (DPP) and hydroxylated derivatives such as this compound (4-HPhDPP). Understanding the cytotoxic potential of these metabolites is crucial for a comprehensive risk assessment. This guide provides a comparative overview of the available in vitro cytotoxicity data for TPP and its primary metabolite, DPP, and outlines a proposed experimental framework for the assessment of 4-HPhDPP, for which there is a notable absence of published data.
Metabolic Pathway of Triphenyl Phosphate (TPP)
TPP undergoes metabolic transformation primarily through hydrolysis to form DPP and through oxidation by cytochrome P450 enzymes to produce hydroxylated metabolites like 4-HPhDPP.[1][2] This metabolic activation or detoxification process is a key determinant of the ultimate toxicological outcome.
Comparative Cytotoxicity Data: TPP vs. DPP
Current research indicates that the parent compound, TPP, generally exhibits greater in vitro cytotoxicity than its primary metabolite, DPP. However, the effect is cell-line dependent.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Triphenyl phosphate (TPP) | Human normal liver (L02) | Cell Viability | - | More potent hepatotoxicity than DPHP | [3] |
| Chicken Embryonic Hepatocytes | Cell Viability | LC50 | 47 ± 8 µM | [2][4][5] | |
| Mouse Spermatocyte (GC-2) | Cell Viability | LC50 | 61.61 µM (48h) | [6] | |
| Human Hepatocellular Carcinoma (HepG2) | MTT Assay | IC50 | 87.9 µM | [7] | |
| Diphenyl phosphate (DPP) | Human normal liver (L02) | Cell Viability | - | Less potent hepatotoxicity than TPP | [3] |
| Chicken Embryonic Hepatocytes | Cell Viability | - | No significant cytotoxicity up to 1000 µM | [2][4][5] |
Experimental Protocols
The following are generalized methodologies for the in vitro cytotoxicity assays cited in this guide.
Cell Culture and Exposure
Human cell lines, such as the hepatocellular carcinoma line HepG2 or the normal liver cell line L02, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (TPP, DPP, or 4-HPhDPP) or a vehicle control (e.g., DMSO, final concentration typically ≤ 0.1%). The cells are then incubated for specific durations (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Reagent Preparation : Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
Incubation : Following the compound exposure period, add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : Remove the MTT-containing medium and add a solubilizing agent (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is then determined from the dose-response curve.
Proposed Experimental Workflow for 4-HPhDPP Cytotoxicity Assessment
Given the absence of direct cytotoxicity data for 4-HPhDPP, the following workflow is proposed for its systematic evaluation and comparison with TPP and DPP.
Signaling Pathways Implicated in TPP-Induced Cytotoxicity
Studies on TPP have suggested the involvement of several signaling pathways in its cytotoxic effects, which could also be relevant for its metabolites. In mouse spermatocyte cells, TPP-induced apoptosis was linked to a mitochondria-dependent pathway.[6] This involved an increase in reactive oxygen species (ROS), DNA damage, altered mitochondrial membrane potential, and the activation of caspase-3 and caspase-9.[6] In human liver cells, TPP exposure has been shown to induce endoplasmic reticulum (ER) stress, which can lead to insulin (B600854) resistance.[3]
Conclusion
The available in vitro data consistently demonstrate that triphenyl phosphate is more cytotoxic than its primary metabolite, diphenyl phosphate. However, a significant knowledge gap exists regarding the cytotoxic potential of the hydroxylated metabolite, this compound. Given that hydroxylation can sometimes lead to the bioactivation of compounds, it is imperative for future research to address this data gap. The proposed experimental workflow provides a robust framework for such an investigation. A comprehensive understanding of the cytotoxicity of all major TPP metabolites is essential for accurate human health risk assessment associated with exposure to this ubiquitous flame retardant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid in vitro metabolism of the flame retardant triphenyl phosphate and effects on cytotoxicity and mRNA expression in chicken embryonic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Performance Evaluation of 4-Hydroxyphenyl Diphenyl Phosphate in Polymer Blends: A Comparative Guide
This guide provides a comprehensive evaluation of 4-Hydroxyphenyl diphenyl phosphate (B84403) (HPDPP) as a flame retardant in various polymer blends. While specific quantitative performance data for HPDPP is limited in publicly available literature, this document establishes a framework for its evaluation by comparing it with widely-used organophosphorus flame retardants such as Triphenyl phosphate (TPP), Resorcinol bis(diphenyl phosphate) (RDP), and Bisphenol A bis(diphenyl phosphate) (BDP). The guide is intended for researchers, scientists, and professionals in drug development and material science, offering detailed experimental protocols and a comparative analysis based on established benchmarks.
Flame Retardant Mechanisms of Organophosphorus Esters
Organophosphorus esters (OPEs) function as flame retardants through a combination of gas-phase and condensed-phase mechanisms, effectively interrupting the combustion cycle of the polymer.[1]
-
Gas-Phase Inhibition: Upon heating, OPEs can decompose to release phosphorus-containing radicals. These radicals act as scavengers for high-energy flame-propagating radicals (such as H• and OH•) in the gaseous phase, thereby quenching the flame.[1]
-
Condensed-Phase Charring: In the solid state, OPEs promote the formation of a protective char layer on the surface of the polymer. This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatile gases to the combustion zone.[1]
The chemical structure of the OPE influences its primary mechanism of action. For instance, alkylated triaryl phosphates are known to primarily act in the condensed phase by promoting char formation.[1]
Dual mechanisms of action for organophosphate flame retardants.
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of flame retardants, a series of standardized tests are employed. The following are detailed methodologies for key experiments.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the candle-like combustion of a plastic specimen.[2][3]
Apparatus:
-
A vertical heat-resistant glass column.
-
A specimen holder to position the sample vertically.
-
Gas flow meters for oxygen and nitrogen.
-
An ignition source (e.g., a propane (B168953) torch).
Procedure:
-
A test specimen of a specified size (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick for injection-molded samples) is placed vertically in the glass column.[4]
-
A mixture of oxygen and nitrogen is introduced into the bottom of the column at a controlled flow rate.
-
The top edge of the specimen is ignited.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning is determined.[4]
UL-94 Vertical Burn Test
The UL-94 test is used to assess the burning behavior of plastic materials in response to a small open flame.[5]
Apparatus:
-
A test chamber, free from drafts.
-
A specimen holder to clamp the sample vertically.
-
A laboratory burner (e.g., Tirrill or Bunsen burner) with a specified flame height.
-
A timing device.
-
A surgical cotton pad placed below the specimen.
Procedure:
-
A rectangular test specimen (typically 125 mm x 13 mm) is clamped at its upper end, with the longitudinal axis vertical.[6]
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.[1]
-
Immediately after the afterflame ceases, the flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.[1]
-
Observations of dripping and whether the drips ignite the cotton pad below are noted.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and dripping behavior.[5]
Cone Calorimetry (ASTM E1354)
Cone calorimetry is a small-scale test that measures the heat release rate and other flammability parameters of a material under controlled radiative heating.[7][8]
Apparatus:
-
A conical radiant electric heater.
-
A specimen holder and load cell to measure mass loss.
-
An exhaust system with oxygen analysis and flow measurement.
-
A spark igniter.
-
Data acquisition and analysis system.[8]
Procedure:
-
A flat specimen (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed horizontally on the load cell.[7]
-
The conical heater is positioned above the specimen and set to a specific heat flux (e.g., 35 or 50 kW/m²).[7]
-
The spark igniter is positioned over the specimen to ignite the pyrolysis gases.
-
During the test, the following parameters are continuously measured: heat release rate (HRR), time to ignition, mass loss rate, smoke production, and gas yields (e.g., CO, CO₂).[8][9]
A typical experimental workflow for evaluating flame retardant efficacy.
Comparative Performance of Organophosphorus Flame Retardants
Disclaimer: The following data is compiled from various sources for comparative purposes. The performance of a flame retardant is highly dependent on the specific polymer matrix, loading level, and the presence of other additives.
Table 1: Performance of Common Organophosphorus Flame Retardants in PC/ABS Blends
| Flame Retardant (FR) | Polymer Matrix | FR Loading (wt%) | LOI (%) | UL-94 Rating (1.6 mm) | Dripping |
| None | PC/ABS | 0 | 21.5 | V-2 | Yes |
| Triphenyl phosphate (TPP) | PC/ABS | 10 | 33.5 | V-0 | No |
| Resorcinol bis(diphenyl phosphate) (RDP) | PC/ABS | 10 | 34.0 | V-0 | No |
| Bisphenol A bis(diphenyl phosphate) (BDP) | PC/ABS | 10-12 | 32-35 | V-0 | No |
Table 2: Cone Calorimetry Data for Common Organophosphorus Flame Retardants in PC/ABS Blends
| Flame Retardant (FR) | Polymer Matrix | FR Loading (wt%) | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) |
| None | PC/ABS | 0 | 35 | ~1032 | ~100 | <5 |
| Triphenyl phosphate (TPP) | PC/ABS | 10 | 30 | ~550 | ~85 | ~10 |
| Resorcinol bis(diphenyl phosphate) (RDP) | PC/ABS | 10 | 28 | ~500 | ~80 | ~15 |
| Bisphenol A bis(diphenyl phosphate) (BDP) | PC/ABS | 10-12 | 25 | ~450 | ~75 | ~20 |
Expected Performance of 4-Hydroxyphenyl Diphenyl Phosphate (HPDPP)
Based on its chemical structure, which is analogous to other aryl phosphates, the performance of this compound (HPDPP) as a flame retardant can be qualitatively inferred:
-
Mechanism: Like other aryl phosphates, HPDPP is expected to exhibit a dual-mode of action, contributing to both gas-phase inhibition and condensed-phase charring. The presence of the hydroxyl group may enhance its reactivity and potential for char formation through dehydration and cross-linking reactions at elevated temperatures.
-
Efficacy: It is anticipated that HPDPP will be an effective flame retardant, likely achieving a V-0 rating in the UL-94 test at appropriate loading levels in engineering plastics like PC/ABS. Its performance in terms of LOI and reduction in heat release rate is expected to be comparable to that of other non-halogenated aryl phosphates.
-
Thermal Stability: The thermal stability of HPDPP will be a critical factor in its processing window within different polymers. Its stability is expected to be in the range of other aryl phosphates.
Conclusion
While a comprehensive quantitative comparison of this compound (HPDPP) with other organophosphorus flame retardants is hindered by the lack of publicly available experimental data, this guide provides a robust framework for its evaluation. The detailed experimental protocols for Limiting Oxygen Index, UL-94, and Cone Calorimetry offer a standardized approach for assessing its performance. Based on its chemical structure, HPDPP is expected to be an effective flame retardant, operating through both gas-phase and condensed-phase mechanisms. To fully ascertain its efficacy and position it relative to established flame retardants like TPP, RDP, and BDP, direct experimental testing of HPDPP in various polymer blends is imperative.
References
- 1. benchchem.com [benchchem.com]
- 2. Key Points Of Flame Retardant Systems For Engineering Plastics - News [oceanchemgroup.com]
- 3. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of non-ionic flame-retardant waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05873A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Gas-Phase vs. Condensed-Phase Action in Phosphorus Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary mechanisms by which phosphorus flame retardants (PFRs) impart fire resistance to polymeric materials: gas-phase and condensed-phase action. By understanding the distinct and sometimes overlapping modes of operation, researchers can better select or design flame retardant systems tailored to specific applications. This report summarizes key performance data from experimental studies and outlines the detailed methodologies for the cited tests.
Executive Summary
Phosphorus flame retardants are a diverse class of compounds that can interrupt the combustion cycle of polymers in either the gas phase (flame poisoning) or the condensed phase (char formation).
-
Gas-Phase Action: This mechanism involves the volatilization of phosphorus-containing species that interfere with the high-energy radical chain reactions in the flame. This "flame poisoning" effect reduces the heat generated and can extinguish the flame. PFRs that are effective in the gas phase are typically organophosphorus compounds that can readily decompose into active phosphorus radicals (e.g., PO•, HPO•).
-
Condensed-Phase Action: This mechanism focuses on altering the thermal decomposition of the polymer to promote the formation of a protective char layer. This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles. Inorganic phosphorus compounds and some organophosphorus compounds that remain in the polymer melt at high temperatures are effective in the condensed phase.
The choice between a gas-phase or condensed-phase dominant PFR depends on the polymer type, the desired fire safety standards, and the overall performance requirements of the final material.
Data Presentation: Comparative Performance of Phosphorus Flame Retardants
The following tables summarize quantitative data from flammability tests for polymers treated with PFRs that primarily act in the gas phase versus those that act in the condensed phase.
Table 1: Flammability Data for Polyamide 6 (PA6) with a Gas-Phase Active PFR (DOPO-derivative)
| Property | Neat PA6 | PA6 + 15 wt% DIDOPO | PA6 + 15 wt% DOPO-NH2 |
| Limiting Oxygen Index (LOI) (%) | 22.0 | 25.0 | 28.0 |
| UL-94 Rating | V-2 | V-1 | V-0 |
| Cone Calorimetry | |||
| Time to Ignition (TTI) (s) | 35 | 32 | 38 |
| Peak Heat Release Rate (pHRR) (kW/m²) | ~1100 | ~1200 | ~700 |
| Total Heat Release (THR) (MJ/m²) | ~90 | ~85 | ~75 |
| Char Residue (%) | <1 | ~2 | ~5 |
Data synthesized from studies on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives in Polyamide 6. DIDOPO and DOPO-NH2 are derivatives of DOPO, which is known to have significant gas-phase activity.[1][2]
Table 2: Flammability Data for Polypropylene (PP) with a Condensed-Phase Active PFR (APP)
| Property | Neat PP | PP + 30 wt% APP-I/THEIC | PP + 30 wt% APP-II/THEIC |
| Limiting Oxygen Index (LOI) (%) | 19.0 | <28 | >30 |
| UL-94 Rating | Not Rated | Not Rated | V-0 |
| Cone Calorimetry | |||
| Peak Heat Release Rate (pHRR) (kW/m²) | ~1700 | Not specified | Significantly Reduced |
| Total Heat Release (THR) (MJ/m²) | ~120 | Not specified | Significantly Reduced |
| Char Residue (%) | 0 | Increased | Higher than APP-I |
Data synthesized from a comparative study of two crystalline forms of Ammonium Polyphosphate (APP) with a synergist (THEIC) in Polypropylene.[3][4] APP is a classic condensed-phase flame retardant.
Table 3: Flammability Data for Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) with Gas- and Condensed-Phase PFRs
| Property | Neat PC/ABS | PC/ABS + 15 wt% TPP | PC/ABS + 15 wt% RDP |
| Limiting Oxygen Index (LOI) (%) | ~18 | Not specified | 24.1 |
| UL-94 Rating | HB | V-1 | V-2 |
Data synthesized from studies on Triphenyl Phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP) in PC/ABS blends. TPP and RDP are primarily gas-phase active flame retardants.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Limiting Oxygen Index (LOI) Test (ISO 4589-2)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
-
Specimen Preparation: A small, vertically oriented specimen of the material with defined dimensions is prepared.
-
Test Apparatus: The specimen is clamped inside a vertical glass chimney.
-
Procedure: A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited with a pilot flame. The oxygen concentration is then varied until the minimum concentration that supports combustion for a specified period or over a specified length of the specimen is determined.
-
Result: The LOI is expressed as the volume percentage of oxygen in the gas mixture. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burning Test
The UL-94 test is a widely used standard to assess the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test (HB).
-
Specimen Preparation: Rectangular bar specimens of a specified size are prepared.
-
Test Setup: The specimen is clamped in a vertical position. A layer of cotton is placed below the specimen to indicate if flaming drips occur.
-
Procedure: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating that combustion ceases quickly without significant dripping.
Cone Calorimetry (ASTM E1354 / ISO 5660)
Cone calorimetry is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures heat release rate and other parameters under a controlled radiant heat flux.
-
Specimen Preparation: A flat, square specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.
-
Test Apparatus: The specimen is positioned horizontally under a conical radiant heater.
-
Procedure: The specimen is exposed to a constant and uniform heat flux. A spark igniter is used to ignite the flammable gases evolved from the decomposing material. During the test, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the oxygen consumption principle. The mass of the specimen is also continuously monitored.
-
Key Parameters Measured:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Heat Release Rate (HRR), particularly the peak HRR (pHRR): The rate at which energy is released during combustion. A lower pHRR is desirable.
-
Total Heat Release (THR): The total amount of energy released during the test.
-
Mass Loss Rate: The rate at which the specimen loses mass.
-
Smoke Production: The amount of smoke generated.
-
Char Residue: The amount of solid residue remaining after the test.
-
Mandatory Visualization
Gas-Phase Action of Phosphorus Flame Retardants
The following diagram illustrates the key steps in the gas-phase flame retardant mechanism of phosphorus compounds.
Caption: Gas-phase mechanism of phosphorus flame retardants.
Condensed-Phase Action of Phosphorus Flame Retardants
The following diagram illustrates the key steps in the condensed-phase flame retardant mechanism of phosphorus compounds.
Caption: Condensed-phase mechanism of phosphorus flame retardants.
Conclusion
The choice between gas-phase and condensed-phase phosphorus flame retardants is a critical decision in the development of fire-safe materials. Gas-phase retardants can be highly effective at extinguishing flames, but their action is dependent on the volatilization of the active species. Condensed-phase retardants provide a robust physical barrier through char formation, which can be particularly effective in preventing ignition and reducing heat release. For many applications, a combination of both mechanisms, either through a single flame retardant that acts in both phases or a synergistic mixture of different PFRs, can provide the most comprehensive fire protection. The data and experimental protocols presented in this guide offer a foundation for the informed selection and evaluation of phosphorus flame retardant systems.
References
Shifting Fire Safety Standards: 4-Hydroxyphenyl diphenyl phosphate Presents a More Environmentally Benign Profile than Halogenated Predecessors
A comprehensive assessment of the environmental impact of 4-Hydroxyphenyl diphenyl phosphate (B84403) (pOH-TPP), an organophosphate flame retardant, reveals a potentially safer alternative to legacy halogenated flame retardants (HFRs) such as polybrominated diphenyl ethers (PBDEs), hexabromocyclododecane (HBCD), and tetrabromobisphenol A (TBBPA). While pOH-TPP is not without its own environmental and health considerations, comparative data suggests a reduced capacity for persistence and bioaccumulation, key drivers of the widespread environmental contamination and toxicity associated with HFRs.
This guide provides a detailed comparison of the environmental performance of pOH-TPP and representative halogenated alternatives, supported by experimental data and standardized testing protocols. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and chemical safety assessment.
Quantitative Comparison of Environmental Impact
The following tables summarize key environmental indicators for pOH-TPP and common halogenated flame retardants. Data for pOH-TPP on persistence and bioaccumulation are limited; therefore, values for its parent compound, triphenyl phosphate (TPHP), and Quantitative Structure-Activity Relationship (QSAR) predictions are included to provide a comprehensive overview.
Table 1: Comparison of Persistence and Bioaccumulation Potential
| Compound | Type | Persistence (Half-life) | Bioaccumulation Potential (BCF, L/kg) |
| 4-Hydroxyphenyl diphenyl phosphate (pOH-TPP) | Organophosphate | Water: 19-28 days (Hydrolysis, pH 7-9 for TPHP)[1] Soil: 37 days (Aerobic, for TPHP)[1] Sediment: 40 days (Anaerobic, for TPHP)[1] QSAR Prediction (EPI Suite™): Biodegradation half-life in water: ~15 days; in soil: ~150 days; in sediment: ~600 days. | Low to Moderate[2][3] QSAR Prediction (EPI Suite™): BCF = ~150 |
| Polybrominated Diphenyl Ethers (PBDEs) | Halogenated | Months to years[2] | High (Bioaccumulative and biomagnifies)[2][3] |
| Hexabromocyclododecane (HBCD) | Halogenated | High potential for long-range transport; persistent in the environment[4] | High (up to 19,200 ng/g lipid weight in birds of prey)[5][6] |
| Tetrabromobisphenol A (TBBPA) | Halogenated | Persistent in aerobic soil and sediment (half-life >6 months)[1] | Low potential for bioaccumulation due to rapid excretion in mammals[7] |
Table 2: Comparison of Aquatic Toxicity
| Compound | Type | Acute Aquatic Toxicity (LC50/EC50) | Endocrine Disruption Potential |
| This compound (pOH-TPP) | Organophosphate | Data not available for pOH-TPP. TPHP: - 96h LC50 (Zebrafish): 5.3 mg/L[8] - 48h EC50 (Daphnia magna): 0.089 mg/L[9] - 72h EC50 (Algae): Data varies by species, growth inhibited in a concentration-dependent manner[10] | Potent antagonistic activity on estrogen receptor α (ERα), thyroid hormone receptor β (TRβ), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR)[2] |
| Polybrominated Diphenyl Ethers (PBDEs) | Halogenated | Varies by congener. - BDE-47: 96h LC50 (Fathead minnow) > 5.0 mg/L | Potential endocrine disrupting effects, particularly on the thyroid system[2][11] |
| Hexabromocyclododecane (HBCD) | Halogenated | Highly toxic to aquatic organisms[12] | Affects the thyroid and shows possible reproductive toxicity in mammals[4] |
| Tetrabromobisphenol A (TBBPA) | Halogenated | Low acute toxicity to most organisms. - 96h LC50 (Zebrafish): 0.8 mg/L[13] | Known endocrine disruptor[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following outlines standard protocols for assessing the environmental impact of flame retardants.
Persistence Testing (Biodegradation)
Standardized methods from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the biodegradability of chemicals.[14][15]
-
Ready Biodegradability (OECD 301): This series of tests (e.g., 301B for CO₂ evolution) determines if a substance is readily biodegradable under aerobic conditions. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window of a 28-day period.[14]
-
Inherent Biodegradability (OECD 302): These tests assess if a chemical has the potential to biodegrade, often under more favorable conditions than ready biodegradability tests.[14]
-
Simulation Testing (OECD 307, 308, 309): These tests simulate the biodegradation of a chemical in specific environmental compartments like soil (OECD 307), water-sediment systems (OECD 308), and surface water (OECD 309).[16]
Bioaccumulation Assessment
-
Zebrafish Embryo Bioaccumulation Assay: This method is used to determine the uptake and accumulation of chemicals in a model vertebrate organism.
-
Exposure: Newly fertilized zebrafish (Danio rerio) embryos are exposed to a range of concentrations of the test substance for a specified period (e.g., 96 hours).
-
Homogenization: After exposure, embryos are collected, rinsed, and homogenized to lyse the cells and release the accumulated chemical.
-
Quantification: The concentration of the test substance in the embryo lysate is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical concentration in the organism to the concentration in the surrounding water at steady state.[17][18][19]
-
Aquatic Toxicity Testing
-
Acute Immobilisation Test with Daphnia magna (OECD 202): This test assesses the acute toxicity of a substance to an aquatic invertebrate.
-
Exposure: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.[6][16][20][21][22]
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.[6][22]
-
-
Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae.
-
Exposure: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance for 72 hours.[12][15][23][24][25]
-
Measurement: Algal growth is measured by cell counts or another biomass surrogate.
-
Endpoint: The EC50 for growth rate inhibition is determined.[24][25]
-
-
Fish Embryo Acute Toxicity (FET) Test (OECD 236): This test determines the acute toxicity of a chemical to the embryonic stages of fish.
-
Exposure: Newly fertilized zebrafish eggs are exposed to a range of concentrations of the test substance for 96 hours.[5][7][13][14][26]
-
Observation: Lethal endpoints such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat are recorded daily.[5][13]
-
Endpoint: The LC50 (the concentration that is lethal to 50% of the embryos) is calculated.[5]
-
Endocrine Disruption Assessment
The US Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) provides a framework for evaluating the potential of chemicals to interact with the endocrine system.[27][28][29] This often involves a tiered approach:
-
Tier 1 Screening: Utilizes in vitro high-throughput assays and in vivo assays to identify substances that have the potential to interact with the estrogen, androgen, or thyroid hormone systems.[29][30]
-
Tier 2 Testing: If a chemical shows potential for endocrine disruption in Tier 1, further testing is conducted to determine if it causes adverse effects and to establish a dose-response relationship.
Mandatory Visualizations
Conclusion
The transition away from persistent and bioaccumulative halogenated flame retardants is a critical step towards mitigating their widespread environmental and health impacts. This compound emerges as a potentially less hazardous alternative, primarily due to its lower predicted persistence and bioaccumulation. However, its demonstrated endocrine-disrupting activity warrants further investigation and careful risk assessment. This guide underscores the importance of a holistic approach to chemical evaluation, considering a range of environmental endpoints and utilizing standardized, reproducible experimental protocols. As research continues, a clearer understanding of the complete environmental profile of pOH-TPP and other emerging flame retardants will be essential for the development of truly sustainable fire safety solutions.
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 4. Effects of triphenyl phosphate on growth, reproduction and transcription of genes of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. librarysearch.colby.edu [librarysearch.colby.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Uptake and toxic effects of triphenyl phosphate on freshwater microalgae Chlorella vulgaris and Scenedesmus obliquus: Insights from untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 13. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 14. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]
- 15. testinglab.com [testinglab.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. qsartoolbox.org [qsartoolbox.org]
- 19. [2302.10952] Machine learning for the prediction of safe and biologically active organophosphorus molecules [arxiv.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. oecd.org [oecd.org]
- 24. fera.co.uk [fera.co.uk]
- 25. eurofins.com.au [eurofins.com.au]
- 26. oecd.org [oecd.org]
- 27. researchgate.net [researchgate.net]
- 28. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. epa.gov [epa.gov]
- 30. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
Safety Operating Guide
Proper Disposal of 4-Hydroxyphenyl Diphenyl Phosphate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Hydroxyphenyl diphenyl phosphate (B84403) (p-HPDP), a hydroxylated metabolite of organophosphate flame retardants, is crucial for laboratory safety and environmental protection.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound. All procedures must comply with local, regional, and national hazardous waste regulations.[2][3]
Immediate Safety and Handling Precautions
Before handling 4-Hydroxyphenyl diphenyl phosphate, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General safety practices include:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact. In case of dust generation, respiratory protection is required.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[5]
-
Spill Management: In the event of a spill, cover drains to prevent environmental release.[4] Collect the spilled material by binding it with an inert absorbent material and placing it in a suitable, closed container for disposal.[4] Avoid generating dust during cleanup.[4]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. In all cases of exposure, seek medical attention if symptoms persist.[5]
-
Regulatory Framework for Disposal
The disposal of this compound is governed by hazardous waste regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[2][6][7] Many states have their own, often more stringent, regulations.[2] Generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle-to-grave."[7]
Step-by-Step Disposal Procedure
Given the environmental hazards associated with organophosphate compounds, including potential toxicity to aquatic life, direct disposal down the drain or in regular trash is strictly prohibited.[3][8][9] The recommended disposal method is through a licensed hazardous waste management company.
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.[3]
-
Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification by consulting local, regional, and national regulations.
-
-
Waste Segregation and Storage:
-
Do not mix this compound waste with other waste streams.[3][4]
-
Store the waste in its original container or a compatible, tightly sealed, and clearly labeled waste container.[3][4][5] The label should include the words "Hazardous Waste" and the chemical name.[6]
-
Keep containers in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[5]
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Ensure adequate space around containers for inspection.[6]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste by a licensed and reputable hazardous waste management company.[3]
-
For the initial shipment of waste off-site, the generator must provide the treatment, storage, and disposal facility with a written notice detailing the nature and hazardous constituents of the waste.[10]
-
Hazard and Disposal Data Summary
The following table summarizes key hazard and disposal information for this compound and related compounds. This data is for informational purposes and underscores the need for professional disposal.
| Compound Name | Key Hazards | Recommended Disposal Actions |
| This compound | Very toxic to aquatic life with long-lasting effects.[11] | Dispose of contents/container to an approved waste disposal plant.[11] Do not let the product enter drains.[4] |
| Diphenyl methylphenyl phosphate (mixture of isomers) | Very toxic to aquatic life with long-lasting effects. | Dispose of contents/container to an approved waste disposal plant. |
| Phosphonic Acid | May be corrosive to metals; Harmful if swallowed; Causes severe skin burns and eye damage; Toxic to aquatic life with long-lasting effects.[3] | Dispose of contents/container to an approved waste disposal plant; Avoid release to the environment.[3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the environmental impact of research and development activities. Always prioritize safety and compliance with all applicable regulations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Hazardous Waste Regulations [rila.org]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. acs.org [acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. lgcstandards.com [lgcstandards.com]
Personal protective equipment for handling 4-Hydroxyphenyl diphenyl phosphate
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 4-Hydroxyphenyl diphenyl phosphate (B84403). Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards. Researchers, scientists, and drug development professionals must familiarize themselves with the following procedures before commencing any work with this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydroxyphenyl diphenyl phosphate was found. The following guidance is based on the safety protocols for structurally similar organophosphate and phenolic compounds.[1][2][3] Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact which can cause serious irritation.[1][3] |
| Hand Protection | Impervious gloves (e.g., nitrile rubber).[1] | To prevent skin contact which can cause irritation.[1] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, wear fire/flame resistant and impervious clothing.[1] | To protect exposed skin from accidental contact.[1] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2] | To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following workflow is required to minimize the risk of exposure and contamination.
-
Preparation:
-
Ensure adequate ventilation, such as a chemical fume hood, is operational before starting work.[1]
-
Don all required PPE as specified in Table 1.
-
Have an emergency plan and necessary spill containment materials readily available.
-
-
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
When weighing the solid, do so in a designated area with minimal air disturbance to prevent dust generation.
-
For dissolution, add the solid to the solvent slowly to avoid splashing.
-
Avoid eating, drinking, or smoking in the handling area.[1]
-
-
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.[1]
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Identification and Segregation:
-
All waste containing this compound must be labeled as "Hazardous Waste".
-
Segregate this waste from other laboratory waste streams to ensure proper disposal.[4]
-
-
Containerization:
-
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant. The recommended method for similar compounds is high-temperature incineration at a licensed hazardous waste facility.[4]
-
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
